Product packaging for Dioctyl maleate(Cat. No.:CAS No. 2915-53-9)

Dioctyl maleate

Cat. No.: B1236290
CAS No.: 2915-53-9
M. Wt: 340.5 g/mol
InChI Key: TVWTZAGVNBPXHU-NXVVXOECSA-N
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Description

Dioctyl Maleate (DOM), also known as Bis(2-ethylhexyl) maleate, is a high-purity, clear, and virtually colorless liquid ester with the molecular formula C₂₀H₃₆O₄ and a molar mass of 340.50 g/mol . It is a diester of maleic acid and is characterized by its cis-configuration (Z-configuration) of the double bond . As a key chemical intermediate, DOM's primary research value lies in its dual functionality: the reactive double bond allows for copolymerization, and the ester groups make it an effective internal plasticizer . In polymer science, DOM serves as a crucial comonomer in free-radical emulsion polymerizations. It is commonly copolymerized with vinyl acetate, vinyl chloride (PVC), and acrylates to produce resins with enhanced flexibility, improved impact resistance, and excellent low-temperature performance . These polymers are foundational in developing advanced adhesives, emulsion paints, textile coatings, and leather finishes . Furthermore, DOM acts as a phthalate-free alternative plasticizer, modifying polymer matrices to increase elasticity and processability without the use of ortho-phthalates . Beyond its role in plastics, DOM is an essential building block in organic synthesis. Its most significant application is as a precursor in the production of the surfactant sodium dioctyl sulfosuccinate (DOSS), a powerful wetting agent used in detergents and other industrial applications . Under the influence of heat and catalysts, DOM can also undergo isomerization to the fumarate ester or transesterification reactions . In the pharmaceutical and cosmetic sectors, DOM finds application as an emollient and skin-conditioning agent in research for topical formulations, and as a component in the development of transdermal drug delivery systems . Disclaimer: This product is intended for research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or personal use. Ensure you consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O4 B1236290 Dioctyl maleate CAS No. 2915-53-9

Properties

IUPAC Name

dioctyl (Z)-but-2-enedioate
Source PubChem
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InChI

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWTZAGVNBPXHU-NXVVXOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027508
Record name 2-Butenedioic acid (2Z)-, dioctyl ester
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Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Butenedioic acid (2Z)-, 1,4-dioctyl ester
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CAS No.

2915-53-9
Record name Di-n-octyl maleate
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Record name Dioctyl maleate
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Record name 2-Butenedioic acid (2Z)-, 1,4-dioctyl ester
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Record name Dioctyl maleate
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Record name DIOCTYL MALEATE
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Foundational & Exploratory

A Comprehensive Technical Guide to Dioctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl maleate (DOM) is an organic compound belonging to the diester class. It is a versatile chemical intermediate with significant applications across various industries, including polymers, coatings, adhesives, and cosmetics.[1][2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its synthesis, and its primary applications, with a focus on data relevant to research and development professionals.

Chemical and Physical Properties

This compound is a clear, virtually colorless to pale yellow liquid with a characteristic mild, ester-like odor.[4][5] It is classified as a fatty alcohol ester.[5] The properties of this compound can vary slightly depending on the specific isomer of the octyl group (e.g., n-octyl vs. 2-ethylhexyl). This guide focuses on the commonly referenced properties.

Table 1: General Chemical Properties of this compound
PropertyValueReferences
Chemical Name This compound[6]
Synonyms Di-n-octyl maleate, DOM, Bis(2-ethylhexyl) maleate[7]
CAS Number 2915-53-9 (for di-n-octyl maleate), 142-16-5 (for bis(2-ethylhexyl) maleate)[7]
Molecular Formula C₂₀H₃₆O₄[7][8]
Molecular Weight 340.50 g/mol [9]
EC Number 220-835-6
Table 2: Physical Properties of this compound
PropertyValueReferences
Appearance Clear, colorless to pale yellow liquid[4][5]
Odor Slight, ester-like[10]
Boiling Point 156°C at 9 mbar; 164°C at 10 mbar; 220-240°C at 10 mmHg; ~417°C at 760 mmHg[4][7][10]
Melting Point -60°C[7][10]
Density 0.94 g/cm³ at 20°C; 0.944 g/cm³[7]
Flash Point 185°C; >175°C (Cleveland open cup)[7][10][11]
Ignition Temperature 260°C
Solubility Insoluble in water; Soluble in alcohol and many organic solvents like methanol, ethanol, acetone, diethyl ether.[6][12]
Viscosity 8.29 mPa·s at 20°C; ~17 cps at 25°C[10][13]
Refractive Index ~1.45 at 20°C; 1.455 at 20°C[7][13]
Partition Coefficient (log Pow) 7.24[10]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of maleic acid or its anhydride with an appropriate octanol (e.g., n-octanol or 2-ethylhexanol).[4] This reaction is typically catalyzed by an acid.[4]

Experimental Protocol: Esterification of Maleic Anhydride with Octanol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Maleic anhydride

  • Octanol (e.g., 2-ethylhexanol)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst-15)[4][14]

  • Inert solvent (optional, e.g., toluene to aid in water removal by azeotropic distillation)

  • Neutralizing agent (e.g., sodium carbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: A reaction flask is equipped with a stirrer, a thermometer, a condenser, and a Dean-Stark trap (if using an azeotropic solvent).

  • Charging Reactants: Maleic anhydride and a molar excess of octanol are charged into the reaction flask. The acid catalyst is then added.

  • Esterification: The reaction mixture is heated with stirring. The reaction temperature is maintained to facilitate the esterification and the removal of water, which is a byproduct of the reaction. The progress of the reaction can be monitored by measuring the acid value of the mixture.

  • Neutralization and Washing: Once the reaction is complete (indicated by a low and stable acid value), the mixture is cooled. The excess acid catalyst is neutralized with a suitable base, such as a sodium carbonate solution.[15] The organic layer is then washed with water to remove any remaining salts and impurities.[15]

  • Drying and Purification: The organic layer is separated and dried over a drying agent like anhydrous sodium sulfate.[15] The crude this compound is then purified by vacuum distillation to remove excess alcohol and other volatile impurities.[16]

  • Characterization: The final product is characterized by techniques such as Gas Chromatography (GC) to determine its purity and Infrared (IR) spectroscopy to confirm the presence of the ester functional group.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts MA Maleic Anhydride REACT Esterification Reaction MA->REACT OCT Octanol OCT->REACT CAT Acid Catalyst CAT->REACT NEUT Neutralization & Washing REACT->NEUT WATER Water (Byproduct) REACT->WATER Removal PUR Drying & Purification NEUT->PUR DOM This compound PUR->DOM

A simplified workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound's chemical reactivity is centered around its carbon-carbon double bond and ester functional groups. It can undergo addition reactions, such as hydrogenation and Diels-Alder reactions.[6] Under the influence of heat and in the presence of acids or bases, it can isomerize to the corresponding fumarate.[6]

Its primary application is as a plasticizer and a co-monomer in polymerization reactions.[5]

  • Plasticizer: this compound is used to increase the flexibility and elasticity of polymers, particularly PVC.[5] It is considered a phthalate-free alternative to traditional plasticizers like DOP (dioctyl phthalate).[17]

  • Co-monomer: It is copolymerized with monomers such as vinyl acetate, vinyl chloride, and acrylates to produce a variety of materials. These copolymers are used in the manufacturing of:

    • Adhesives and Sealants: Enhancing flexibility and adhesion.[1][4]

    • Paints and Coatings: Improving film formation and durability.[1][4]

    • Textile Coatings: Imparting desired physical properties.[4]

    • Surfactants: Acting as an intermediate in their production.[4]

  • Organic Synthesis: It serves as an intermediate in the synthesis of succinic acid derivatives.[5][6]

  • Cosmetics: It functions as an emollient and skin-conditioning agent in various cosmetic products.[2]

G Applications of this compound cluster_polymers Polymer Industry cluster_products End Products cluster_other Other Applications DOM This compound PLAST Plasticizer (e.g., for PVC) DOM->PLAST COMONO Co-monomer DOM->COMONO ORG Organic Synthesis Intermediate DOM->ORG COS Cosmetics (Emollient) DOM->COS ADH Adhesives & Sealants COMONO->ADH PAINT Paints & Coatings COMONO->PAINT TEXT Textile Coatings COMONO->TEXT SURF Surfactants COMONO->SURF

A diagram illustrating the various applications of this compound.

Safety and Handling

This compound is considered to have low acute toxicity.[4] However, it may cause mild skin and eye irritation.[4][10] Prolonged or repeated exposure may cause damage to organs.[10] It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety goggles.[10] Store in a cool, dry place away from sources of ignition and strong oxidizing agents.[10][11] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10][11]

References

Dioctyl maleate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dioctyl Maleate

Abstract

This compound (DOM) is a versatile organic compound with significant applications across various industrial and research sectors. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and applications, with a particular emphasis on its relevance to researchers, scientists, and professionals in drug development. This document includes a detailed summary of its quantitative data, a representative experimental protocol for its synthesis, and a visualization of its synthesis workflow.

Chemical Identity

This compound is the diester of maleic acid and octanol. Its specific identifiers are crucial for accurate documentation and research.

  • CAS Number : 2915-53-9[1][2][3][4][5][6]

  • IUPAC Name : dioctyl (2Z)-but-2-enedioate[3][4]

  • Synonyms : Di-n-octyl maleate, DOM, Maleic acid dioctyl ester[1][4][6][7]

  • Molecular Formula : C₂₀H₃₆O₄[1][3][4][5][7]

  • Molecular Weight : 340.50 g/mol [1][3][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a clear, colorless to pale yellow liquid with a characteristic ester-like odor.[1][8] It is miscible with many organic solvents such as methanol, ethanol, and toluene, but it is insoluble in water.[8][9]

PropertyValueReference
Appearance Clear, colorless to pale yellow liquid[1][8]
Odor Ester-like[1][8]
Boiling Point 417.9°C at 760 mmHg[1]
Flash Point 195.5°C[1]
Solubility Insoluble in water; Soluble in alcohol[1]
Purity ≥97%[5]

Synthesis of this compound

This compound is typically synthesized through the esterification of maleic anhydride with octanol. A variety of catalysts can be used for this reaction, including homogeneous catalysts like sulfuric acid and heterogeneous catalysts such as Amberlyst-15.[10][11] The use of heterogeneous catalysts is advantageous as it simplifies the purification process.[10]

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Maleic anhydride

  • 2-Ethylhexanol

  • Concentrated sulfuric acid (catalyst)

  • Inert solvent (e.g., toluene)

  • Sodium carbonate solution (for neutralization)

  • Water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap, combine maleic anhydride and 2-ethylhexanol in a suitable molar ratio, dissolved in an inert solvent like toluene.[11]

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux. The water produced during the esterification reaction is removed azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a sodium carbonate solution to neutralize the acidic catalyst, followed by washing with water to remove any remaining salts.

  • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude this compound product.

  • The crude product can be further purified by vacuum distillation if necessary.

Applications in Research and Drug Development

This compound has several applications relevant to the scientific and pharmaceutical fields.

  • Plasticizer : It is used as a plasticizer to enhance the flexibility and elasticity of polymers and resins, which can be valuable in the formulation of various drug delivery systems.[7][12]

  • Co-monomer : DOM can be copolymerized with monomers like vinyl acetate and acrylates to produce polymers with specific properties for use in adhesives, coatings, and films.[8][12]

  • Chemical Intermediate : It serves as a crucial intermediate in the synthesis of other organic compounds.[8] A significant application is in the production of the surfactant sodium dioctyl sulfosuccinate, which is used as a wetting agent.[9]

  • Pharmaceutical Formulations : In the pharmaceutical industry, this compound is used in the formulation of tablets and transdermal drug delivery systems.[7][9]

  • Cosmetics and Personal Care : It also finds use as an emollient and skin-conditioning agent in various cosmetic and personal care products.[1][9]

Toxicology and Safety

This compound is considered to have low toxicity.[1] However, it is recommended to handle it with appropriate personal protective equipment, such as gloves and safety goggles, to prevent skin and eye contact.[1][13] In case of exposure, the affected area should be washed with water.[1] Prolonged exposure if swallowed may cause harm.[14] It is also noted to be toxic to aquatic life with long-lasting effects.[14]

Workflow and Pathway Visualizations

Synthesis Workflow of this compound

Synthesis_of_Dioctyl_Maleate cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts maleic_anhydride Maleic Anhydride esterification Esterification Reaction (with Acid Catalyst) maleic_anhydride->esterification octanol 2-Octanol octanol->esterification neutralization Neutralization (e.g., with Na2CO3) esterification->neutralization Crude Product water Water (Byproduct) esterification->water purification Purification (Washing & Drying) neutralization->purification dom This compound purification->dom Final Product

Caption: Synthesis workflow for this compound.

Application in Polymer Synthesis

Polymer_Synthesis_with_DOM cluster_monomers Monomers cluster_polymerization Polymerization Process cluster_product Copolymer Product cluster_applications Applications dom This compound (DOM) emulsion_polymerization Emulsion Copolymerization dom->emulsion_polymerization vinyl_acetate Vinyl Acetate vinyl_acetate->emulsion_polymerization copolymer Poly(vinyl acetate-co-dioctyl maleate) emulsion_polymerization->copolymer adhesives Adhesives copolymer->adhesives coatings Coatings copolymer->coatings films Films copolymer->films

Caption: Use of DOM in copolymer synthesis.

References

A Comprehensive Technical Guide to the Synthesis of Dioctyl Maleate from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of dioctyl maleate (DOM) from maleic anhydride. It covers the fundamental reaction, catalytic strategies, detailed experimental protocols, and purification methods. The information is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development, where DOM is a key intermediate.

Introduction

This compound (DOM) is a versatile organic compound with the chemical formula C₂₀H₃₆O₄. It is a colorless, transparent liquid with an ester-like odor, soluble in most organic solvents but insoluble in water.[1] DOM serves as a crucial intermediate in the production of various chemicals, most notably dioctyl sodium sulfosuccinate (DOSS), a widely used surfactant, emulsifier, and active pharmaceutical ingredient.[2] Additionally, DOM is utilized as a plasticizer, a co-monomer in polymerization reactions for adhesives and coatings, and an emollient in cosmetic and pharmaceutical formulations.[3][4]

The synthesis of DOM is primarily achieved through the esterification of maleic anhydride with an octanol, typically 2-ethylhexanol. This process is catalyzed by an acid to achieve high conversion rates and yields. This guide will explore the various facets of this synthesis in detail.

Reaction Mechanism and Kinetics

The synthesis of this compound from maleic anhydride and octanol is a two-step esterification reaction.

Step 1: Monoesterification In the first step, one molecule of octanol reacts with maleic anhydride to form a monoester, mono-octyl maleate. This reaction is typically fast and involves the opening of the anhydride ring.

Step 2: Diesterification The second step involves the esterification of the carboxylic acid group of the monoester with a second molecule of octanol to form the diester, this compound, and a molecule of water. This step is generally slower and reversible, thus requiring a catalyst and often the removal of water to drive the reaction to completion.[5]

The overall reaction can be represented as follows:

C₄H₂O₃ (Maleic Anhydride) + 2 C₈H₁₈O (Octanol) → C₂₀H₃₆O₄ (this compound) + H₂O

The reaction kinetics are influenced by several factors including temperature, catalyst type and concentration, and the molar ratio of reactants. Studies have shown that the esterification of maleic anhydride can follow different kinetic models depending on the catalyst used. For instance, with an acid ion exchange resin, the reaction is observed to be first order with respect to the acid and zero order with respect to the alcohol.[6]

Catalytic Strategies for this compound Synthesis

The choice of catalyst is a critical factor in the synthesis of this compound, influencing reaction rate, yield, and environmental impact. While traditional methods employed homogeneous catalysts like concentrated sulfuric acid, modern approaches favor heterogeneous and more environmentally benign catalysts.[3]

Homogeneous Catalysts
  • p-Toluenesulfonic Acid (p-TSA): A commonly used strong organic acid catalyst that provides good yields.[3]

  • Sulfuric Acid (H₂SO₄): A traditional and effective catalyst, but its use is associated with corrosion, side reactions, and environmental concerns due to the generation of acidic waste.[3]

Heterogeneous Catalysts

Heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and reduced environmental impact.

  • Solid Acid Catalysts:

    • Alumina (Al₂O₃): A readily available and recyclable catalyst.[3]

    • Niobic Acid: Demonstrates high conversion rates and selectivity.[3]

    • Zeolites and Sulfonated Resins: Materials like HBeta zeolite and cation-exchange resins (e.g., Amberlyst-15) are effective solid acid catalysts.[2][3]

  • Metal Salts:

    • Ferric Sulfate (Fe₂(SO₄)₃): An inexpensive and recyclable Lewis acid catalyst with high catalytic activity.[3]

Quantitative Data on Synthesis Parameters

The following tables summarize quantitative data from various reported methods for the synthesis of this compound.

CatalystMolar Ratio (Alcohol:Anhydride)Catalyst LoadingTemperature (°C)Time (h)Conversion (%)Yield (%)Reference
p-Toluenesulfonic Acid-1.8 kg for 180 kg maleic anhydride~1401-2 (esterification)--[3]
Ferric Sulfate3.0:16% of anhydride massReflux199.185.7[3]
Alumina3.0:14% of alcohol massReflux199.58.1[3]
Niobic Acid3:15 g per mole of anhydrideReflux199.3-[3]
Amberlyst-152:1 (2-ethylhexanol:maleic anhydride)1 mol%Toluene reflux---[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Synthesis using p-Toluenesulfonic Acid

Materials:

  • Maleic Anhydride

  • Isooctyl alcohol (2-ethylhexanol)

  • p-Toluenesulfonic acid

  • 29.5% Sodium hydroxide solution

Procedure:

  • Charge a reaction kettle with 510 kg of isooctyl alcohol, 180 kg of maleic anhydride, and 1.8 kg of p-toluenesulfonic acid.[3]

  • Stir the mixture and heat to melt the reactants.

  • Raise the temperature to approximately 140°C over 1 to 2 hours to initiate esterification.[3]

  • Maintain the temperature and continue the reaction until all water is removed, which can be monitored using a water separator.

  • Once the reaction is complete, cool the mixture to below 80°C.[3]

  • Neutralize the catalyst by gradually adding a 29.5% sodium hydroxide solution while stirring until a pH of 7 to 8 is reached.[3]

  • Wash the mixture with water.

  • Purify the product by distillation under reduced pressure.

  • Filter the final product to obtain this compound.[3]

Synthesis using Ferric Sulfate

Materials:

  • Maleic anhydride

  • 2-ethylhexanol

  • Ferric sulfate

  • 5% Na₂CO₃ solution

  • Saturated brine solution

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and water separator, add maleic anhydride and 2-ethylhexanol in a molar ratio of 1:3.

  • Add ferric sulfate as a catalyst, with the amount being 6% of the mass of the maleic anhydride.[3]

  • Heat the mixture to reflux and maintain the reaction for 1 hour.[3]

  • After the reaction, filter to recover the catalyst.

  • Wash the filtrate with a 5% Na₂CO₃ solution and then with a saturated brine solution.[3]

  • Recover the excess isooctyl alcohol by evaporation under reduced pressure.

  • Collect the this compound fraction at (200℃~205℃)/0.67 kPa.[3]

Visualization of Workflow and Logical Relationships

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Work-up cluster_purification Purification Reactants Maleic Anhydride + Octanol ReactionVessel Reaction Vessel (Heated with Stirring) Reactants->ReactionVessel Catalyst Acid Catalyst Catalyst->ReactionVessel WaterRemoval Water Removal (Azeotropic Distillation) ReactionVessel->WaterRemoval Neutralization Neutralization (e.g., with Na2CO3) WaterRemoval->Neutralization Washing Washing (with Water/Brine) Neutralization->Washing SolventRemoval Excess Alcohol Removal (Vacuum Distillation) Washing->SolventRemoval FinalProduct Pure this compound SolventRemoval->FinalProduct

General workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

While this compound itself is primarily an industrial chemical, its major derivative, dioctyl sodium sulfosuccinate (DOSS), has significant biological effects and is used as a pharmaceutical agent. DOSS has been shown to act as an endocrine disruptor, particularly affecting thyroid hormone signaling.[7]

Thyroid hormones are crucial for regulating development, metabolism, and other physiological processes in vertebrates. They exert their effects by binding to thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression. DOSS has been found to disrupt the expression of genes that are responsive to thyroid hormones.[7]

Disruption of Thyroid Hormone Signaling by DOSS

The following diagram illustrates the potential mechanism by which DOSS disrupts the thyroid hormone signaling pathway.

G cluster_synthesis Synthesis cluster_cellular Cellular Action cluster_nuclear Nuclear Signaling DOM This compound (DOM) Sulfonation Sulfonation DOM->Sulfonation DOSS Dioctyl Sodium Sulfosuccinate (DOSS) Sulfonation->DOSS DOSS_ext DOSS (Extracellular) CellMembrane Cell Membrane DOSS_ext->CellMembrane DOSS_int DOSS (Intracellular) CellMembrane->DOSS_int TR Thyroid Hormone Receptor (TR) DOSS_int->TR Disrupts Binding TRE Thyroid Hormone Response Element (TRE) on DNA TR->TRE RXR Retinoid X Receptor (RXR) RXR->TRE GeneExpression Altered Gene Expression TRE->GeneExpression

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dioctyl Maleate as a Non-Phthalate Plasticizer

Introduction

This compound (DOM) is a non-phthalate plasticizer increasingly utilized as a safer alternative to traditional phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (DEHP).[1] Plasticizers are essential additives that impart flexibility, durability, and workability to polymeric materials, particularly Polyvinyl Chloride (PVC).[2][3] Concerns over the endocrine-disrupting effects and other toxicities associated with phthalates have driven the demand for high-performance, safer alternatives in a variety of applications, including medical devices, food packaging, and consumer goods.[1]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action, performance characteristics in comparison to phthalates, and toxicological profile. Detailed experimental protocols for key performance evaluations are also included to assist researchers in their assessment of this and other alternative plasticizers.

Physicochemical Properties of this compound

This compound is the diester of maleic acid and 2-ethylhexanol or n-octanol. It is a clear, colorless to pale yellow liquid with a characteristic ester-like odor.[4][5] Its primary function in polymers is to increase flexibility and elasticity.[4][6]

PropertyValueReference
Chemical Formula C₂₀H₃₆O₄[6]
Molecular Weight 340.50 g/mol [6]
CAS Number 2915-53-9 (Di-n-octyl maleate)[6]
Appearance Clear, colorless to pale yellow liquid[4][5]
Odor Ester-like[4][5]
Solubility Insoluble in water; soluble in most organic solvents[4][5]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the direct esterification of maleic anhydride with an eight-carbon alcohol, such as 2-ethylhexanol or n-octanol. The reaction is generally catalyzed by an acid and involves the removal of water to drive the reaction to completion.

Synthesis_of_Dioctyl_Maleate cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product MA Maleic Anhydride ReactionVessel Reaction Vessel (with Stirrer, Condenser, Water Separator) MA->ReactionVessel Octanol 2-Ethylhexanol / n-Octanol Octanol->ReactionVessel Heating Heating (120-140°C) ReactionVessel->Heating Add Catalyst Catalyst Acid Catalyst (e.g., p-toluenesulfonic acid) Catalyst->ReactionVessel WaterRemoval Continuous Water Removal Heating->WaterRemoval Esterification Neutralization Neutralization (e.g., with NaOH solution) WaterRemoval->Neutralization Crude Product Washing Washing with Water Neutralization->Washing Distillation Vacuum Distillation Washing->Distillation Filtration Filtration Distillation->Filtration DOM This compound (DOM) Filtration->DOM

Figure 1: Synthesis workflow for this compound.

Performance as a Plasticizer in PVC

The performance of a plasticizer is evaluated based on its ability to impart desired mechanical properties to the polymer matrix. Key parameters include tensile strength, elongation at break, and hardness. While direct, publicly available quantitative data for PVC plasticized specifically with this compound is limited, the following table provides a comparison based on data for closely related maleate diesters and common phthalate plasticizers.[7] It is important to note that the values for maleate plasticizers are estimations and should be experimentally verified.[7]

Plasticizer TypeTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
This compound (DOM) (estimated) ~18 - 22~350 - 400~80 - 85
Di(2-ethylhexyl) phthalate (DEHP/DOP) 15.7 - 26.93252 - 45580 - 99
Diisononyl phthalate (DINP) ~16 - 20~380 - 430~78 - 83
Dioctyl terephthalate (DOTP) ~20 - 25~350 - 400~85 - 90

Note: The values for this compound are estimations based on documented trends for maleate diesters with shorter alkyl chains.[7] The range for DEHP/DOP reflects variations in formulation and testing conditions.[8][9][10][11]

Experimental Protocols

To ensure the reproducibility and comparability of plasticizer performance data, standardized experimental protocols are crucial.

Sample Preparation for Mechanical Testing

A standardized workflow is essential for preparing plasticized PVC samples for mechanical testing.

Sample_Preparation_Workflow Start Start Mixing 1. Dry Blending (PVC resin, plasticizer, stabilizers, lubricants) Start->Mixing Milling 2. Two-Roll Milling (Melt mixing and homogenization) Mixing->Milling Molding 3. Compression Molding (Formation of sheets of uniform thickness) Milling->Molding Cutting 4. Specimen Die-Cutting (Dumbbell-shaped specimens per ASTM D638) Molding->Cutting Conditioning 5. Conditioning (23 ± 2°C, 50 ± 5% RH for at least 40 hours) Cutting->Conditioning End Ready for Testing Conditioning->End

Figure 2: Workflow for preparing plasticized PVC test specimens.
Tensile Strength and Elongation at Break (ASTM D638)

This test method determines the force required to break a plastic sample and the extent to which it stretches or elongates to that breaking point.[7]

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

  • Test Specimen: Dumbbell-shaped coupon (Type IV is common for flexible plastics), prepared as described above.[7]

  • Procedure:

    • Measure the thickness and width of the gauge section of the conditioned specimen.

    • Set the grip separation and test speed (e.g., 500 mm/min for non-rigid plastics).[7]

    • Securely place the specimen in the grips of the UTM.

    • Attach an extensometer to the specimen for precise strain measurement.

    • Initiate the test, pulling the specimen at a constant speed until it fractures.

    • Record the maximum tensile force and the elongation at the point of rupture.

  • Calculations:

    • Tensile Strength (MPa): Maximum load (N) / Original cross-sectional area (mm²)[7]

    • Elongation at Break (%): (Increase in length at break / Original length) x 100[7]

Shore A Hardness (ASTM D2240)

This method measures the indentation hardness of plastics and elastomers using a durometer.[7]

  • Apparatus: Shore A durometer.

  • Test Specimen: A flat, smooth piece of the plasticized PVC with a minimum thickness of 6 mm. Specimens can be stacked to achieve the required thickness.[7]

  • Procedure:

    • Place the conditioned specimen on a hard, flat surface.

    • Press the durometer's indenter firmly and quickly onto the specimen, ensuring the presser foot is parallel to the surface.

    • Take the reading within 1 second of firm contact.

    • Perform at least five measurements at different locations on the specimen (at least 12 mm apart) and average the results.[7]

Toxicological Profile and Potential Signaling Pathways

This compound is considered a safer alternative to phthalate plasticizers, which are known endocrine disruptors.[1] However, like all chemical compounds, it is not devoid of potential biological activity. Studies on maleate and fumarate derivatives have indicated potential for cellular toxicity in testicular germ and somatic cells in vitro.[10]

A plausible mechanism of action for some maleate compounds involves the modulation of nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). For instance, dibutyltin maleate has been shown to act as a partial agonist of PPARγ.[12] PPARs are ligand-activated transcription factors that play a crucial role in lipid metabolism, inflammation, and cellular differentiation. Their activation by xenobiotics can lead to a cascade of downstream effects.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_receptors Nuclear Receptors cluster_dna DNA & Gene Expression cluster_response Cellular Response DOM This compound (or its metabolites) Cytoplasm Cytoplasm DOM->Cytoplasm Enters cell Nucleus Nucleus Cytoplasm->Nucleus Translocates PPARg PPARγ Nucleus->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA TargetGenes Target Genes (e.g., related to lipid metabolism, inflammation) PPRE->TargetGenes Modulates Transcription CellResponse Altered Cellular Function TargetGenes->CellResponse Leads to

Figure 3: Proposed signaling pathway for this compound via PPARγ activation.

It is important to note that this represents a potential pathway, and further research is needed to fully elucidate the specific molecular interactions of this compound and its metabolites in biological systems.

Conclusion

This compound presents a viable alternative to traditional phthalate plasticizers, offering good performance characteristics for flexibilizing PVC and other polymers. Its use as a co-monomer in various polymerization processes further highlights its versatility.[4][6] While direct comparative data on its mechanical performance in PVC is not extensively available in public literature, estimations based on related compounds suggest it is a competent plasticizer. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies. From a toxicological perspective, while this compound is considered a safer alternative to phthalates, the potential for interaction with nuclear receptor signaling pathways warrants further investigation, particularly for applications in sensitive products such as medical devices and food contact materials. As the demand for safer materials continues to grow, a thorough understanding of the properties and biological effects of non-phthalate plasticizers like this compound is essential for informed material selection and product development.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered a substitute for comprehensive safety data sheets or regulatory guidance. All experimental work should be conducted in accordance with established safety protocols.

References

Dioctyl Maleate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dioctyl maleate (DOM) in various organic solvents. This information is critical for researchers and professionals in drug development and formulation, where DOM is utilized as a versatile intermediate and plasticizer. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a relevant synthesis workflow.

Executive Summary

This compound is a clear, colorless to pale yellow liquid with an ester-like odor. It is widely recognized for its miscibility with a range of organic solvents, a property that underpins its utility in numerous applications, including polymer synthesis, coatings, and as a chemical intermediate.[1][2] Conversely, it exhibits poor solubility in water and aliphatic hydrocarbons.[1] This guide synthesizes available data to provide a practical reference for laboratory and industrial applications.

Solubility of this compound

The solubility of this compound is a key physical property influencing its application in various chemical processes. While precise quantitative data is not extensively available in public literature, a qualitative and estimated understanding has been established through various sources.

Qualitative Solubility

This compound is generally described as miscible with many common organic solvents. Miscibility implies that the substances will mix in all proportions, forming a homogeneous solution.

Data on Solubility in Organic Solvents

The following table summarizes the known solubility characteristics of this compound in a selection of organic solvents. The term "miscible" is used where specific quantitative data is unavailable but is widely reported in technical literature.

SolventChemical ClassQualitative Solubility
MethanolAlcoholMiscible[1]
EthanolAlcoholSoluble / Miscible[1][2][3]
AcetoneKetoneSoluble / Miscible[1][2]
Diethyl EtherEtherMiscible[1]
N,N-DimethylformamideAmideMiscible[1]
TolueneAromatic HydrocarbonMiscible[1]
Aliphatic Hydrocarbons (e.g., Hexane, Heptane)AlkaneInsoluble / Not Miscible[1]
Water-Insoluble[2][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from general principles of solubility testing, such as those outlined in OECD Guideline 105 for water solubility and other standard laboratory practices.[4][5][6][7][8]

Objective

To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (high purity)

  • Selected Organic Solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Isothermal shaker bath or magnetic stirrer with temperature control

  • Volumetric flasks and pipettes (calibrated)

  • Syringe filters (chemically compatible with the solvent and solute)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Vials for sample collection and analysis

  • Centrifuge (optional)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel. The excess is crucial to ensure that saturation is reached.

    • Agitate the mixture using the isothermal shaker bath or magnetic stirrer at a constant temperature (e.g., 25 ± 0.5 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a sufficient period (e.g., 24 hours) to allow for the separation of the undissolved this compound.

    • Alternatively, the mixture can be centrifuged to facilitate the separation of the excess solute.

  • Sample Collection and Preparation:

    • Carefully extract a known volume of the clear, supernatant liquid phase using a pipette.

    • Filter the collected sample through a syringe filter that is compatible with the solvent to remove any suspended microparticles.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the measured concentration of the diluted sample.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_sample Sample Collection & Preparation cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation prep1 Add excess this compound to a known volume of solvent prep2 Agitate at constant temperature (e.g., 25°C) for 24-48h prep1->prep2 sep1 Cease agitation and allow to settle for 24h prep2->sep1 sep2 Alternatively, centrifuge the mixture sample1 Extract a known volume of the supernatant sep2->sample1 sample2 Filter through a compatible syringe filter sample1->sample2 sample3 Accurately dilute the filtered sample sample2->sample3 analysis1 Analyze diluted sample via GC-FID or HPLC sample3->analysis1 analysis2 Compare against a pre-established calibration curve analysis1->analysis2 calc1 Calculate concentration in the original saturated solution analysis2->calc1 calc2 Express solubility in g/100mL or mol/L calc1->calc2

Caption: Experimental workflow for determining this compound solubility.

Application in Synthesis: Workflow for Sodium Dioctyl Sulfosuccinate

This compound is a key intermediate in the synthesis of various commercially important chemicals. One such example is the production of sodium dioctyl sulfosuccinate, a widely used surfactant. The synthesis involves a two-step process: the esterification of maleic anhydride with 2-ethylhexanol to form this compound, followed by sulfonation.

Synthesis Pathway Diagram

G cluster_esterification Step 1: Esterification cluster_sulfonation Step 2: Sulfonation MA Maleic Anhydride DOM This compound MA->DOM EH 2-Ethylhexanol EH->DOM Catalyst1 Acid Catalyst (e.g., p-toluenesulfonic acid) Catalyst1->DOM DOM_in This compound DOM->DOM_in Purification DOSS Sodium Dioctyl Sulfosuccinate DOM_in->DOSS Sulfonating_Agent Sodium Bisulfite Sulfonating_Agent->DOSS

Caption: Synthesis of Sodium Dioctyl Sulfosuccinate from this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in a range of organic solvents, which is crucial for its effective use in research and industrial applications. While quantitative data remains sparse in the public domain, the qualitative data and the detailed experimental protocol provided herein offer a robust framework for scientists and drug development professionals. The included synthesis workflow for sodium dioctyl sulfosuccinate further illustrates the practical relevance of this compound as a chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Dioctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of dioctyl maleate. It includes detailed experimental protocols for its synthesis and characterization, along with tabulated quantitative data for easy reference.

Introduction

This compound (DOM) is an organic compound, specifically the diester of maleic acid and octanol. The term "dioctyl" can refer to various eight-carbon isomers, most commonly 2-ethylhexyl alcohol. Therefore, the most prevalent form of this compound is more precisely named bis(2-ethylhexyl) maleate. It is a colorless liquid with a mild ester-like odor, extensively used as a plasticizer, emollient, and a co-monomer in polymerization reactions. Its molecular structure and properties are crucial for its application in various industries, including plastics, coatings, and cosmetics.

Molecular Formula and IUPAC Name

The general molecular formula for this compound is C20H36O4.[1] The IUPAC name for the most common isomer is bis(2-ethylhexyl) (2Z)-but-2-enedioate . The '(2Z)' designation indicates the cis configuration of the substituents around the carbon-carbon double bond, a characteristic feature of maleates.

Table 1: Chemical Identity of this compound

IdentifierValue
Molecular Formula C20H36O4
Molar Mass 340.50 g/mol
IUPAC Name bis(2-ethylhexyl) (2Z)-but-2-enedioate
Common Synonyms This compound (DOM), Di(2-ethylhexyl) maleate (DEHM)
CAS Number 142-16-5 (for bis(2-ethylhexyl) maleate)

Molecular Structure

This compound consists of a central maleate group, which is a four-carbon backbone with a cis-alkene and two ester functionalities. Each ester group is attached to an octyl chain. In the case of bis(2-ethylhexyl) maleate, these are branched 2-ethylhexyl chains.

Caption: Molecular structure of bis(2-ethylhexyl) maleate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, processing, and application in various formulations.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid[2]
Odor Mild, ester-like[2]
Specific Gravity @ 20°C ~0.94 g/mL[2]
Boiling Range 229-239 °C[2]
Melting Point -20 °C[2]
Flash Point (COC) 160 °C[2]
Refractive Index @ 20°C ~1.45[2]
Viscosity @ 25°C ~17 cps[2]
Solubility in water @ 20°C <1 g/L[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound. Below are the expected spectroscopic data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Table 3: ¹H NMR Spectral Data (CDCl₃)

AssignmentChemical Shift (δ) ppmMultiplicity
=CH~6.2-6.3s
-O-CH₂-~4.1-4.2d
-CH(CH₂)-~1.6-1.7m
-(CH₂)₄-~1.2-1.5m
-CH₃~0.8-1.0t

Table 4: ¹³C NMR Spectral Data (CDCl₃)

AssignmentChemical Shift (δ) ppm
C=O~165
=CH~130
-O-CH₂-~67
-CH(CH₂)-~39
-CH₂- (chain)~23-30
-CH₃~11-14

Table 5: Key FTIR Absorption Frequencies (Neat)

AssignmentAbsorption Frequency (cm⁻¹)
C-H stretch (alkane)2850-2970
C=O stretch (ester)~1730
C=C stretch (alkene)~1645
C-O stretch (ester)1150-1250
=C-H bend (cis)~870

Table 6: Mass Spectrometry Fragmentation Data (Electron Ionization)

m/zPossible Fragment
340[M]⁺ (Molecular Ion)
227[M - C₈H₁₇]⁺
113[C₈H₁₇]⁺
57[C₄H₉]⁺
41[C₃H₅]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of maleic anhydride with the corresponding octanol in the presence of an acid catalyst.[3]

Workflow for Synthesis of this compound

G reagents Maleic Anhydride + 2-Ethylhexanol + Catalyst reaction Heat and Stir under Inert Atmosphere reagents->reaction workup Neutralization and Washing reaction->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: Maleic anhydride, a slight excess of 2-ethylhexanol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) are charged into a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap.

  • Esterification: The mixture is heated to reflux with continuous stirring. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess acid catalyst is neutralized with a weak base solution (e.g., sodium bicarbonate). The organic layer is then washed with water and brine to remove any remaining impurities.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., sodium sulfate) and filtered. The excess 2-ethylhexanol is removed by vacuum distillation. The final product, this compound, is obtained as a clear liquid.

Characterization Protocols

Sample Preparation:

  • Approximately 10-20 mg of the liquid this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4][5]

  • The solution is gently mixed to ensure homogeneity.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Sample Preparation:

  • As this compound is a liquid, a neat sample can be analyzed.[6]

  • A small drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]

Data Acquisition:

  • A background spectrum of the clean, empty salt plates is recorded.

  • The sample-loaded salt plates are placed in the sample holder of the FTIR spectrometer.

  • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate). The concentration is typically in the range of 10-100 ppm.

Data Acquisition:

  • GC Separation: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of the components.

  • MS Detection: The eluting compounds from the GC column are introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-500).

Conclusion

This technical guide has provided a detailed examination of the molecular structure and formula of this compound, with a focus on the common bis(2-ethylhexyl) isomer. The tabulated physicochemical and spectroscopic data offer a valuable resource for its identification and characterization. The outlined experimental protocols for synthesis and analysis provide a practical framework for researchers and professionals working with this versatile compound. A thorough understanding of these fundamental aspects is essential for the effective application of this compound in various scientific and industrial fields.

References

Dioctyl Maleate: A Comprehensive Health and Safety Profile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a detailed overview of the health and safety considerations for dioctyl maleate, a compound used in various industrial applications. The information is curated for researchers, scientists, and professionals in drug development who may handle or consider this substance in their work. This document summarizes key toxicological endpoints, presents quantitative data in a structured format, and outlines the likely experimental protocols based on internationally recognized guidelines.

Toxicological Profile

This compound has undergone a range of toxicological assessments to determine its potential hazards to human health. The primary concerns are related to its potential for organ damage upon prolonged exposure, while it demonstrates low acute toxicity and is generally not found to be a skin or eye irritant, mutagen, or carcinogen.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral and dermal routes of exposure. The median lethal dose (LD50) values indicate a low order of acute toxicity.

EndpointSpeciesRouteValueReference
Acute Oral LD50RatOral>2,000 mg/kg bw[1]
Acute Dermal LD50RabbitDermal14,000 mg/kg bw[1]
Irritation and Sensitization

Studies on skin and eye irritation have shown that this compound is not a significant irritant.[1] However, some sources suggest it may cause mild skin and eye irritation.[2]

  • Skin Irritation: In studies conducted on rabbits, this compound was found to be non-irritating to the skin.[1][2]

  • Eye Irritation: Similarly, it is reported as not irritating to the eyes.[1][2]

Repeated Dose Toxicity

Prolonged or repeated exposure to this compound may cause damage to organs.[1][2][3] Specifically, chronic effects noted include chronic nephropathy (kidney failure) and mineralization in the kidneys.[2] Ingestion is a route of concern for these long-term effects.[2]

Mutagenicity

In vitro genetic toxicity studies have been conducted to assess the mutagenic potential of this compound. A chromosome aberration test yielded a negative result, suggesting that this compound does not cause structural chromosome damage in the tested cells.[2]

Carcinogenicity

There is currently no available data on the carcinogenicity of this compound.[2][3]

Reproductive Toxicity

A No-Observed-Adverse-Effect Level (NOAEL) for fertility in a reproductive toxicity study has been established.

EndpointSpeciesRouteValueReference
Reproductive Toxicity (Fertility) - NOAELRatOral1000 mg/kg[2]

Experimental Protocols

The toxicological data for this compound are based on studies likely conducted in accordance with internationally accepted methodologies, such as the OECD Guidelines for the Testing of Chemicals. The following sections describe the probable experimental protocols for the key endpoints.

Acute Oral Toxicity - Acute Toxic Class Method (Likely based on OECD Guideline 423)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[4]

  • Test System: Typically, young adult rats of a single sex (usually females) are used.[4]

  • Procedure: The test substance is administered orally in a stepwise manner to groups of three animals at predefined dose levels (e.g., 5, 50, 300, and 2000 mg/kg).[4] The outcome of each step (mortality or survival) determines the next dose level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.[5]

  • Endpoint: The result allows for the classification of the substance into a specific toxicity category based on the observed mortality at different dose levels.[4]

Acute Dermal Toxicity (Likely based on OECD Guideline 402)

This study assesses the adverse effects of a single dermal exposure to a substance.[6]

  • Test System: Adult rats, rabbits, or guinea pigs are typically used.[7]

  • Procedure: The test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.[8]

  • Observation: Animals are observed for mortality and signs of toxicity for at least 14 days. Body weight is recorded weekly.[8]

  • Endpoint: The dermal LD50 is determined, which is the statistically estimated dose that would be lethal to 50% of the animals.[8]

Skin Irritation/Corrosion (Likely based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[9]

  • Test System: Healthy young adult albino rabbits are the preferred species.[9]

  • Procedure: A small amount (0.5 ml or 0.5 g) of the test substance is applied to a small area of shaved skin and covered with a gauze patch. The exposure period is typically 4 hours.[9][10]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9]

  • Endpoint: The reactions are scored, and the substance is classified based on the severity and reversibility of the skin reactions.[9]

Eye Irritation/Corrosion (Likely based on OECD Guideline 405)

This study assesses the potential of a substance to produce irritation or damage to the eye.[1]

  • Test System: Healthy young adult albino rabbits are used.[11]

  • Procedure: A single dose of the test substance (0.1 ml of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[11]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[1]

  • Endpoint: The ocular reactions are scored, and the substance is classified based on the severity and reversibility of the eye lesions.[11]

In Vitro Mammalian Chromosomal Aberration Test (Likely based on OECD Guideline 473)

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[2]

  • Test System: Cultures of established mammalian cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[12]

  • Procedure: Cell cultures are exposed to at least three concentrations of the test substance, both with and without an external metabolic activation system (S9 mix).[12] The cells are treated with a metaphase-arresting substance (e.g., colcemid) to collect cells in the metaphase stage of cell division.

  • Observation: Metaphase cells are harvested, stained, and analyzed microscopically for the presence of chromosomal aberrations.[13]

  • Endpoint: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.[14]

Reproductive Toxicity Study (Likely based on OECD Guideline 414 - Prenatal Developmental Toxicity Study)

This study provides information on the effects of repeated exposure to a substance on pregnant females and the developing embryo and fetus.[15]

  • Test System: The rat is the preferred rodent species, and the rabbit is the preferred non-rodent species.[16]

  • Procedure: The test substance is administered to pregnant females, typically from the time of implantation to the day before Caesarean section. At least three dose levels and a control group are used.[17]

  • Observation: Maternal animals are observed for clinical signs of toxicity and body weight changes. Fetuses are examined for external, visceral, and skeletal abnormalities.[15]

  • Endpoint: The study determines the No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.[16]

Visualizations

Chemical Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the health and safety of a chemical substance like this compound, based on the toxicological endpoints discussed.

cluster_InitialScreening Initial Screening & Characterization cluster_AcuteToxicity Acute Toxicity Assessment cluster_LocalEffects Local Effects Assessment cluster_SystemicToxicity Systemic Toxicity Assessment cluster_RiskAssessment Risk Assessment & Classification PhysChem Physicochemical Properties AcuteOral Acute Oral Toxicity (OECD 423) PhysChem->AcuteOral SkinIrritation Skin Irritation/Corrosion (OECD 404) PhysChem->SkinIrritation InSilico In Silico / QSAR Analysis AcuteDermal Acute Dermal Toxicity (OECD 402) InSilico->AcuteDermal EyeIrritation Eye Irritation/Corrosion (OECD 405) InSilico->EyeIrritation RepeatedDose Repeated Dose Toxicity (e.g., 28-day or 90-day) AcuteOral->RepeatedDose SkinSensitization Skin Sensitization (OECD 406) AcuteDermal->SkinSensitization AcuteInhalation Acute Inhalation Toxicity (if applicable) HazardID Hazard Identification SkinIrritation->HazardID EyeIrritation->HazardID SkinSensitization->HazardID Genotoxicity Genotoxicity (Ames, Chromosome Aberration) RepeatedDose->Genotoxicity ReproTox Reproductive/Developmental Toxicity (OECD 414) RepeatedDose->ReproTox Carcinogenicity Carcinogenicity (long-term studies) Genotoxicity->Carcinogenicity DoseResponse Dose-Response Assessment ReproTox->DoseResponse Carcinogenicity->DoseResponse HazardID->DoseResponse RiskCharacterization Risk Characterization DoseResponse->RiskCharacterization Exposure Exposure Assessment Exposure->RiskCharacterization Classification Classification & Labeling (GHS) RiskCharacterization->Classification

A logical workflow for chemical health and safety assessment.

Conclusion

This compound exhibits low acute toxicity via oral and dermal routes. It is not considered to be a skin or eye irritant, nor is it mutagenic in the assays conducted. However, there is a potential for kidney damage with prolonged or repeated exposure. The established NOAEL for reproductive toxicity provides a benchmark for risk assessment. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment, especially in scenarios with potential for repeated or long-term exposure. Further studies would be beneficial to elucidate the mechanism of the observed kidney effects and to assess its carcinogenic potential. This guide serves as a foundational resource, and it is recommended to consult the primary literature and Safety Data Sheets for the most current and detailed information.

References

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Dioctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl maleate (DOM), a diester of maleic acid, sees wide application as a plasticizer, emollient, and co-monomer in the production of various polymers, including those used in coatings, adhesives, and personal care products.[1][2][3] Its prevalence in numerous industrial and consumer products necessitates a thorough understanding of its environmental fate and biodegradability to assess its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental persistence and degradation pathways of this compound, intended for researchers, scientists, and professionals in drug development who may utilize this compound or similar substances in their formulations.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. Key parameters for this compound are summarized below.

PropertyValueReference
Molecular FormulaC20H36O4[4][5]
Molecular Weight340.50 g/mol [4][5]
Water Solubility<1 g/L at 20°C[6]
log K_ow (Octanol-Water Partition Coefficient)7.24[4]
log K_oc (Soil Organic Carbon-Water Partitioning Coefficient)5.350 (Estimated)[7]

The high octanol-water partition coefficient (log K_ow) indicates that this compound is lipophilic and has a tendency to partition into organic matter rather than remaining in the aqueous phase.[4] Consequently, it is expected to have low mobility in soil and to bioaccumulate in organisms. The estimated soil organic carbon-water partitioning coefficient (log K_oc) further supports the expectation of strong adsorption to soil and sediment.[7]

Environmental Fate

The environmental fate of this compound is determined by a combination of abiotic and biotic degradation processes, including hydrolysis, photolysis, atmospheric oxidation, and biodegradation.

Abiotic Degradation

Hydrolysis:

This compound can undergo hydrolysis, breaking down into monooctyl maleate and subsequently maleic acid and octanol.[8] The rate of hydrolysis is dependent on pH and temperature. While specific experimental data on the hydrolysis rate constant for this compound is limited, ester hydrolysis is generally catalyzed by both acids and bases.[9] Under neutral environmental conditions, the hydrolysis of similar long-chain esters is typically a slow process.[9]

Photolysis:

Direct photolysis of this compound in the environment is not expected to be a significant degradation pathway. The molecule does not absorb light at wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum reaching the Earth's surface.[10] However, indirect photolysis, mediated by photosensitizers present in natural waters, could potentially contribute to its degradation, although specific data for this compound is not currently available.[11]

Atmospheric Oxidation:

Volatilized this compound is expected to react with photochemically produced hydroxyl (•OH) radicals in the atmosphere.[12] The AOPWIN™ (Atmospheric Oxidation Program for Windows) estimation method predicts a rate constant for this reaction, which can be used to estimate the atmospheric half-life of the compound.[13] Given the presence of a double bond and abstractable hydrogen atoms in its structure, the reaction with •OH radicals is likely to be a significant removal process in the atmosphere.[14][15]

Biotic Degradation

Biodegradation is a primary pathway for the environmental removal of this compound. However, its rate and extent are influenced by several factors, including the microbial population present and environmental conditions.

Ready Biodegradability:

Standardized tests, such as the OECD 301B (CO2 Evolution Test), are used to assess the ready biodegradability of chemicals.[7][16][17] In one such study, this compound exhibited only 11 ± 2% biodegradation over 28 days, indicating that it is not readily biodegradable under the stringent conditions of this test.[16] This suggests that in environments with low microbial density or suboptimal conditions, this compound may persist.

Biodegradation in Soil and Water:

Studies have shown that the cis-isomer configuration of maleates makes them less susceptible to microbial degradation compared to their trans-isomers (fumarates) and saturated analogs (succinates).[8] In a biodegradation experiment using the soil bacterium Rhodococcus rhodocrous, this compound showed slow degradation.[8] The primary metabolite identified was monooctyl maleate (MOM), indicating a stepwise hydrolysis of the ester bonds.[8] The accumulation of MOM was observed, suggesting that the degradation of the monoester may be a rate-limiting step.[8]

dot graph Biodegradation_Pathway { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontcolor="#202124", fontname="Arial"];

DOM [label="this compound"]; MOM [label="Monooctyl Maleate"]; MA [label="Maleic Acid"]; Octanol [label="Octanol"]; CO2_H2O [label="CO2 + H2O", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DOM -> MOM [label="Esterase"]; MOM -> MA [label="Esterase"]; MOM -> Octanol [label="Esterase"]; MA -> CO2_H2O [label="Further\nBiodegradation"]; Octanol -> CO2_H2O [label="Further\nBiodegradation"]; } dot Figure 1: Proposed Biodegradation Pathway of this compound.

Experimental Protocols

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This standardized test evaluates the ultimate biodegradability of an organic compound in an aerobic aqueous medium.[7][16][17]

  • Principle: A defined concentration of the test substance is incubated in a mineral medium with a mixed population of microorganisms (activated sludge). The degradation is followed by measuring the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum.[7][16]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

  • Test Concentration: Typically 10-20 mg of Total Organic Carbon (TOC) per liter.

  • Duration: 28 days.

  • Analysis: The evolved CO2 is trapped in a solution of barium or sodium hydroxide and quantified by titration or by using an inorganic carbon analyzer.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 evolution within a 10-day window during the 28-day test period.[7]

OECD_301B_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Evaluation A Prepare Mineral Medium B Add Test Substance (10-20 mg TOC/L) A->B C Inoculate with Activated Sludge B->C D Incubate at 20-25°C in the dark for 28 days C->D E Aerate with CO2-free air D->E F Trap Evolved CO2 in Ba(OH)2 or NaOH solution E->F G Quantify CO2 by Titration or TOC Analyzer F->G H Calculate % Biodegradation G->H I Compare to 60% Pass Level (within 10-day window) H->I

Biodegradation Study with Rhodococcus rhodocrous

This protocol describes a laboratory experiment to assess the biodegradation of this compound by a specific bacterial strain.[8]

  • Microorganism: Rhodococcus rhodocrous (a common soil bacterium).

  • Culture Medium: A minimal salt medium containing the test substance as the primary carbon source. A co-substrate such as hexadecane can be added to support initial microbial growth.

  • Incubation: Cultures are incubated at a controlled temperature (e.g., 30°C) with shaking to ensure aeration.

  • Sampling: Aliquots of the culture are taken at regular intervals.

  • Analysis: The concentrations of this compound and its potential metabolites (e.g., monooctyl maleate) are determined using gas chromatography-mass spectrometry (GC-MS). The samples are typically extracted with an organic solvent (e.g., chloroform or ethyl acetate) prior to analysis.

  • Data Analysis: The degradation rate constant and half-life of this compound are calculated by fitting the concentration data to a first-order kinetic model.

Analytical Methodologies

The accurate quantification of this compound and its degradation products in environmental matrices is crucial for fate and transport studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound and its metabolites.[8][18][19][20]

  • Sample Preparation:

    • Water Samples: Liquid-liquid extraction (LLE) with a non-polar solvent such as hexane or dichloromethane, followed by concentration of the extract.[18]

    • Soil/Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent mixture. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.

    • Injector: Split/splitless injection is common.

    • Oven Program: A temperature gradient is used to separate the analytes based on their boiling points.

  • MS Conditions:

    • Ionization: Electron ionization (EI) is standard.

    • Detection: The mass spectrometer can be operated in full-scan mode for identification of unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes.

  • Quantification: An internal standard method is often employed to improve accuracy and precision.

GCMS_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Environmental Sample (Water, Soil, Sediment) B Extraction (LLE, Soxhlet, PLE) A->B C Cleanup (SPE) B->C D Gas Chromatography (GC) Separation C->D E Mass Spectrometry (MS) Detection (EI, SIM/Scan) D->E F Peak Integration E->F H Compound Identification (Mass Spectra Library) E->H G Quantification (Internal Standard) F->G

Conclusion

This compound is a lipophilic compound with a high potential for partitioning into organic matter in the environment. While it is not considered readily biodegradable under standard test conditions, it is susceptible to biodegradation by certain microorganisms, albeit at a slow rate. The primary biodegradation pathway involves the stepwise hydrolysis of the ester bonds to form monooctyl maleate and subsequently maleic acid and octanol, which can be further mineralized. Abiotic degradation processes such as hydrolysis and photolysis are not expected to be significant removal pathways in the aquatic environment. Atmospheric oxidation by hydroxyl radicals is likely to be the primary abiotic degradation route for the volatilized fraction of this compound. Further research is needed to obtain more precise experimental data on the rates of these abiotic processes and to better characterize the biodegradation pathways and the microorganisms involved in different environmental compartments. A thorough understanding of these processes is essential for accurately assessing the environmental risks associated with the use of this compound.

References

Dioctyl Maleate as an Internal Plasticizer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Internal plasticization offers a permanent solution to polymer flexibility by covalently incorporating a plasticizing co-monomer into the polymer backbone. This method overcomes the significant drawback of traditional external plasticizers, which are prone to migration, leading to material embrittlement and potential environmental and health concerns. Dioctyl maleate (DOM) is a versatile co-monomer used to internally plasticize polymers such as polyvinyl chloride (PVC) and polyvinyl acetate (PVAc). Through copolymerization, the bulky and flexible this compound units are integrated into the polymer chain, disrupting chain packing and increasing intermolecular space. This modification permanently lowers the glass transition temperature (Tg), enhances flexibility, and improves the low-temperature performance of the resulting copolymer. This guide details the mechanism of action of this compound as an internal plasticizer, provides representative data on its effects on polymer properties, outlines key experimental protocols for synthesis and characterization, and visualizes the underlying chemical processes and workflows.

Mechanism of Internal Plasticization by this compound

Internal plasticization is achieved by copolymerizing a primary monomer, such as vinyl acetate or vinyl chloride, with a co-monomer that imparts flexibility. This compound serves as an excellent internal plasticizer due to its chemical structure. The maleate group contains a polymerizable double bond, allowing it to participate in free-radical polymerization reactions with other vinyl monomers. The two bulky octyl ester groups are not involved in the polymerization but become pendant groups on the resulting copolymer chain.

The core mechanism of internal plasticization by this compound can be attributed to the following molecular effects:

  • Increased Free Volume: The bulky dioctyl side chains physically separate the polymer backbones, preventing them from packing closely together. This increases the free volume within the polymer matrix, which allows for greater segmental motion of the polymer chains.

  • Reduced Intermolecular Forces: The presence of the large, non-polar octyl groups disrupts the strong intermolecular forces, such as dipole-dipole interactions, that are present between the chains of polar polymers like PVC and PVAc.

  • Lowered Glass Transition Temperature (Tg): The increased free volume and reduced intermolecular forces collectively lower the energy barrier for segmental motion. As a result, the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state (the Tg) is significantly reduced.

Unlike external plasticizers, which are small molecules that can diffuse out of the polymer matrix over time, this compound is permanently locked into the polymer structure through covalent bonds. This results in a stable and durable plasticizing effect that is not susceptible to migration, extraction, or volatilization.[1]

Data Presentation: Effects on Polymer Properties

Table 1: Representative Effect of Internal Plasticizer Content on the Glass Transition Temperature (Tg) of PVC.

Internal Plasticizer Content (wt%)Glass Transition Temperature (Tg) (°C)
084
1062.6
2053.0
3042.8
4041.0

Note: Data is representative and based on the effects of various internal plasticizers on PVC.

Table 2: Representative Effect of Internal Plasticizer Content on the Mechanical Properties of PVC.

Internal Plasticizer Content (wt%)Tensile Strength (MPa)Elongation at Break (%)
041.3540.80
2030.1575.50
4025.0190.27

Note: Data is representative and based on the effects of various internal plasticizers on PVC.

Experimental Protocols

Emulsion Copolymerization of Vinyl Acetate and this compound

This protocol describes a general procedure for the synthesis of a vinyl acetate-dioctyl maleate copolymer latex via emulsion polymerization.

Materials:

  • Deionized water

  • Polyvinyl alcohol (PVOH) - stabilizer

  • Sodium bicarbonate (NaHCO₃) - buffer

  • Potassium persulfate (KPS) - initiator

  • Vinyl acetate (VAc) - monomer

  • This compound (DOM) - co-monomer (internal plasticizer)

  • n-Octyl mercaptan - chain transfer agent (optional)

Procedure:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps is charged with deionized water, polyvinyl alcohol, and sodium bicarbonate.

  • Inert Atmosphere: The reactor is purged with nitrogen for 30 minutes to remove oxygen, and a nitrogen blanket is maintained throughout the reaction.

  • Initiator Addition: The reactor is heated to 70°C, and the potassium persulfate initiator, dissolved in a small amount of deionized water, is added.

  • Monomer Feed: A pre-emulsion of vinyl acetate, this compound, and any chain transfer agent is prepared. This pre-emulsion is then fed into the reactor at a constant rate over a period of 3-4 hours.

  • Polymerization: The reaction is allowed to proceed at 70°C for an additional 1-2 hours after the monomer feed is complete to ensure high conversion.

  • Cooling and Characterization: The resulting latex is cooled to room temperature and then filtered to remove any coagulum. The solid content, particle size, and viscosity of the latex are then determined.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: A small sample (5-10 mg) of the dried polymer film is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: An empty sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas, such as nitrogen.

  • Thermal Program: The sample is subjected to a heat-cool-heat cycle. A typical program would be:

    • Heat from room temperature to 120°C at a rate of 10°C/min to erase the thermal history.

    • Cool from 120°C to -50°C at a rate of 10°C/min.

    • Heat from -50°C to 150°C at a rate of 10°C/min.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Tensile Strength and Elongation at Break Testing (ASTM D882)

Apparatus:

  • Universal Testing Machine (UTM) with appropriate grips and a load cell.

Procedure:

  • Specimen Preparation: Thin films of the copolymer are cast from the latex and dried. Rectangular test specimens are cut from the films with precise dimensions (e.g., 25 mm width and 150 mm length).[2]

  • Test Conditions: The test is conducted in a controlled environment, typically at 23°C and 50% relative humidity.[2]

  • Testing: The specimen is mounted in the grips of the UTM. The crosshead speed is set to a constant rate (e.g., 50 mm/min).[2] The specimen is pulled until it breaks.

  • Data Acquisition: The load and elongation are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

Plasticizer Migration Test (Adapted from ASTM D1239-14)

Procedure:

  • Sample Preparation: A film of the internally plasticized polymer is prepared and weighed accurately.

  • Immersion: The film is completely immersed in a test liquid (e.g., distilled water, ethanol, or a specific solvent relevant to the application) in a sealed container.[3]

  • Incubation: The container is placed in an oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 24 hours).[3]

  • Analysis: The film is removed, gently wiped dry, and reweighed. The percentage weight loss is calculated. For internally plasticized polymers, this value is expected to be negligible compared to externally plasticized counterparts.

Mandatory Visualizations

Copolymerization_Mechanism Initiator Initiator (e.g., KPS) Radical Free Radical Initiator->Radical Decomposition VAc Vinyl Acetate Monomer Radical->VAc Initiation GrowingChain Growing Copolymer Chain VAc->GrowingChain DOM This compound Monomer DOM->GrowingChain GrowingChain->DOM Propagation FinalCopolymer Internally Plasticized Copolymer GrowingChain->FinalCopolymer Termination

Caption: Free-radical copolymerization of vinyl acetate and this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Materials Raw Materials (VAc, DOM, Initiator, etc.) Polymerization Emulsion Copolymerization Materials->Polymerization Latex Copolymer Latex Polymerization->Latex FilmCasting Film Casting & Drying Latex->FilmCasting DSC DSC Analysis (Tg) FilmCasting->DSC Tensile Tensile Testing (ASTM D882) FilmCasting->Tensile Migration Migration Test (ASTM D1239) FilmCasting->Migration Data Data Collection & Analysis DSC->Data Tensile->Data Migration->Data Report Technical Report Data->Report

Caption: Workflow for evaluation of internally plasticized polymers.

Logical_Relationship DOM This compound (Internal Plasticizer) Copolymerization Copolymerization DOM->Copolymerization PendantGroups Bulky Pendant Octyl Groups Copolymerization->PendantGroups PermanentEffect Permanent Plasticization (No Migration) Copolymerization->PermanentEffect IncreasedFreeVolume Increased Free Volume PendantGroups->IncreasedFreeVolume ReducedForces Reduced Intermolecular Forces PendantGroups->ReducedForces LowerTg Lower Glass Transition Temperature (Tg) IncreasedFreeVolume->LowerTg ReducedForces->LowerTg IncreasedFlexibility Increased Flexibility & Elongation LowerTg->IncreasedFlexibility

Caption: Mechanism of action for this compound as an internal plasticizer.

References

Methodological & Application

Application Notes and Protocols for Emulsion Polymerization of Dioctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl maleate (DOM) is a versatile comonomer utilized in emulsion polymerization to enhance the flexibility and elasticity of polymer films.[1][2][3] Its incorporation into polymer backbones, particularly with vinyls and acrylics, internally plasticizes the resulting latex, leading to improved performance characteristics such as increased resistance to humidity and ultraviolet light.[1] This document provides a detailed protocol for the semi-continuous emulsion copolymerization of vinyl acetate (VAc) and this compound, a process widely applicable in the formulation of adhesives, paints, and coatings.[2][3]

The semi-continuous process allows for controlled addition of monomers, which is crucial for managing the reaction exotherm and achieving a more uniform copolymer composition.[4] This methodology is particularly advantageous when copolymerizing monomers with different reactivity ratios.

Key Experimental Parameters

The successful synthesis of a stable and effective VAc-DOM copolymer latex via emulsion polymerization is dependent on the careful control of several key parameters. The following table summarizes typical experimental conditions and components, synthesized from established protocols for similar maleate copolymer systems.

ParameterComponent / ConditionTypical Range / ValuePurpose
Monomers Vinyl Acetate (VAc)60-80% by weightPrimary monomer, provides adhesion and strength.
This compound (DOM)20-40% by weightComonomer, imparts flexibility and acts as an internal plasticizer.[1]
Continuous Phase Deionized Water40-60% of total weightReaction medium.
Surfactant System Anionic Surfactant (e.g., Sodium Dodecyl Sulfate)0.5-3% based on monomer weightPrimary emulsifier for particle nucleation and stabilization.[5]
Non-ionic Surfactant (e.g., Ethoxylated Alcohol)0.5-2% based on monomer weightCo-emulsifier to enhance latex stability.[5]
Protective Colloid Polyvinyl Alcohol (PVA)2-5% of total weightProvides steric stabilization to prevent particle agglomeration.
Initiator System Potassium Persulfate (KPS)0.2-1% based on monomer weightWater-soluble initiator for free-radical polymerization.
Buffer Sodium Bicarbonateq.s. to pH 4-6Maintains pH to ensure initiator efficiency and latex stability.
Reaction Conditions Temperature70-85 °CControls the rate of polymerization.[6]
Stirring Speed200-400 rpmEnsures proper mixing and heat transfer.
Monomer Feed Rate1-3 mL/minControls reaction kinetics and copolymer composition.
Post-Reaction CoolingTo room temperatureTerminates the polymerization.
pH AdjustmentTo ~7 with e.g., Ammonium HydroxideEnsures long-term stability of the final latex.

Experimental Protocol: Semi-Continuous Emulsion Copolymerization of VAc and DOM

This protocol describes a representative semi-continuous emulsion polymerization process for the synthesis of a vinyl acetate-dioctyl maleate copolymer latex.

1. Materials:

  • Vinyl Acetate (VAc), inhibitor removed

  • This compound (DOM)

  • Deionized Water

  • Sodium Dodecyl Sulfate (SDS)

  • Ethoxylated Alcohol (e.g., C12-C15 alcohol ethoxylate)

  • Polyvinyl Alcohol (PVA), 88% hydrolyzed

  • Potassium Persulfate (KPS)

  • Sodium Bicarbonate

  • Ammonium Hydroxide (for pH adjustment)

2. Equipment:

  • Jacketed glass reactor (1 L) equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and two separate feed inlets (for monomer emulsion and initiator solution).

  • Heating/cooling circulator

  • Peristaltic pumps for controlled feeding

  • Monomer emulsion vessel and initiator solution vessel

  • Beakers, graduated cylinders, and magnetic stirrer

3. Procedure:

3.1. Preparation of Initial Reactor Charge:

  • To the 1 L reactor, add 300 g of deionized water.

  • While stirring at 200 rpm, add 10 g of polyvinyl alcohol. Heat the mixture to 80 °C and stir until the PVA is completely dissolved.

  • Cool the reactor to 70 °C.

  • Add 1 g of sodium bicarbonate and 2 g of sodium dodecyl sulfate to the reactor.

  • Purge the reactor with nitrogen for 30 minutes to remove oxygen. Maintain a gentle nitrogen blanket throughout the reaction.

3.2. Preparation of Monomer Emulsion:

  • In a separate beaker, prepare the monomer emulsion by combining:

    • 150 g of deionized water

    • 8 g of sodium dodecyl sulfate

    • 5 g of ethoxylated alcohol

  • Stir until all surfactants are dissolved.

  • Slowly add a mixture of 240 g of vinyl acetate and 60 g of this compound to the surfactant solution while stirring vigorously to form a stable pre-emulsion.

3.3. Preparation of Initiator Solution:

  • In another beaker, dissolve 1.5 g of potassium persulfate in 50 g of deionized water.

3.4. Polymerization:

  • Increase the reactor temperature to 75 °C and the stirring speed to 300 rpm.

  • Add 10% of the prepared monomer emulsion to the reactor.

  • Add 20% of the initiator solution to the reactor to initiate the polymerization. A slight increase in temperature and a change in the appearance of the reactor contents (from translucent to milky white) should be observed.

  • After 15 minutes of seeding, begin the continuous and separate feeding of the remaining monomer emulsion and initiator solution into the reactor over a period of 3 hours using peristaltic pumps.

  • Maintain the reaction temperature at 75-80 °C throughout the feeding period. Use the heating/cooling jacket as needed to control any exotherm.

3.5. Post-Polymerization and Cooling:

  • After the feeds are complete, continue stirring at 80 °C for an additional hour to ensure high monomer conversion.

  • Cool the reactor to room temperature.

  • Adjust the pH of the final latex to approximately 7.0 with a dilute solution of ammonium hydroxide.

  • Filter the latex through a 100-mesh screen to remove any coagulum.

Visualizations

Emulsion_Polymerization_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_final Finalization A Prepare Initial Reactor Charge (Water, PVA, Buffer, Surfactant) D Charge Reactor & Purge with N2 A->D B Prepare Monomer Pre-Emulsion (Water, Surfactants, VAc, DOM) E Add Seed Monomer & Initiator B->E C Prepare Initiator Solution (Water, KPS) C->E D->E Heat to 75°C F Continuous Feeding of Monomer Emulsion & Initiator (3 hours @ 75-80°C) E->F After 15 min G Post-Polymerization (1 hour @ 80°C) F->G H Cool to Room Temperature G->H I pH Adjustment H->I J Filter Latex I->J K Final VAc-DOM Latex J->K

Caption: Workflow for VAc-DOM Emulsion Polymerization.

Signaling_Pathway cluster_aqueous Aqueous Phase cluster_micelle Monomer-Swollen Micelle cluster_droplet Monomer Droplet Initiator KPS Initiator Radical Sulfate Free Radical (SO4-•) Initiator->Radical Thermal Decomposition Oligoradical Oligoradical Radical->Oligoradical Reaction with dissolved monomer Monomer_Micelle VAc + DOM Monomers Oligoradical->Monomer_Micelle Enters Micelle (Nucleation) Growing_Chain Growing Polymer Chain Monomer_Micelle->Growing_Chain Propagation Monomer_Droplet Monomer Reservoir (VAc + DOM) Monomer_Droplet->Growing_Chain Monomer Diffusion

Caption: Particle Nucleation and Growth Mechanism.

References

Application Notes and Protocols: Kinetic Study of the Copolymerization of Dioctyl Maleate with Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the kinetics of the free-radical copolymerization of dioctyl maleate (DOM) with vinyl acetate (VAc). While specific kinetic data for this compound is limited in published literature, extensive data is available for the copolymerization of vinyl acetate with dibutyl maleate (DBM), a structurally similar comonomer. The protocols and data presented herein for the VAc/DBM system serve as a robust starting point for the investigation of the VAc/DOM copolymerization, with the expectation of analogous kinetic behavior.

Data Presentation

The following tables summarize key quantitative data for the free-radical copolymerization of vinyl acetate with dibutyl maleate, initiated by azobisisobutyronitrile (AIBN). This data is critical for understanding the reaction kinetics and predicting copolymer composition.

Table 1: Reactivity Ratios for VAc (M1) and DBM (M2) Copolymerization

Methodr₁ (VAc)r₂ (DBM)Source
Extended Kelen-Tüdös (K-T)0.11020.0421[1]
Mayo-Lewis (M-H)0.11350.0562[1]

The reactivity ratios (r₁ and r₂) indicate the relative preference of a growing polymer chain ending in a particular monomer to add the same or the other monomer. Since both r₁ and r₂ are less than 1, the copolymerization has a tendency towards alternation.

Table 2: Activation Energy for VAc/DBM Copolymerization

ParameterValueTemperature Range (°C)Source
Activation Energy (Ea)41.2 kJ/mol42.5 - 67.5[2]
Activation Energy (Ea)42.212 kJ/molNot Specified[2]

The activation energy provides insight into the temperature sensitivity of the overall reaction rate.

Table 3: Experimental Conditions for Kinetic Studies of VAc/DBM Copolymerization

Experiment ID[VAc]₀ (mol/L)[DBM]₀ (mol/L)[AIBN]₀ (mol/L)Temperature (°C)
VD1 (Bulk)3.0483.0480.06160.0
VD21.5471.5470.03160.0
VD32.7091.0840.03860.0
VD43.6130.7220.04360.0
VD54.3370.4340.04860.0
VD83.6130.7220.04352.5
VD93.6130.7220.04367.5

Data adapted from a study on VAc/DBM copolymerization in chloroform, except where noted.[2] These conditions can be adapted for the study of VAc/DOM.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the copolymerization kinetics of VAc and DOM.

Protocol 1: Materials Purification
  • Vinyl Acetate (VAc): To remove the inhibitor, mix VAc with calcium hydride and stir for 24 hours. Subsequently, distill the monomer under reduced pressure. Store the purified VAc at -4°C until use.[2]

  • This compound (DOM): Purify DOM by passing it through a column of alumina to remove any acidic impurities and inhibitors. Dry it over calcium hydride.

  • Azobisisobutyronitrile (AIBN): Recrystallize the AIBN initiator from methanol to ensure high purity. Dry the crystals under vacuum.[2]

  • Solvent (e.g., Chloroform or Toluene): Use analytical grade solvent. If necessary, distill the solvent before use to remove any impurities that might interfere with the polymerization.

Protocol 2: Free-Radical Solution Copolymerization
  • Reaction Setup: In a reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the desired molar ratios of purified VAc and DOM, along with the solvent (e.g., chloroform).[2]

  • Inert Atmosphere: Purge the reaction mixture with dry nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition: Dissolve the required amount of purified AIBN in a small amount of the reaction solvent and add it to the reaction mixture.

  • Polymerization: Immerse the reaction vessel in a constant temperature oil bath set to the desired reaction temperature (e.g., 60°C).[2]

  • Sampling: At predetermined time intervals, withdraw samples from the reaction mixture using a nitrogen-purged syringe. Immediately quench the reaction in the sample by cooling it in an ice bath and adding a small amount of an inhibitor like hydroquinone.

Protocol 3: Determination of Monomer Conversion and Copolymer Composition by ¹H-NMR
  • Sample Preparation: Prepare the withdrawn samples for ¹H-NMR analysis by dissolving them in a deuterated solvent (e.g., CDCl₃).

  • ¹H-NMR Spectroscopy: Acquire the ¹H-NMR spectrum for each sample.

  • Data Analysis:

    • Identify the characteristic proton signals for VAc, DOM, and the resulting copolymer. For a VAc-DOM copolymer, characteristic peaks will appear for the α-CH of the vinyl acetate unit and the α-CH₂ and alkyl CH₃ of the this compound unit.

    • Calculate the conversion of each monomer over time by comparing the integral of the monomer's vinyl proton peaks with an internal standard or the integral of the polymer backbone peaks.

    • Determine the instantaneous copolymer composition from the relative integrals of the characteristic peaks of the incorporated VAc and DOM units in the polymer.

Protocol 4: Isolation and Purification of the Copolymer
  • Precipitation: At the end of the reaction, pour the polymer solution into a large excess of a non-solvent (e.g., n-hexane or methanol) while stirring to precipitate the copolymer.

  • Washing: Filter the precipitated copolymer and wash it multiple times with the non-solvent to remove any unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental mechanism of the copolymerization process.

experimental_workflow cluster_prep Preparation cluster_reaction Copolymerization cluster_analysis Analysis & Isolation p_vac Purify VAc setup Reaction Setup p_vac->setup p_dom Purify DOM p_dom->setup p_aibn Purify AIBN initiate Add AIBN & Heat p_aibn->initiate p_solvent Prepare Solvent p_solvent->setup purge N₂ Purge setup->purge purge->initiate polymerize Polymerization & Sampling initiate->polymerize nmr ¹H-NMR Analysis polymerize->nmr isolate Isolate & Purify Copolymer polymerize->isolate kinetics Calculate Kinetics nmr->kinetics characterize Characterize Copolymer isolate->characterize

Caption: Experimental workflow for the copolymerization of VAc and DOM.

free_radical_copolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radicals Primary Radicals (2R•) initiator->radicals Heat (Δ) chain_m1 ~M₁• radicals->chain_m1 + M₁ chain_m2 ~M₂• radicals->chain_m2 + M₂ m1 VAc (M₁) m2 DOM (M₂) chain_m1->chain_m1 chain_m1->chain_m2 + M₂ (k₁₂) dead_polymer Dead Polymer Chains chain_m1->dead_polymer Combination or Disproportionation chain_m2->chain_m1 + M₁ (k₂₁) chain_m2->chain_m2 chain_m2->dead_polymer Combination or Disproportionation

Caption: Mechanism of free-radical copolymerization.

References

Application Notes and Protocols for the Synthesis of Pressure-Sensitive Adhesives with Dioctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pressure-sensitive adhesives (PSAs) incorporating dioctyl maleate (DOM). The inclusion of DOM as a co-monomer in acrylic and vinyl acetate-based PSA formulations is a strategic approach to enhance adhesive properties such as flexibility, tack, and peel strength.

Introduction

Pressure-sensitive adhesives are a class of materials that form a bond upon the application of light pressure. They are widely used in medical devices, transdermal drug delivery systems, and various industrial applications. The performance of a PSA is primarily determined by its viscoelastic properties, which can be tailored by adjusting the monomer composition of the polymer.

This compound is a co-monomer that, when incorporated into polymer chains, can significantly improve flexibility and adhesion.[1] It is often used in conjunction with monomers like vinyl acetate, 2-ethylhexyl acrylate (2-EHA), butyl acrylate (BA), and acrylic acid (AA) to strike the desired balance between adhesive and cohesive properties. The synthesis is typically carried out via emulsion polymerization, a process that offers advantages such as high molecular weights, low viscosity, and the use of water as a solvent, which is environmentally friendly.[2][3]

Key Monomers and Their Roles

  • This compound (DOM): Acts as a plasticizing co-monomer, increasing the flexibility and tack of the adhesive.

  • 2-Ethylhexyl Acrylate (2-EHA) / Butyl Acrylate (BA): These are "soft" monomers with low glass transition temperatures (Tg), which impart the necessary tack and peel adhesion to the PSA.

  • Vinyl Acetate (VAc): A commonly used co-monomer that can enhance the cohesive strength of the adhesive.

  • Acrylic Acid (AA): A functional monomer that improves adhesion to polar substrates and provides sites for crosslinking, thereby increasing cohesive strength.

Data Presentation: Influence of this compound on Adhesive Properties

The incorporation of this compound into a PSA formulation has a quantifiable impact on its adhesive properties. The following table summarizes the typical effects observed with increasing DOM concentration in an acrylic PSA formulation.

This compound (wt%)Peel Strength (N/25mm)Loop Tack (N/25mm)Shear Resistance (hours)
04.53.8> 24
55.24.5> 24
106.05.1> 24
156.85.9> 24

Note: The data presented are representative values and can vary depending on the specific formulation, substrate, and testing conditions.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a pressure-sensitive adhesive incorporating this compound via emulsion polymerization.

Materials
  • Deionized water

  • 2-Ethylhexyl acrylate (2-EHA)

  • Vinyl acetate (VAc)

  • This compound (DOM)

  • Acrylic acid (AA)

  • Anionic surfactant (e.g., Sodium dodecyl sulfate)

  • Non-ionic surfactant (e.g., Triton X-405)

  • Initiator (e.g., Ammonium persulfate)

  • Ammonium hydroxide (for pH adjustment)

  • Nitrogen gas

Equipment
  • Jacketed glass reactor with a condenser, mechanical stirrer, thermocouple, and nitrogen inlet/outlet

  • Monomer and initiator feed pumps

  • Heating/cooling circulator

  • pH meter

  • Viscometer

  • Coating equipment (e.g., film applicator)

  • Testing equipment for peel, tack, and shear

Protocol: Emulsion Polymerization
  • Reactor Setup:

    • Assemble the jacketed glass reactor system.

    • Charge the reactor with an initial amount of deionized water and surfactants.

    • Begin purging the reactor with nitrogen gas and continue throughout the reaction to maintain an inert atmosphere.

    • Start the mechanical stirrer at a moderate speed (e.g., 200 rpm).

    • Heat the reactor to the desired reaction temperature (e.g., 75-85°C) using the heating circulator.

  • Monomer Emulsion Preparation:

    • In a separate beaker, prepare the monomer emulsion by mixing deionized water, surfactants, 2-EHA, VAc, DOM, and AA.

    • Stir the mixture vigorously to form a stable emulsion. A typical formulation could be a poly(2-ethyl hexyl acrylate-co-vinyl acetate-co-dioctyl maleate-co-acrylic acid) with a weight ratio of 50/32/15/3.[1]

  • Initiator Solution Preparation:

    • Dissolve the initiator (e.g., ammonium persulfate) in deionized water in a separate container.

  • Polymerization:

    • Once the reactor reaches the set temperature, add a small portion of the monomer emulsion (the "seed") to the reactor.

    • Add a portion of the initiator solution to initiate the polymerization of the seed.

    • After the seed polymerization is complete (indicated by a slight temperature increase and change in appearance), begin the continuous feeding of the remaining monomer emulsion and initiator solution into the reactor over a period of 3-4 hours.

    • Maintain the reaction temperature throughout the feeding process.

  • Post-Polymerization:

    • After the feeds are complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

    • Cool the reactor to room temperature.

    • Adjust the pH of the final latex to approximately 7.0-8.0 using ammonium hydroxide.

    • Filter the latex to remove any coagulum.

Characterization of the PSA
  • Solids Content: Determine the percentage of polymer in the latex by gravimetric analysis.

  • Viscosity: Measure the viscosity of the latex using a viscometer.

  • Particle Size: Determine the average particle size and distribution of the polymer particles in the emulsion using dynamic light scattering.

  • Adhesive Properties:

    • Coat the latex onto a suitable substrate (e.g., PET film) and dry to form a uniform adhesive film.

    • Perform standard tests for peel adhesion (180° peel test), tack (loop tack test), and shear resistance (static shear test).

Visualizations

Emulsion Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing & Characterization prep_monomer Monomer Emulsion (2-EHA, VAc, DOM, AA, Water, Surfactants) main_poly Continuous Feed Polymerization prep_monomer->main_poly prep_initiator Initiator Solution (Ammonium Persulfate, Water) prep_initiator->main_poly reactor_setup Reactor Setup (Water, Surfactants, N2 Purge, Heat) seed_poly Seed Polymerization reactor_setup->seed_poly seed_poly->main_poly post_poly Post-Polymerization (Hold for 1-2h) main_poly->post_poly cooling Cooling post_poly->cooling ph_adjust pH Adjustment cooling->ph_adjust filtration Filtration ph_adjust->filtration characterization Characterization (Solids, Viscosity, Peel, Tack, Shear) filtration->characterization

Caption: Workflow for the synthesis of a this compound-based PSA via emulsion polymerization.

Free Radical Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radical Radical (R•) initiator->radical Heat monomer Monomers (Acrylate, VAc, DOM) radical->monomer Attack growing_chain Growing Polymer Chain (P•) growing_chain->monomer Addition two_chains Two Growing Chains (P• + P'•) dead_polymer Stable Polymer Chain (P-P') two_chains->dead_polymer Combination

Caption: Simplified mechanism of free radical polymerization for PSA synthesis.

References

Application Notes and Protocols for Coatings and Paints Formulation with Dioctyl Maleate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl maleate (DOM) is an unsaturated diester frequently utilized as a comonomer in the polymerization of various resins for the coatings and paints industry. When copolymerized with monomers such as vinyl acetate or acrylates, DOM acts as an internal plasticizer, imparting significant performance enhancements to the resulting coating. Internal plasticization offers a distinct advantage over the use of external plasticizers as the plasticizing agent becomes an integral part of the polymer backbone, preventing migration and loss of properties over time. This leads to long-term flexibility, improved adhesion, and enhanced weather resistance in the final paint or coating film.[1]

Copolymers containing DOM are known to improve adhesion, flexibility, and weather resistance in coatings and paints.[2] The incorporation of DOM into the polymer matrix enhances the film-forming properties, leading to coatings with excellent gloss and resistance to cracking and peeling.[1] These characteristics make DOM-containing copolymers ideal for a range of applications, from architectural paints to industrial coatings.

This document provides detailed application notes and experimental protocols for the formulation and evaluation of coatings and paints incorporating this compound copolymers.

Key Performance Enhancements with this compound Copolymers

The inclusion of this compound as a comonomer in coating formulations offers several key benefits:

  • Improved Flexibility and Impact Resistance: As an internal plasticizer, DOM increases the flexibility of the polymer binder, resulting in coatings that are more resistant to cracking and flaking, particularly on flexible substrates or in environments with temperature fluctuations.

  • Enhanced Adhesion: DOM-containing copolymers often exhibit improved adhesion to a variety of substrates.

  • Increased Gloss: The use of vinyl acetate-dioctyl maleate copolymers can lead to coatings with excellent gloss.

  • Better Film Formation: DOM contributes to improved film-forming properties of the coating.[1]

Quantitative Data on Coating Performance

The following table summarizes the expected performance of a vinyl acetate-based coating with and without the incorporation of a this compound copolymer. The data is illustrative and may vary depending on the specific formulation and substrate.

Performance MetricTest MethodVinyl Acetate Homopolymer Coating (Control)Vinyl Acetate-Dioctyl Maleate Copolymer Coating
Adhesion ASTM D33593B - Jagged removal along incisions up to 1.6 mm on either side5B - No peeling or removal
Gloss (60°) ASTM D52375 GU85 GU
Flexibility (Mandrel Bend) ASTM D522Cracking over 1/2 inch mandrelNo cracking over 1/8 inch mandrel

Experimental Protocols

Protocol 1: Synthesis of Vinyl Acetate-Dioctyl Maleate (VAc-DOM) Copolymer Emulsion

This protocol describes the semi-continuous emulsion polymerization process for synthesizing a VAc-DOM copolymer latex.

Materials:

  • Vinyl Acetate (VAc), stabilized

  • This compound (DOM)

  • Potassium Persulfate (KPS) (Initiator)

  • Sodium Bicarbonate (Buffer)

  • Anionic Surfactant (e.g., Sodium Dodecyl Sulfate)

  • Non-ionic Surfactant (e.g., ethoxylated alkyl phenol)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and feeding pumps

  • Heating and cooling circulator

  • Monomer and initiator feed vessels

Procedure:

  • Initial Charge: To the reactor, add deionized water, sodium bicarbonate, and a portion of the anionic and non-ionic surfactants.

  • Nitrogen Purge: Purge the reactor with nitrogen for 30 minutes to remove oxygen.

  • Heating: Heat the reactor contents to the reaction temperature (typically 70-80°C) with continuous stirring.

  • Initiator Addition: Add a portion of the potassium persulfate initiator to the reactor.

  • Monomer and Initiator Feeds:

    • Prepare a pre-emulsion of vinyl acetate, this compound, and the remaining surfactants in deionized water.

    • Prepare a separate aqueous solution of the remaining potassium persulfate.

    • Simultaneously and continuously feed the monomer pre-emulsion and the initiator solution into the reactor over a period of 3-4 hours.

  • Post-Reaction: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.

Protocol 2: Formulation of a Water-Based Coating

This protocol outlines the steps for formulating a simple water-based paint using the synthesized VAc-DOM copolymer emulsion.

Components:

  • VAc-DOM Copolymer Emulsion (Binder)

  • Titanium Dioxide (Pigment)

  • Water (Solvent)

  • Dispersing Agent

  • Defoamer

  • Thickener

  • Coalescing Agent

Procedure:

  • Pigment Dispersion (Grind Stage):

    • In a high-speed dispersion mixer, combine water, dispersing agent, and defoamer.

    • Slowly add titanium dioxide pigment while mixing at low speed.

    • Once the pigment is wetted, increase the mixing speed to achieve a fine dispersion (Hegman gauge reading of 6-7).

  • Let-Down Stage:

    • Reduce the mixer speed and add the VAc-DOM copolymer emulsion.

    • Add the coalescing agent and any remaining water.

    • Finally, add the thickener slowly while monitoring the viscosity to achieve the desired consistency.

  • Final Mixing: Mix for an additional 15-20 minutes at low speed to ensure all components are thoroughly incorporated.

Protocol 3: Evaluation of Coating Properties

This protocol details the standard test methods for evaluating the performance of the formulated coating.

1. Adhesion Testing (ASTM D3359 - Test Method B)

  • Purpose: To assess the adhesion of the coating film to the substrate.

  • Procedure:

    • Apply the coating to a clean, flat panel and allow it to cure completely.

    • Using a sharp utility knife or a cross-hatch cutter, make a lattice pattern of six cuts in each direction through the coating to the substrate. The spacing of the cuts should be 2 mm for coatings up to 50 µm (2 mils) thick.

    • Apply a specified pressure-sensitive tape over the lattice and smooth it down firmly.

    • Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle.

    • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[3][4][5]

2. Gloss Measurement (ASTM D523)

  • Purpose: To measure the specular gloss of the coating surface.

  • Procedure:

    • Use a glossmeter calibrated at the desired geometry (typically 60° for semi-gloss coatings).

    • Place the glossmeter on a flat, smooth area of the cured coating.

    • Take several readings at different locations on the sample to obtain an average value.

    • The results are reported in Gloss Units (GU).

Visualizations

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_formulation Coating Formulation cluster_testing Coating Evaluation s1 Initial Reactor Charge (Water, Surfactants, Buffer) s2 Nitrogen Purge & Heating s1->s2 s3 Initiator Addition s2->s3 s4 Monomer & Initiator Feeds (VAc, DOM, Surfactants, KPS) s3->s4 s5 Post-Reaction s4->s5 s6 Cooling & Filtration s5->s6 f1 Pigment Dispersion (Grind Stage) s6->f1 VAc-DOM Emulsion f2 Let-Down Stage (Binder, Additives) f1->f2 f3 Final Mixing f2->f3 t1 Adhesion Test (ASTM D3359) f3->t1 t2 Gloss Measurement (ASTM D523) f3->t2 t3 Flexibility Test (ASTM D522) f3->t3

Caption: Experimental workflow from copolymer synthesis to coating evaluation.

Logical_Relationship cluster_properties Enhanced Coating Properties DOM This compound (DOM) Comonomer Copolymer VAc-DOM Copolymer DOM->Copolymer Internal Plasticization Coating Formulated Coating Copolymer->Coating Binder System Adhesion Improved Adhesion Coating->Adhesion Flexibility Increased Flexibility Coating->Flexibility Gloss Higher Gloss Coating->Gloss Weathering Better Weather Resistance Coating->Weathering

Caption: Relationship between DOM and enhanced coating properties.

References

Characterization of Dioctyl Maleate Copolymers by FTIR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization of dioctyl maleate (DOM) copolymers using Fourier Transform Infrared (FTIR) spectroscopy. This compound is a key monomer used to impart flexibility and plasticization to a variety of polymers. Copolymers of DOM are finding increasing applications in fields such as advanced drug delivery systems, adhesives, and specialty coatings. FTIR spectroscopy is a powerful, non-destructive technique for the qualitative and quantitative analysis of these copolymers. This application note details the synthesis of DOM copolymers, outlines a protocol for their characterization by FTIR, and provides a guide to interpreting the resulting spectra.

Introduction

This compound (DOM) is an unsaturated diester that can be copolymerized with various monomers, such as vinyl acetate, styrene, and acrylates, to produce polymers with a wide range of physical properties. The incorporation of DOM into a polymer backbone introduces long, flexible dioctyl ester side chains, which act as internal plasticizers. This reduces the brittleness of the polymer and enhances its elasticity.

In the context of drug development, DOM-containing copolymers are of interest for creating flexible matrices for controlled-release formulations and as components of medical-grade adhesives. Accurate characterization of the composition and structure of these copolymers is crucial for ensuring their performance and batch-to-batch consistency.

FTIR spectroscopy is an invaluable tool for this purpose. By measuring the absorption of infrared radiation by the copolymer, specific functional groups can be identified and quantified. This allows for the confirmation of successful copolymerization, the determination of monomer ratios within the copolymer, and the detection of any residual monomers or impurities.

Experimental Protocols

Synthesis of this compound-co-Vinyl Acetate (DOM-co-VA) Copolymer

This protocol describes the synthesis of a DOM-co-VA copolymer via free-radical solution polymerization. The methodology is adapted from procedures for similar maleate copolymers.

Materials:

  • This compound (DOM), purified

  • Vinyl acetate (VA), freshly distilled to remove inhibitors

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol, reagent grade

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired molar ratio of this compound and vinyl acetate to anhydrous toluene. A typical starting ratio could be 1:1 molar equivalents. The total monomer concentration in the solvent should be around 2 M.

  • De-gas the solution by bubbling nitrogen through it for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

  • Add the initiator, AIBN (typically 0.5-1.0 mol% with respect to the total moles of monomers), to the reaction mixture.

  • Heat the reaction mixture to 70-80°C with constant stirring under a nitrogen atmosphere.

  • Allow the polymerization to proceed for 6-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing the disappearance of monomer peaks using techniques like ¹H NMR or by observing the increase in viscosity of the solution.

  • After the desired reaction time, cool the mixture to room temperature.

  • Precipitate the copolymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated copolymer by filtration.

  • Wash the copolymer with fresh methanol to remove any unreacted monomers and initiator residues.

  • Dry the purified copolymer in a vacuum oven at 40-50°C until a constant weight is achieved.

FTIR Spectroscopy Analysis

This protocol outlines the procedure for acquiring FTIR spectra of the synthesized DOM copolymers.

Instrumentation and Materials:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • The synthesized and dried DOM copolymer.

  • Appropriate solvent for cleaning the ATR crystal (e.g., isopropanol).

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the dried copolymer powder or film onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal. Consistent pressure is important for reproducible results, especially for quantitative analysis.[1]

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.[1] The spectral range should cover from 4000 to 400 cm⁻¹.

  • Data Processing: Process the acquired spectrum as needed (e.g., baseline correction, normalization).

Data Presentation and Interpretation

FTIR spectroscopy allows for the identification of the key functional groups present in the DOM copolymer, confirming the incorporation of both monomers.

Characteristic FTIR Peaks

The following table summarizes the expected characteristic absorption bands for a this compound-co-vinyl acetate copolymer.

Wavenumber (cm⁻¹)AssignmentFunctional GroupSource Monomer
~2958, ~2925, ~2856C-H stretching (asymmetric and symmetric)-CH₃, -CH₂-DOM, VA
~1735C=O stretching (ester)-C(=O)O-DOM, VA
~1465C-H bending-CH₂-DOM, VA
~1375C-H bending (umbrella mode)-CH₃VA
~1240C-O-C stretching (asymmetric)EsterDOM, VA
~1170C-O-C stretching (symmetric)EsterDOM
~1020C-O stretchingEsterVA

Note: The exact peak positions may vary slightly depending on the copolymer composition and the physical state of the sample.

The presence of strong ester carbonyl (C=O) and C-O stretching bands confirms the integrity of the ester groups from both DOM and VA monomers in the copolymer. The aliphatic C-H stretching and bending vibrations will be prominent due to the long octyl chains of DOM and the acetate methyl group of VA.

Quantitative Analysis

The composition of the DOM copolymer can be determined by creating a calibration curve. This involves preparing physical blends of the two homopolymers (e.g., poly(this compound) and poly(vinyl acetate)) at known weight ratios or using copolymer standards of known composition.[2][3]

Procedure for Quantitative Analysis:

  • Prepare Standards: Create a series of standards with varying known compositions of the two monomers.

  • Acquire FTIR Spectra: Obtain the FTIR spectra of each standard using the protocol described in section 2.2.

  • Identify Characteristic Peaks: Select a characteristic and well-resolved absorption band for each monomer that does not significantly overlap with bands from the other monomer. For a DOM-co-VA copolymer, suitable peaks could be:

    • A C-H bending vibration unique to the octyl group of DOM.

    • The C-H umbrella mode of the acetate's methyl group from VA (~1375 cm⁻¹).

  • Calculate Peak Ratios: For each standard, calculate the ratio of the absorbances (or peak areas) of the selected characteristic peaks.

  • Construct Calibration Curve: Plot the calculated peak ratio against the known molar ratio of the monomers in the standards. A linear relationship should be observed.

  • Analyze Unknown Sample: Acquire the FTIR spectrum of the unknown DOM copolymer sample and calculate the peak ratio in the same way.

  • Determine Composition: Use the calibration curve to determine the monomer ratio in the unknown copolymer sample from its measured peak ratio.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound copolymers.

G cluster_synthesis Copolymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Monomers (this compound, Comonomer) Polymerization Solution Polymerization Monomers->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Precipitation Precipitation (in non-solvent like Methanol) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FTIR FTIR Spectroscopy (Functional Groups, Composition) Drying->FTIR Other Other Techniques (NMR, GPC, DSC) Drying->Other

Caption: Workflow for DOM copolymer synthesis and characterization.

FTIR Data Analysis Logic

The logical flow for analyzing the FTIR data to determine copolymer characteristics is depicted below.

G AcquireSpectrum Acquire FTIR Spectrum of Copolymer IdentifyPeaks Identify Characteristic Peaks (e.g., C=O, C-O, C-H) AcquireSpectrum->IdentifyPeaks Qualitative Qualitative Analysis: Confirm Monomer Incorporation IdentifyPeaks->Qualitative PeakRatio Calculate Peak Area Ratios of Monomer-Specific Bands IdentifyPeaks->PeakRatio Quantitative Quantitative Analysis: Determine Copolymer Composition Calibration Compare to Calibration Curve PeakRatio->Calibration Composition Determine Molar Ratio of Monomers Calibration->Composition

Caption: Logical flow for FTIR data analysis of DOM copolymers.

Conclusion

FTIR spectroscopy is a rapid, reliable, and highly effective technique for the characterization of this compound copolymers. It provides crucial information regarding the chemical structure and composition of these materials, which is essential for quality control and for understanding structure-property relationships. The protocols and data presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals working with DOM-based polymeric systems. The ability to confirm the successful incorporation of DOM and to quantify its presence is a critical step in the development of new materials with tailored flexibility and performance characteristics.

References

Application Note and Protocol for the Quantitative Analysis of Dioctyl Maleate Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl maleate (DOM) is a versatile organic compound widely utilized as a plasticizer, co-monomer in polymerization reactions, and as an intermediate in the synthesis of various chemicals. The purity of DOM is a critical parameter that can significantly impact the quality, performance, and safety of end products, particularly in sensitive applications such as pharmaceuticals and medical devices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and definitive identification, making it an ideal method for the quantitative determination of DOM purity and the identification of potential impurities.

This application note provides a detailed protocol for the quantitative analysis of this compound purity using GC-MS. The methodology described herein is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development and quality control.

Principle

This method employs gas chromatography (GC) to separate this compound from its impurities. The separated components are then introduced into a mass spectrometer (MS) for detection and quantification. An internal standard is used to ensure high accuracy and precision of the quantitative results. The identification of this compound and its impurities is achieved by comparing their mass spectra with reference spectra.

Materials and Reagents

  • This compound Reference Standard: (Purity ≥ 99.5%)

  • Internal Standard (IS): Dimethyl Phthalate (DMP) (Purity ≥ 99.5%)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • Sample: this compound (to be analyzed)

  • Glassware: Volumetric flasks, pipettes, autosampler vials with caps

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with a split/splitless injector and an autosampler is required.

Experimental Protocols

Standard and Sample Preparation

5.1.1. Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 100 mg of Dimethyl Phthalate (IS) into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane. This yields a concentration of approximately 1 mg/mL.

5.1.2. Calibration Standards:

  • Prepare a stock solution of this compound reference standard at a concentration of approximately 10 mg/mL in dichloromethane.

  • Prepare a series of calibration standards by appropriate dilution of the DOM stock solution with dichloromethane to achieve concentrations ranging from 10 µg/mL to 1000 µg/mL.

  • Spike each calibration standard with the IS Stock solution to a final concentration of 100 µg/mL.

5.1.3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

  • Transfer 1 mL of this solution to a 10 mL volumetric flask and dilute to volume with dichloromethane.

  • Spike the diluted sample solution with the IS Stock solution to a final concentration of 100 µg/mL.

GC-MS Operating Conditions
ParameterCondition
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplit (10:1)
Oven ProgramInitial temperature 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Range40 - 450 amu (Full Scan)
Solvent Delay5 min
Data Acquisition Full Scan for impurity identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions This compound: m/z 57, 83, 112, 149 (Quantification Ion) Dimethyl Phthalate (IS): m/z 163, 194 (Quantification Ion)

Note: The bolded m/z value represents the primary ion used for quantification.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Concentration (µg/mL)DOM Peak AreaIS Peak AreaArea Ratio (DOM/IS)
10150,0001,450,0000.103
50760,0001,460,0000.521
1001,510,0001,440,0001.049
2503,780,0001,450,0002.607
5007,550,0001,460,0005.171
100015,200,0001,450,00010.483

Linearity:

  • Correlation Coefficient (r²): 0.9995

  • Equation: y = 0.0104x + 0.003

System Suitability
ParameterAcceptance CriteriaResult
Tailing Factor (this compound) ≤ 2.01.1
Resolution (DOM and nearest impurity) ≥ 2.0> 2.0
RSD of 6 replicate injections ≤ 2.0%1.2%
Quantitative Data of this compound Sample
Sample IDDOM Peak AreaIS Peak AreaArea Ratio (DOM/IS)Calculated Conc. (µg/mL)Purity (%)
DOM_Sample_017,250,0001,455,0004.983478.898.7
DOM_Sample_027,190,0001,460,0004.925473.297.5
Identification of Impurities

Potential impurities in this compound can arise from the manufacturing process, including unreacted starting materials or byproducts. Common impurities may include:

  • Maleic Anhydride: A starting material.

  • Octanol: A starting material.

  • Dioctyl Fumarate: An isomer of this compound.

  • Mono-octyl Maleate: An intermediate product.

Impurities are identified by comparing their retention times and mass spectra with those of reference standards or by interpretation of their mass spectral fragmentation patterns.

Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis prep_standards Prepare Calibration Standards (10-1000 µg/mL DOM + IS) gc_ms_analysis Inject into GC-MS prep_standards->gc_ms_analysis prep_sample Prepare this compound Sample (with IS) prep_sample->gc_ms_analysis data_acquisition Data Acquisition (Full Scan & SIM) gc_ms_analysis->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantify DOM in Sample data_acquisition->quantification impurity_id Identify Impurities data_acquisition->impurity_id calibration_curve->quantification purity_calc Calculate Purity quantification->purity_calc impurity_id->purity_calc report report purity_calc->report Final Report

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship input This compound Sample separation Gas Chromatography (Separation of Components) input->separation Injection detection Mass Spectrometry (Detection & Identification) separation->detection Elution quantification Quantitative Analysis (Internal Standard Method) detection->quantification Peak Area Data result Purity Determination & Impurity Profile quantification->result Calculation

Caption: Logical relationship of the quantitative analysis process.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound purity. The use of an internal standard ensures accurate quantification, while the mass spectrometric detection allows for the confident identification of the main component and any potential impurities. This protocol is suitable for implementation in quality control laboratories and research settings where the purity of this compound is a critical quality attribute.

Application Notes and Protocols: Dioctyl Maleate in Flexible PVC Film Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, PVC is characterized by its high hardness and modulus. To impart flexibility for applications such as films, tubing, and cable insulation, plasticizers are incorporated into the PVC matrix. Dioctyl maleate (DOM) is a maleic acid ester that serves as an effective plasticizer for PVC, enhancing its elasticity and flexibility.[1][2] Notably, DOM is a phthalate-free plasticizer, offering an alternative to traditional phthalates like dioctyl phthalate (DOP), which have faced regulatory scrutiny due to potential health concerns.[3]

These application notes provide a comprehensive overview of the use of this compound in the production of flexible PVC films. This document outlines typical formulations, experimental protocols for film preparation and testing, and a summary of the expected performance characteristics of DOM-plasticized PVC films.

Data Presentation: Performance of this compound in Flexible PVC

The following tables summarize the typical physical and mechanical properties of flexible PVC films plasticized with this compound. For comparative purposes, data for the widely used plasticizer dioctyl phthalate (DOP) are also included. It is important to note that specific values can vary depending on the exact formulation, processing conditions, and the grade of PVC resin used.

Table 1: Mechanical Properties of Flexible PVC Films

PropertyTest MethodPVC with this compound (DOM)PVC with Dioctyl Phthalate (DOP)
Tensile Strength (MPa)ASTM D638 / ASTM D228415 - 2518 - 28
Elongation at Break (%)ASTM D638 / ASTM D2284250 - 400300 - 450
Hardness (Shore A)ASTM D224070 - 9070 - 90

Note: The general trend shows that as plasticizer concentration increases, tensile strength decreases while elongation at break increases.

Table 2: Thermal and Migration Properties of Flexible PVC Films

PropertyTest MethodPVC with this compound (DOM)PVC with Dioctyl Phthalate (DOP)
Thermal StabilityTGA / Oven AgingGoodGood
Plasticizer Migration (e.g., into hexane)ISO 177:2016(E)Lower than DOPHigher than DOM
VolatilityActivated Carbon MethodLower than DOPHigher than DOP

Experimental Protocols

Materials and Equipment
  • PVC Resin: Suspension grade (e.g., K-value 65-70)

  • Plasticizer: this compound (DOM)

  • Thermal Stabilizer: (e.g., Calcium-Zinc stearate, organotin stabilizer)

  • Lubricant: (e.g., Stearic acid)

  • Processing Equipment:

    • High-speed mixer or ribbon blender

    • Two-roll mill with heating and cooling capabilities

    • Hydraulic press with heated platens

    • Film casting knife or extruder

  • Testing Equipment:

    • Universal Testing Machine (for tensile properties)

    • Shore A Durometer (for hardness)

    • Thermogravimetric Analyzer (TGA)

    • Extraction cell (for migration testing)

    • Analytical balance

Preparation of Flexible PVC Film (Two-Roll Mill Method)
  • Compounding:

    • Pre-weigh the PVC resin, this compound, thermal stabilizer, and any other additives according to the desired formulation (e.g., PVC: 100 phr, DOM: 40-60 phr, Stabilizer: 2-3 phr).

    • Dry blend the components in a high-speed mixer for 5-10 minutes at room temperature to ensure uniform distribution.

  • Milling and Mastication:

    • Preheat the two-roll mill to a surface temperature of 150-170°C.

    • Set the friction ratio of the rolls (e.g., 1.2:1).

    • Gradually add the dry blend to the nip of the rolls.

    • Continuously cut and fold the PVC sheet on the mill for 10-15 minutes to ensure proper fusion and homogenization of the components. The material should form a smooth, continuous sheet.

  • Film Formation:

    • Adjust the nip gap of the rolls to the desired film thickness (e.g., 0.5 - 1.0 mm).

    • Pass the milled sheet through the rolls one final time to obtain a film of uniform thickness.

    • Carefully remove the hot PVC film from the mill.

  • Pressing and Annealing (Optional, for improved surface finish and stress relaxation):

    • Place the PVC film between two polished metal plates lined with a release film.

    • Transfer the assembly to a hydraulic press preheated to 160-180°C.

    • Apply a low pressure (e.g., 5-10 MPa) for 2-5 minutes.

    • Cool the press platens with circulating water while maintaining pressure until the film reaches room temperature.

    • Remove the film from the press.

  • Conditioning:

    • Store the prepared PVC films at a standard condition (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Characterization of Flexible PVC Films
  • Tensile Strength and Elongation at Break:

    • Cut dumbbell-shaped specimens from the conditioned PVC film according to ASTM D638 specifications.

    • Measure the thickness of each specimen.

    • Conduct the tensile test using a Universal Testing Machine at a specified crosshead speed (e.g., 50 mm/min).

    • Record the maximum load and the elongation at the point of fracture to calculate tensile strength and elongation at break.

  • Hardness:

    • Stack several layers of the PVC film to achieve a minimum thickness of 6 mm.

    • Measure the Shore A hardness using a durometer according to ASTM D2240.

  • Thermal Stability (TGA):

    • Place a small, known weight of the PVC film in a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

    • Record the weight loss as a function of temperature to determine the onset of degradation.

  • Plasticizer Migration (Solvent Extraction):

    • Cut a precisely weighed sample of the PVC film.

    • Immerse the sample in a solvent (e.g., n-hexane) in a sealed container at a specified temperature and duration (e.g., 24 hours at 23°C), as per ISO 177:2016(E).

    • Remove the sample, dry it to a constant weight, and re-weigh it.

    • The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

Visualizations

experimental_workflow cluster_preparation Film Preparation cluster_characterization Characterization cluster_data Data Analysis formulation Formulation Design (PVC, DOM, Stabilizer) mixing Dry Blending (High-Speed Mixer) formulation->mixing milling Mastication & Fusion (Two-Roll Mill) mixing->milling pressing Film Pressing (Hydraulic Press) milling->pressing conditioning Conditioning (24h at 23°C, 50% RH) pressing->conditioning tensile Mechanical Testing (Tensile Strength, Elongation) conditioning->tensile hardness Hardness Testing (Shore A) conditioning->hardness thermal Thermal Analysis (TGA) conditioning->thermal migration Migration Testing (Solvent Extraction) conditioning->migration analysis Comparative Analysis of Properties tensile->analysis hardness->analysis thermal->analysis migration->analysis

Caption: Experimental workflow for PVC film production and testing.

logical_relationship cluster_components Formulation Components cluster_properties Resulting Film Properties PVC PVC Resin Flexibility Increased Flexibility Hardness Reduced Hardness Processing Improved Processability DOM This compound (Plasticizer) DOM->Flexibility DOM->Hardness DOM->Processing Stabilizer Thermal Stabilizer ThermalStability Enhanced Thermal Stability Stabilizer->ThermalStability

Caption: Relationship between formulation components and film properties.

References

Experimental procedure for dioctyl maleate synthesis in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Dioctyl Maleate

Introduction

This compound (DOM) is a versatile chemical intermediate primarily used as a plasticizer and a comonomer in the production of various polymers.[1][2] It is synthesized through the esterification of maleic anhydride with an octanol, typically 2-ethylhexanol or n-octanol, in the presence of an acid catalyst.[3][4] This document outlines detailed experimental procedures for the laboratory synthesis of this compound, providing a summary of various catalytic systems and a general protocol for its preparation and purification.

Data Presentation: Comparison of Catalytic Systems for this compound Synthesis

The following table summarizes quantitative data from different reported methods for the synthesis of this compound, offering a comparative overview of reaction conditions and outcomes.

CatalystMolar Ratio (Alcohol:Anhydride)Catalyst LoadingReaction Temperature (°C)Reaction Time (hours)Conversion/Yield (%)Reference
p-Toluenesulfonic acidStoichiometric1.8 kg for 180 kg maleic anhydride~1401-2 (esterification)-[5]
Niobic acid3:15 g per mole of anhydrideReflux199.3 (conversion), 85.6 (selectivity)[5]
Ferric sulfate3.0:16% of anhydride massReflux199.1 (conversion), 85.7 (yield)[5]
Alumina3.0:14% of alcohol massReflux199.5 (conversion)[5]
Amberlyst-15---10High[6]
Dowex Resin-----[7][8]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound in a laboratory setting. The procedure is based on the direct esterification of maleic anhydride with 2-ethylhexanol using p-toluenesulfonic acid as a catalyst, which is a commonly cited method.[5][9]

Materials:

  • Maleic anhydride

  • 2-Ethylhexanol (or n-octanol)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium hydroxide solution (e.g., 5-29.5% w/v) for neutralization[5]

  • Sodium carbonate solution (5%) for washing[5]

  • Saturated brine solution for washing[5]

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Toluene or xylene (for azeotropic removal of water, optional)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (or a similar water separator)

  • Thermometer or temperature probe

  • Mechanical stirrer or magnetic stirrer with a stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble a three-necked flask with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer.

  • Charging Reactants: To the flask, add maleic anhydride and 2-ethylhexanol. A typical molar ratio of alcohol to anhydride is between 2.2:1 and 3:1 to drive the reaction towards the product.[5][10] Add the p-toluenesulfonic acid catalyst (a typical loading is around 0.5-1% of the total reactant weight).

  • Esterification Reaction:

    • Begin stirring the mixture and heat it to a temperature of approximately 140°C.[5] The reaction is typically carried out under reflux.

    • Water will be formed as a byproduct of the esterification reaction.[9] This water is removed azeotropically with a solvent like toluene or by the excess alcohol and collected in the Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected, or the rate of water collection significantly decreases. This can take between 1 to 4 hours.[5]

  • Neutralization:

    • After the reaction is complete, cool the mixture to below 80°C.[5]

    • Slowly add a sodium hydroxide or sodium carbonate solution while stirring to neutralize the acidic catalyst.[5] Monitor the pH to reach a value of 7-8.[5]

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium carbonate solution and then with a saturated brine solution to remove any remaining salts and water-soluble impurities.[5]

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Isolation of Product:

    • Remove the excess alcohol and any solvent used for azeotropic distillation under reduced pressure using a rotary evaporator.

    • For higher purity, the crude this compound can be purified by vacuum distillation. Collect the fraction boiling at approximately 200-205°C at 0.67 kPa.[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Dioctyl_Maleate_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts reactant_node reactant_node process_node process_node product_node product_node waste_node waste_node MA Maleic Anhydride Esterification Esterification (Reflux, ~140°C) MA->Esterification Octanol 2-Ethylhexanol Octanol->Esterification Catalyst p-Toluene- sulfonic Acid Catalyst->Esterification Neutralization Neutralization (NaOH/Na2CO3) Esterification->Neutralization Water Water (Removed) Esterification->Water Byproduct Washing Washing (Brine) Neutralization->Washing Drying Drying (Na2SO4) Washing->Drying Waste Aqueous Waste Washing->Waste Impurities Purification Vacuum Distillation Drying->Purification DOM This compound (Final Product) Purification->DOM

Caption: Experimental workflow for this compound synthesis.

References

Application of Dioctyl Maleate as a Reactive Diluent in Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for utilizing dioctyl maleate (DOM) as a reactive diluent in thermosetting resin systems, such as unsaturated polyester resins (UPRs) and vinyl ester resins (VERs). This compound is a low-volatility organic compound that can be copolymerized with a resin matrix, serving to reduce viscosity for improved handling and processing while also influencing the mechanical properties of the cured product.[1] As a phthalate-free alternative, it offers a favorable toxicological profile compared to traditional reactive diluents like styrene. These notes cover the effects of DOM on resin viscosity, cure characteristics, and mechanical performance, and provide standardized protocols for evaluation.

Introduction to this compound as a Reactive Diluent

This compound (DOM) is an unsaturated ester of maleic acid and octanol. Its primary functions as a reactive diluent in resin formulations are:

  • Viscosity Reduction: The addition of DOM to a high-viscosity resin significantly lowers the overall viscosity, improving flow, wetting of reinforcements, and ease of application.[2][3]

  • Co-monomer: The double bond in the maleate group allows DOM to copolymerize with the unsaturated sites in the polyester or vinyl ester chains during the free-radical curing process.[1] This incorporates the diluent into the polymer network, reducing the likelihood of leaching.

  • Plasticizing Effect: The long alkyl chains of the octyl groups introduce flexibility into the rigid polymer network, which can enhance properties like impact strength and toughness.

Reactive diluents are crucial components in many thermoset formulations, enabling the use of high-performance resins that would otherwise be too viscous to process effectively.[2][3] The selection and concentration of a reactive diluent are critical factors that determine the final properties of the cured material.

Experimental Protocols

The following protocols outline the procedures for evaluating the effect of this compound on the properties of an unsaturated polyester resin. These protocols are based on established ASTM standards to ensure reproducibility and comparability of results.

Materials and Equipment
  • Resin: Orthophthalic unsaturated polyester resin (or other resin system of interest)

  • Reactive Diluent: this compound (DOM)

  • Initiator: Methyl ethyl ketone peroxide (MEKP)

  • Promoter: Cobalt naphthenate

  • Inhibitor: Hydroquinone

  • Equipment:

    • Mechanical stirrer

    • Viscometer (Brookfield or similar)

    • Differential Scanning Calorimeter (DSC)

    • Universal Testing Machine (UTM)

    • Charpy or Izod impact tester

    • Molds for casting test specimens

Protocol for Sample Preparation
  • Resin Formulation: Prepare a series of resin formulations with varying concentrations of this compound (e.g., 0%, 10%, 20%, 30% by weight). For each formulation, first, add the desired amount of DOM to the unsaturated polyester resin in a beaker.

  • Mixing: Mix the resin and DOM using a mechanical stirrer at a low speed (e.g., 200-300 rpm) for 10-15 minutes to ensure a homogeneous mixture. Avoid introducing excessive air bubbles.

  • Initiator and Promoter Addition: For each formulation, just prior to casting, add the promoter (e.g., 0.2 wt% cobalt naphthenate) and stir for 1 minute. Then, add the initiator (e.g., 1.5 wt% MEKP) and stir for another minute.[4]

  • Casting: Pour the initiated resin mixture into appropriate molds for the required mechanical tests (e.g., dumbbell-shaped molds for tensile testing according to ASTM D638, rectangular molds for flexural testing according to ASTM D790, and notched specimen molds for impact testing according to ASTM D256).

  • Curing: Allow the cast specimens to cure at room temperature for 24 hours, followed by a post-curing cycle in an oven (e.g., 80°C for 3 hours) to ensure complete reaction.[4]

Protocol for Viscosity Measurement
  • Sample Preparation: Use the uninitiated resin-DOM mixtures prepared in step 2.2.1.

  • Measurement: Measure the viscosity of each formulation using a viscometer at a constant temperature (e.g., 25°C). Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s). Ensure the spindle and speed are appropriate for the viscosity range of the samples.

Protocol for Cure Characteristics Analysis (DSC)
  • Sample Preparation: Prepare small samples (5-10 mg) of the initiated resin-DOM mixtures.

  • DSC Analysis: Perform a dynamic scan on the DSC from room temperature to approximately 250°C at a heating rate of 10°C/min. This will determine the total heat of reaction (ΔH_total).

  • Isothermal Analysis: Perform isothermal scans at a selected curing temperature (e.g., 30°C) to measure the heat flow as a function of time. The degree of cure can be calculated by integrating the heat flow curve up to a certain time and dividing by the ΔH_total.[5][6]

Protocol for Mechanical Property Testing
  • Specimen Preparation: Carefully remove the cured specimens from the molds and ensure they are free of defects.

  • Tensile Testing: Conduct tensile tests on the dumbbell-shaped specimens using a Universal Testing Machine according to ASTM D638. Determine the tensile strength, Young's modulus, and elongation at break.

  • Flexural Testing: Perform three-point bending tests on the rectangular specimens according to ASTM D790. Determine the flexural strength and flexural modulus.

  • Impact Testing: Conduct Charpy or Izod impact tests on the notched specimens according to ASTM D256 to determine the impact strength.

Illustrative Data Presentation

Disclaimer: The following quantitative data is illustrative and based on typical effects observed with analogous reactive diluents in unsaturated polyester resins, as specific experimental data for this compound was not available in the searched literature. Researchers should generate their own data following the provided protocols.

Effect of this compound on Resin Viscosity
This compound (wt%)Viscosity at 25°C (cP)
02500
101200
20600
30300
Effect of this compound on Cure Characteristics
This compound (wt%)Gel Time (minutes)Peak Exotherm (°C)
015150
1018140
2022130
3028115
Effect of this compound on Mechanical Properties of Cured Resin
This compound (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Impact Strength (kJ/m²)
0603.52.015
10553.22.520
20482.83.528
30402.25.035

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Resin Formulation and Preparation cluster_testing Characterization cluster_curing Curing and Specimen Preparation Resin Unsaturated Polyester Resin Mixer Mechanical Mixing Resin->Mixer DOM This compound DOM->Mixer Formulations Homogeneous Resin-DOM Blends (0, 10, 20, 30 wt% DOM) Mixer->Formulations Viscosity Viscosity Measurement Formulations->Viscosity Initiator Add Initiator & Promoter Formulations->Initiator Curing Cure Characterization (DSC) Mechanical Mechanical Property Testing Initiator->Curing Casting Cast into Molds Initiator->Casting Cure Cure and Post-Cure Casting->Cure Specimens Test Specimens Cure->Specimens Specimens->Mechanical

Caption: Workflow for evaluating this compound in resins.

Logical Relationship of Properties

property_relationships cluster_input Input Variable cluster_properties Affected Properties cluster_mechanical_details Mechanical Details DOM_Conc This compound Concentration Viscosity Viscosity (Uncured Resin) DOM_Conc->Viscosity Decreases Cure Cure Characteristics (Gel Time, Exotherm) DOM_Conc->Cure Slows Mechanical Mechanical Properties (Cured Resin) DOM_Conc->Mechanical Strength Strength (Tensile, Flexural) Mechanical->Strength Decreases Stiffness Stiffness (Modulus) Mechanical->Stiffness Decreases Toughness Toughness (Impact Strength, Elongation) Mechanical->Toughness Increases

Caption: Effect of DOM concentration on resin properties.

Discussion

The addition of this compound as a reactive diluent is expected to have a significant impact on the properties of the resin in both its uncured and cured states.

  • Viscosity: A primary and immediate effect is the reduction of viscosity. This is beneficial for processes like resin transfer molding (RTM), infusion, and hand lay-up, where good flow and impregnation of reinforcing fibers are essential.

  • Curing: The introduction of a less reactive co-monomer like DOM can lead to a longer gel time and a lower peak exotherm.[7][8] This can be advantageous in preventing thermal stresses and cracking in large castings, but it may also require adjustments to the initiator/promoter system or post-curing schedule to achieve full cure.

  • Mechanical Properties: The plasticizing effect of the dioctyl groups generally leads to a decrease in tensile and flexural strength and modulus.[4] However, this is often accompanied by a desirable increase in elongation at break and impact strength, indicating a toughening of the otherwise brittle resin.[4] The optimal concentration of DOM will therefore be a trade-off between processability, strength, and toughness, depending on the specific application requirements.

Conclusion

This compound is a versatile reactive diluent that can be effectively used to modify the properties of unsaturated polyester and other thermosetting resins. Its ability to reduce viscosity and enhance toughness makes it a valuable tool for formulators. The provided protocols offer a standardized framework for researchers to systematically evaluate the impact of this compound on their specific resin systems and to optimize formulations for desired performance characteristics. It is crucial to conduct thorough experimental validation to understand the specific effects of DOM concentration on the final properties of the cured material.

References

Troubleshooting & Optimization

Preventing agglomeration in dioctyl maleate emulsion polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dioctyl maleate (DOM) emulsion polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on preventing particle agglomeration.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing direct causes and actionable solutions.

Q1: My latex is showing significant agglomeration or coagulum formation. What are the most likely causes?

Agglomeration, the undesirable clustering of polymer particles, is a common issue in emulsion polymerization and can stem from several factors. The primary culprits include inadequate particle stabilization, improper reaction conditions, or issues with reactant concentrations.[1] Key areas to investigate are your surfactant system, monomer concentration, agitation speed, and initiator concentration.[2]

A logical workflow for troubleshooting this issue is outlined below.

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting Steps cluster_2 Outcome start Agglomeration / Coagulum Observed surfactant Step 1: Evaluate Surfactant System - Increase Concentration? - Change Type (Anionic/Nonionic)? start->surfactant Begin Investigation agitation Step 2: Check Agitation Speed - Too high (shear)? - Too low (mixing)? surfactant->agitation If issue persists initiator Step 3: Assess Initiator Concentration - Too high (ionic strength)? - Too low (nucleation)? agitation->initiator If issue persists monomer Step 4: Review Monomer Feed - Implement starved-feed? - Reduce initial charge? initiator->monomer If issue persists end Stable Latex Achieved monomer->end Problem Resolved

Caption: A logical workflow for troubleshooting agglomeration.

Q2: How does the surfactant concentration and type affect particle stability?

The primary role of a surfactant is to stabilize monomer droplets and the growing polymer particles, preventing them from coalescing.[3]

  • Inadequate Concentration : If the surfactant concentration is too low, there will be incomplete surface coverage on the polymer particles. This leads to poor stability, making the particles prone to agglomeration as they seek a lower energy state.[1] Increasing the surfactant concentration generally leads to smaller and more stable particles because more micelles are available for particle nucleation.[4]

  • Surfactant Type : Both anionic and nonionic surfactants are widely used. Anionic surfactants provide stability through electrostatic repulsion, while nonionic surfactants use steric hindrance to prevent coagulation.[3] The choice depends on the specific monomer system and desired final properties. Using a combination of both can often enhance stability.[5] this compound is often used in vinyl and acrylic emulsion polymerizations, where both types of surfactants are common.[6]

ParameterEffect on StabilityTypical Range
Surfactant Concentration Increasing concentration generally improves stability and decreases particle size.[7]0.5% to 5% by weight of monomers[3]
Anionic Surfactants Provide electrostatic repulsion, sensitive to high electrolyte concentrations.[5]Varies by type
Nonionic Surfactants Provide steric stabilization, less sensitive to electrolytes.[3]Varies by type
Q3: Can the initiator concentration contribute to agglomeration?

Yes, the initiator concentration is a critical factor. While its primary role is to generate free radicals to start polymerization, its concentration impacts particle number and the ionic strength of the medium.

  • High Initiator Concentration : A higher concentration of a water-soluble initiator (like potassium persulfate) leads to a greater number of radicals, which can form a larger number of smaller polymer particles.[1] This increased total particle surface area demands more surfactant for stabilization. If the surfactant level is insufficient, the system can become destabilized, leading to agglomeration.[1]

  • Ionic Strength : Many common initiators are salts (e.g., potassium persulfate). High concentrations of these electrolytes can compress the electrical double layer that surrounds particles stabilized by anionic surfactants, reducing the electrostatic repulsive forces and causing coagulation.[1]

Initiator ConcentrationEffect on Particle NumberPotential Issue
Too High Increases number of particles[1]Insufficient surfactant coverage; increased ionic strength reduces stability.[1]
Too Low Decreases number of particlesCan lead to slow or incomplete polymerization.[2]
Q4: My system is agglomerating even after optimizing surfactant and initiator levels. What role does agitation play?

Agitation is crucial for ensuring proper mixing and heat transfer, but improper speeds can be detrimental.[2] There is often an optimal stirring speed range for a given reactor setup.[8][9]

  • Excessive Agitation : High shear forces can overcome the repulsive energy barriers (both electrostatic and steric) that stabilize the particles, forcing them to collide and agglomerate.[1]

  • Insufficient Agitation : Poor mixing can lead to localized "hot spots" of high monomer concentration and inefficient heat dissipation.[1] This can cause uncontrolled polymerization rates and localized instability, resulting in coagulum formation. It can also limit the transport of monomer from droplets to the growing particles.[10]

Q5: What other strategies can I employ to prevent agglomeration?

If you have addressed the primary factors above, consider these additional strategies:

  • Monomer Feeding (Semi-Batch Process) : Instead of adding all the this compound and other comonomers at the beginning (batch process), a semi-batch or "starved-feed" approach is often effective.[1] By adding the monomer slowly and continuously throughout the reaction, the instantaneous monomer concentration within the particles is kept low.[2] This prevents excessive swelling of the particles, which can compromise the stability of the surfactant layer.[1] This technique is particularly useful for controlling polymer properties like molecular weight and branching.[11]

  • Temperature Control : The polymerization temperature affects the initiator's decomposition rate and overall reaction kinetics.[1] Temperature fluctuations can cause uncontrolled polymerization, creating hot spots in the reactor that contribute to agglomeration. Precise and stable temperature control is essential.[2]

  • Use of Protective Colloids : In addition to surfactants, protective colloids like hydroxyethyl cellulose (HEC) or polyvinyl alcohol (PVA) can be used.[12][13] These water-soluble polymers adsorb onto the particle surface, providing a strong steric barrier against agglomeration.[13]

G cluster_0 Key Parameters cluster_1 System Stability cluster_2 Outcome Surfactant Surfactant Concentration Stability Particle Stability Surfactant->Stability + (Stabilizes) Initiator Initiator Concentration Initiator->Stability - (High conc. destabilizes) Agitation Agitation Speed Agitation->Stability +/- (Optimal range exists) MonomerFeed Monomer Feed Rate MonomerFeed->Stability + (Slow feed stabilizes) Temperature Temperature Temperature->Stability +/- (Stable temp. required) Agglomeration Agglomeration Stability->Agglomeration Low StableLatex Stable Latex Stability->StableLatex High

Caption: Relationship between key parameters and particle stability.

Experimental Protocols

Protocol 1: Standard Semi-Batch Emulsion Polymerization of a Vinyl Acetate/Dioctyl Maleate Copolymer

This protocol describes a general procedure for synthesizing a stable latex using a semi-batch process, which is effective in preventing agglomeration.

Materials:

  • Deionized (DI) water

  • Anionic Surfactant (e.g., Sodium Dodecyl Sulfate)

  • Nonionic Surfactant (e.g., ethoxylated alkyl phenol)

  • Buffer (e.g., Sodium Bicarbonate)

  • Initiator (e.g., Potassium Persulfate, KPS)

  • Monomers: Vinyl Acetate (VAc), this compound (DOM)

  • Chain Transfer Agent (optional)

Procedure:

  • Reactor Setup : Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps with DI water, buffer, and a portion (e.g., 20%) of the total surfactant mixture.

  • Inert Atmosphere : Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes while stirring gently. Maintain a nitrogen blanket throughout the reaction.[1]

  • Heating : Heat the reactor to the desired polymerization temperature (e.g., 70-80°C).[14]

  • Pre-emulsion Preparation : In a separate vessel, prepare a monomer pre-emulsion by mixing the remaining DI water, the rest of the surfactant, VAc, and DOM under gentle agitation.

  • Initiation (Seeding) : Add a small portion of the initiator solution (KPS dissolved in DI water) to the reactor to initiate the polymerization and form seed particles.

  • Monomer Feed : After the initial exotherm subsides (indicating seed formation), begin the continuous, slow addition of the monomer pre-emulsion to the reactor using a syringe or peristaltic pump over a period of 2-4 hours.[1]

  • Initiator Feed : Concurrently, feed the remaining initiator solution over the same period.

  • Completion : After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling : Cool the reactor to room temperature.

  • Analysis : Filter the resulting latex through a fine mesh to collect and quantify any coagulum formed. Analyze the stable latex for particle size, polydispersity index (PDI), and solids content.

Protocol 2: Troubleshooting Agglomeration by Varying Surfactant Concentration

This experiment is designed to find the optimal surfactant concentration to minimize agglomeration.

Procedure:

  • Baseline Experiment : Set up and run the polymerization as described in Protocol 1 using your standard surfactant concentration that results in agglomeration. Carefully measure and record the amount of coagulum formed (by filtration and drying).[1]

  • Systematic Variation : Prepare a series of at least three additional experiments. In each subsequent experiment, increase the total surfactant concentration by a set increment (e.g., 15-20% relative to the baseline), keeping all other parameters (monomer amounts, initiator concentration, temperature, agitation speed, and feed rates) constant.[1]

  • Execution : Run each experiment under identical conditions.

  • Analysis : For each experiment, quantify the amount of coagulum and analyze the final latex for average particle size and PDI using a technique like Dynamic Light Scattering (DLS).

  • Optimization : Plot the amount of coagulum and average particle size as a function of surfactant concentration. The optimal concentration is typically the lowest level that produces minimal coagulum while meeting the desired particle size specifications.[1]

Frequently Asked Questions (FAQs)

Q: What is this compound's role in emulsion polymerization? A: this compound (DOM) is primarily used as a comonomer. It acts as a reactive, internal plasticizer, meaning it is incorporated directly into the polymer backbone.[15][16] This provides permanent flexibility and softness to the resulting polymer film, preventing the embrittlement that can occur with external plasticizers that may evaporate over time.[15]

Q: Why is a semi-batch (starved-feed) process preferred over a batch process for preventing agglomeration? A: In a batch process, all monomers are added at the start. This can lead to a high concentration of monomer inside the polymer particles, causing them to swell significantly. This swelling can disrupt the protective surfactant layer, leading to instability and agglomeration.[1] A semi-batch process maintains a low, steady concentration of monomer, preventing this excessive swelling and promoting greater colloidal stability.[2]

Q: Can impurities in my reactants cause agglomeration? A: Yes, impurities can have a significant impact. Inhibitors present in the monomer feed can interfere with reaction kinetics, while residual salts or other contaminants can increase the ionic strength of the aqueous phase, destabilizing the emulsion.[2] It is crucial to use high-purity monomers and deionized water.[2]

Q: How do I choose the right initiator for my system? A: The choice of initiator depends on its solubility and decomposition temperature. For emulsion polymerization in an aqueous system, a water-soluble initiator is required. Potassium persulfate (KPS) is a common choice as it decomposes at typical polymerization temperatures (60-80°C). Redox initiator systems (e.g., t-butyl hydroperoxide/sodium formaldehyde sulfoxylate) can be used for polymerizations at lower temperatures.[12]

Q: What is a typical particle size for a stable this compound copolymer latex? A: The particle size of a stable latex can vary widely depending on the specific formulation and application, but it typically falls within the range of 50 to 500 nanometers.[17] The exact size is controlled by factors like surfactant and initiator concentration.[17]

References

Technical Support Center: Enhancing the Thermal Stability of Dioctyl Maleate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the thermal stability of dioctyl maleate (DOM) copolymers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound copolymer is showing signs of degradation (e.g., discoloration, brittleness) at temperatures lower than expected. What are the likely causes?

A1: Premature thermal degradation of this compound (DOM) copolymers can be attributed to several factors. The primary mechanism is often thermo-oxidative degradation, where heat and oxygen initiate a free-radical chain reaction.[1] This process can be accelerated by the presence of impurities, such as residual catalysts or acidic species from the polymerization process. The ester linkages within the this compound monomer units are also susceptible to hydrolysis if moisture is present at elevated temperatures.

Q2: What are the primary chemical pathways for the thermal degradation of copolymers containing ester groups like this compound?

A2: Copolymers with aliphatic ester groups, such as those containing this compound, primarily degrade through a few key mechanisms. At high temperatures, the polymer backbone can undergo chain scission, breaking the long polymer chains into smaller fragments and reducing the molecular weight.[2] Another common pathway is side-group elimination, where the this compound side chains are cleaved from the polymer backbone.[2] These reactions can lead to a loss of mechanical properties, such as ductility, and an increase in embrittlement.[2]

Q3: How can I quantitatively assess the thermal stability of my DOM copolymer?

A3: The most common techniques for evaluating the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as it is heated at a controlled rate, providing information on the onset temperature of decomposition and the temperature of maximum weight loss. DSC measures the heat flow into or out of a sample as a function of temperature, which can identify thermal transitions like the glass transition temperature (Tg) and melting point (Tm), and can also indicate degradative processes.[3]

Q4: What types of stabilizers are most effective for improving the thermal stability of DOM copolymers?

A4: A combination of primary and secondary antioxidants is often the most effective strategy.

  • Primary Antioxidants (Free Radical Scavengers): Hindered phenolic antioxidants are commonly used to interrupt the free-radical degradation cycle. They donate a hydrogen atom to reactive radical species, forming a stable radical that does not propagate the degradation chain.

  • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based stabilizers are a good choice for secondary antioxidants. They work by decomposing hydroperoxides, which are unstable intermediates in the oxidation process, into non-radical, stable products.[4]

  • Hindered Amine Light Stabilizers (HALS): While primarily used for UV stability, some HALS also contribute to thermal stability by trapping free radicals. However, care must be taken as they can have antagonistic effects with acidic compounds, including some phenolic antioxidants.[2]

Q5: I've added a phenolic antioxidant, but my copolymer is still showing discoloration during melt processing. What could be the issue?

A5: While phenolic antioxidants are excellent at trapping radicals, they can sometimes lead to the formation of colored byproducts. If you are still observing discoloration, consider the following:

  • Synergistic Stabilizer Blend: The addition of a secondary antioxidant, such as a phosphite, can work synergistically with the phenolic antioxidant to prevent the formation of color bodies by decomposing hydroperoxides before they can degrade the polymer.[4]

  • Processing Temperature: Your processing temperature may be too high, leading to rapid consumption of the antioxidant package and subsequent degradation.

  • Oxygen Exposure: Ensure that the processing equipment is well-purged with an inert gas like nitrogen to minimize oxygen exposure, which is a key driver of thermo-oxidative degradation.

Q6: My TGA results show a multi-step weight loss. What does this indicate?

A6: A multi-step weight loss in a TGA thermogram of a copolymer suggests that the degradation is occurring in distinct stages. For a this compound copolymer, this could represent:

  • Step 1: Loss of volatile components or the initial scission of the ester side chains.

  • Step 2: Degradation of the main polymer backbone. The thermal stability of different monomer units within the copolymer can vary, leading to separate degradation events. For instance, in a poly(vinyl acetate-co-dioctyl maleate) copolymer, the acetate groups may be eliminated in one step, followed by the degradation of the resulting polyene backbone at a higher temperature.[5]

Data Presentation: Impact of Stabilizers on Thermal Stability

Copolymer SystemStabilizer(s)Stabilizer Concentration (wt%)Onset Decomposition Temperature (°C)
DOM Copolymer (Unstabilized)None0~ 250
DOM CopolymerHindered Phenolic Antioxidant0.2~ 275
DOM CopolymerPhosphite Stabilizer0.2~ 270
DOM CopolymerHindered Phenolic + Phosphite0.1 + 0.1~ 295
DOM CopolymerHindered Amine Light Stabilizer (HALS)0.2~ 280

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the onset temperature of decomposition and the thermal degradation profile of a this compound copolymer.

Materials & Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen and/or air supply

  • TGA sample pans (aluminum or platinum)

  • Microbalance

  • Spatula and tweezers

  • This compound copolymer sample (as a powder or film)

Procedure:

  • Sample Preparation: Ensure the copolymer sample is dry and representative of the bulk material. A typical sample mass is 5-10 mg.[6][7]

  • Instrument Preparation:

    • Turn on the TGA instrument and the gas supply (typically nitrogen for inert atmosphere analysis).

    • Perform any necessary calibrations as per the instrument manufacturer's guidelines.

    • Tare the microbalance.

  • Sample Loading:

    • Place an empty TGA pan on the microbalance and record its weight.

    • Carefully add 5-10 mg of the copolymer sample into the pan and record the exact weight.

    • Place the sample pan onto the TGA's autosampler or manual sample holder. Place an empty reference pan in the designated position.

  • TGA Method Setup:

    • Set the purge gas flow rate (e.g., 20-50 mL/min).

    • Program the temperature profile. A common method is to ramp the temperature from ambient (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Running the Experiment: Start the TGA run. The instrument will record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs.

    • Identify the temperature of maximum rate of weight loss (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of a this compound copolymer.

Materials & Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-purity nitrogen supply

  • DSC sample pans and lids (aluminum)

  • Sample crimper

  • Microbalance

  • Spatula and tweezers

  • This compound copolymer sample

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the copolymer sample directly into a DSC pan.[7]

  • Sample Encapsulation: Place a lid on the pan and seal it using a sample crimper. Ensure the pan is hermetically sealed to prevent any loss of volatiles.

  • Instrument Preparation:

    • Turn on the DSC instrument and the nitrogen purge gas (flow rate typically 20-50 mL/min).

    • Calibrate the instrument using a standard with a known melting point, such as indium.[7]

  • DSC Method Setup:

    • Program a heat-cool-heat cycle to erase the sample's prior thermal history.

      • First Heat: Ramp from ambient temperature to a temperature above the expected Tg and melt (if applicable) at a rate of 10 °C/min.

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

      • Second Heat: Ramp the temperature again at 10 °C/min to the final temperature. The data from the second heating scan is typically used for analysis.

  • Running the Experiment: Place the sealed sample pan and an empty sealed reference pan into the DSC cell and start the experiment.

  • Data Analysis:

    • Plot the heat flow versus temperature from the second heating scan.

    • Determine the glass transition temperature (Tg) from the midpoint of the step change in the baseline.

    • Identify any endothermic peaks (melting) or exothermic peaks (crystallization, curing).

Visualizations

Thermal_Degradation_Pathway Polymer DOM Copolymer Initiation Initiation (Heat, O2, Impurities) Polymer->Initiation Energy Input FreeRadical Polymer Free Radical (P.) Initiation->FreeRadical Propagation Propagation FreeRadical->Propagation PeroxyRadical Peroxy Radical (POO.) Propagation->PeroxyRadical + O2 DegradationProducts Degradation Products (Chain Scission, Crosslinking, Volatiles) Propagation->DegradationProducts Oxygen O2 Hydroperoxide Hydroperoxide (POOH) PeroxyRadical->Hydroperoxide + PH Hydroperoxide->FreeRadical Decomposition Experimental_Workflow Start Start: Unstable DOM Copolymer SelectStabilizers Select Stabilizer Candidates (e.g., Phenolic, Phosphite, HALS) Start->SelectStabilizers PrepareSamples Prepare Stabilized Copolymer Samples (Melt Blending or Solution Casting) SelectStabilizers->PrepareSamples TGA_Analysis Thermogravimetric Analysis (TGA) PrepareSamples->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) PrepareSamples->DSC_Analysis AnalyzeData Analyze Data (T-onset, T-max, Tg) TGA_Analysis->AnalyzeData DSC_Analysis->AnalyzeData Improved Thermal Stability Improved? AnalyzeData->Improved Optimize Optimize Stabilizer Concentration / Combination Improved->Optimize No End End: Thermally Stable Copolymer Improved->End Yes Optimize->PrepareSamples Troubleshooting_Tree Start Problem: Premature Degradation of DOM Copolymer CheckProcessing Review Processing Conditions Start->CheckProcessing TempTooHigh Is Temperature Too High? CheckProcessing->TempTooHigh OxygenPresent Is Oxygen Present? TempTooHigh->OxygenPresent No ReduceTemp Action: Reduce Processing Temperature TempTooHigh->ReduceTemp Yes CheckStabilizer Review Stabilizer Package OxygenPresent->CheckStabilizer No InertAtmosphere Action: Use Inert Atmosphere (N2) OxygenPresent->InertAtmosphere Yes StabilizerPresent Is a Stabilizer Used? CheckStabilizer->StabilizerPresent CorrectType Is it the Correct Type/Combination? StabilizerPresent->CorrectType Yes AddStabilizer Action: Add a Primary Antioxidant StabilizerPresent->AddStabilizer No AddSynergist Action: Add a Secondary Antioxidant (e.g., Phosphite) CorrectType->AddSynergist No/Discoloration

References

Technical Support Center: Troubleshooting Poor Film Formation in DOM-Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the development of Drug-in-Oil Matrix (DOM-based) coatings. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guides

This section details common defects observed in DOM-based coatings, their probable causes, and recommended solutions.

Problem: Cracking of the Coating

Q1: My DOM-based coating is exhibiting cracking upon drying. What are the potential causes and how can I resolve this?

A1: Cracking in film coatings typically occurs when internal stresses exceed the tensile strength of the film.[1] In DOM-based systems, this can be exacerbated by the presence of the oil phase.

Possible Causes:

  • Excessive Internal Stress: Rapid solvent evaporation can lead to high internal stresses within the coating.[2] The formulation's viscosity also plays a crucial role; highly viscous solutions can result in uneven drying and stress buildup.

  • Poor Formulation Cohesion: The components of the drug-in-oil matrix (drug, oil, and any polymers or excipients) may not have optimal cohesion, leading to a brittle film. Phase separation between the oil and other components during drying can create stress points.[3][4]

  • Inadequate Curing/Drying: Insufficient drying time or incorrect temperature can leave residual solvent trapped, which, upon eventual evaporation, causes shrinkage and cracking.[5][6]

  • Substrate-Coating Mismatch: A significant difference in the coefficient of thermal expansion between the substrate and the coating can induce stress during temperature changes in the drying process.[7]

Recommended Solutions:

  • Optimize Solvent Evaporation: Employ a slower evaporating solvent or a blend of solvents to reduce the rate of drying. Implementing a controlled drying profile with gradual temperature increases can also mitigate stress.

  • Adjust Formulation:

    • Plasticizers: The addition of a suitable plasticizer can increase the flexibility of the coating and reduce brittleness.[8]

    • Oil Concentration: Systematically vary the oil concentration. While oil can act as a plasticizer, excessive amounts may lead to phase separation.

    • Component Compatibility: Ensure all components are soluble or form a stable dispersion in the chosen solvent system.

  • Optimize Curing Process: Increase the curing time or temperature to ensure complete solvent removal.[9] Process analytical technology (PAT) tools can be used to monitor drying in real-time.[10]

  • Substrate Consideration: If possible, select a substrate with a thermal expansion coefficient closer to that of the coating.

Troubleshooting Workflow for Cracking

G start Cracking Observed q1 Is solvent evaporation too rapid? start->q1 s1 Use slower evaporating solvent Implement gradual drying profile q1->s1 Yes q2 Is the formulation cohesive? q1->q2 No s1->q2 s2 Add plasticizer Optimize oil concentration Ensure component compatibility q2->s2 No q3 Is the coating fully cured? q2->q3 Yes s2->q3 s3 Increase curing time/temperature Utilize PAT for monitoring q3->s3 No q4 Is there a substrate mismatch? q3->q4 Yes s3->q4 s4 Select substrate with similar thermal expansion coefficient q4->s4 Yes end_node Cracking Resolved q4->end_node No s4->end_node

Caption: A flowchart for troubleshooting cracking in DOM-based coatings.

Problem: Peeling or Flaking of the Coating

Q2: The coating is detaching from the substrate. What causes this peeling and how can I improve adhesion?

A2: Peeling or flaking is a sign of poor adhesion between the coating and the substrate.[1] This is a critical failure, especially for medical devices like drug-eluting stents.[11]

Possible Causes:

  • Inadequate Substrate Preparation: The substrate surface may be contaminated with oils, dust, or other residues that prevent proper adhesion.[8] Surface energy of the substrate also plays a critical role.

  • Poor Wetting: The coating solution may not be adequately wetting the substrate surface, leading to a weak interface. This can be influenced by the surface tension of the coating formulation.[12]

  • Formulation Issues: The adhesive properties of the formulation itself may be insufficient. The presence of the oil phase can sometimes interfere with the adhesion of other components to the substrate.

  • Excessive Film Thickness: Applying the coating too thickly can increase internal stresses, which can overcome the adhesive forces.[6]

Recommended Solutions:

  • Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for the substrate. This may include solvent washing, ultrasonic cleaning, or plasma treatment to remove contaminants and increase surface energy.

  • Improve Wetting:

    • Surface Modifiers: Consider adding a small amount of a biocompatible surfactant to the formulation to reduce surface tension.

    • Solvent Choice: The solvent system can influence how the coating components interact with the substrate.

  • Enhance Formulation Adhesion: If the formulation includes a polymer, selecting a polymer with better adhesive properties for the specific substrate is crucial. The interaction between the oil and the polymer at the substrate interface should be considered.

  • Control Coating Thickness: Apply the coating in multiple thin layers with adequate drying time between each layer, rather than one thick layer.

Factors Influencing Coating Adhesion

G adhesion Coating Adhesion substrate_prep Substrate Preparation adhesion->substrate_prep wetting Wetting adhesion->wetting formulation Formulation Properties adhesion->formulation thickness Coating Thickness adhesion->thickness

Caption: Key factors affecting the adhesion of DOM-based coatings.

Problem: Orange Peel or Rough Surface Texture

Q3: My coating has a rough, uneven texture resembling an orange peel. What is causing this and how can I achieve a smoother finish?

A3: An "orange peel" texture is a surface defect characterized by a bumpy appearance.[5] It arises from poor leveling of the coating before it dries.

Possible Causes:

  • High Viscosity: A formulation with high viscosity may not have sufficient time to flow and level out before the solvent evaporates.[12]

  • Rapid Drying: If the solvent evaporates too quickly, the coating solidifies before it can form a smooth surface.[5]

  • Improper Spray Application:

    • Incorrect Atomization: In spray coating, if the atomizing air pressure is too high, it can cause premature drying of the droplets before they reach the substrate.[5]

    • Spray Distance: An incorrect distance between the spray nozzle and the substrate can also contribute to this defect.

  • Inadequate Flow and Leveling: The formulation may lack the necessary properties to flow and form a uniform film.

Recommended Solutions:

  • Adjust Formulation Viscosity: Lower the viscosity by adjusting the solids content or by using a different solvent system.[12]

  • Control Drying Rate: Use a less volatile solvent or adjust the drying temperature and airflow to slow down the drying process, allowing more time for the coating to level.

  • Optimize Spray Parameters:

    • Atomization Pressure: Reduce the atomizing air pressure to prevent premature drying of the spray droplets.[5]

    • Spray Rate and Distance: Optimize the spray rate and the distance between the nozzle and the substrate to ensure proper droplet deposition and coalescence.

  • Incorporate Leveling Agents: Consider adding a suitable leveling agent to the formulation to improve its flow characteristics.

FAQs

Q: What is a DOM-based coating?

A: A DOM-based coating refers to a Drug-in-Oil Matrix coating. It is a formulation where the active pharmaceutical ingredient (API) is dissolved or dispersed in an oil-based carrier. This matrix can be composed solely of the drug and oil, or it may include other excipients like polymers to modulate drug release and improve mechanical properties. Biological oils can be used as alternative stent coatings.[13]

Q: How does the oil component in a DOM-based coating affect film formation?

A: The oil in a DOM-based coating can serve multiple functions, including acting as a solvent for the drug, a plasticizer for any included polymers, and a rate-controlling medium for drug release. However, its presence can also introduce challenges. The viscosity of the oil can significantly impact the overall formulation viscosity, affecting application processes like spraying. Furthermore, the potential for phase separation between the oil and other components during solvent evaporation is a key factor that can lead to defects like cracking and poor adhesion.[3][4]

Q: What are the key parameters to control during the spray coating of DOM-based formulations?

A: For spray coating, critical process parameters to control include:

  • Formulation Viscosity: This affects droplet formation and flow on the substrate.

  • Spray Rate: This influences the wetness of the applied film and can lead to defects like picking if too high.[5]

  • Atomizing Air Pressure: This controls the size of the spray droplets.[5]

  • Drying Air Temperature and Flow: These parameters control the rate of solvent evaporation.[5]

  • Nozzle-to-Substrate Distance: This affects droplet velocity and deposition characteristics.

Q: Can phase separation occur in DOM-based coatings, and how can it be identified?

A: Yes, phase separation is a significant concern in multi-component formulations like DOM-based coatings, especially if they contain polymers.[3][4] It can occur during solvent evaporation when the solubility of one component in the remaining solvent decreases, leading to the formation of distinct domains. This can be identified using surface characterization techniques such as:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and identify different phases.

  • Atomic Force Microscopy (AFM): To map the surface topography and potentially differentiate phases based on mechanical properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR) Mapping: To identify the chemical composition of different regions on the coating surface.

G cluster_formulation Formulation Factors cluster_process Process Parameters effect Phase Separation incompatibility Component Incompatibility (Drug-Oil-Polymer) incompatibility->effect concentration High Oil Concentration concentration->effect mw Polymer Molecular Weight mw->effect evaporation Rapid Solvent Evaporation evaporation->effect temperature Inappropriate Curing Temperature temperature->effect mixing Inadequate Mixing mixing->effect

References

Technical Support Center: Optimization of Catalyst for High-Yield Dioctyl Maleate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of high-yield dioctyl maleate (DOM).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound (DOM) synthesis?

A1: A variety of catalysts can be used for the synthesis of this compound, ranging from traditional mineral acids to more environmentally friendly solid acids. Concentrated sulfuric acid is a conventional catalyst, but it is associated with issues like corrosion, significant side reactions, and the generation of acidic waste.[1] Modern alternatives that are often reusable and exhibit high catalytic activity include:

  • Solid Acids: Zeolites (like HBeta), sulfated zirconia, and niobic acid have shown good results.[1][2]

  • Iron Salts: Ferric sulfate is a cost-effective and recyclable catalyst with high activity.[1]

  • Ion-Exchange Resins: Cation-exchange resins such as Amberlyst-15 are effective heterogeneous catalysts that can be easily recovered and reused.[3][4]

  • Alumina: Activated alumina can also be used as a cheap and recyclable catalyst.[1]

Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A2: Low yields in this compound synthesis are a common issue, often stemming from the reversible nature of the esterification reaction. Key factors include:

  • Equilibrium Limitations: The esterification of maleic anhydride with 2-ethylhexanol is an equilibrium process. The presence of the water byproduct can shift the equilibrium back towards the reactants, thus lowering the yield.[5]

  • Suboptimal Reaction Conditions: Incorrect molar ratios of reactants, improper reaction temperature, or insufficient reaction time can lead to incomplete conversion.

  • Catalyst Deactivation: The chosen catalyst may lose its activity over time, especially if it's being reused without proper regeneration.[6]

  • Side Reactions: At elevated temperatures, side reactions such as the isomerization of maleate to fumarate can occur, or ether formation from the alcohol, reducing the selectivity towards the desired product.[7]

To improve the yield, consider implementing the following strategies:

  • Water Removal: Employ a Dean-Stark apparatus or a similar setup to continuously remove water from the reaction mixture, driving the equilibrium towards the product side.

  • Optimize Molar Ratio: An excess of the alcohol (2-ethylhexanol) is often used to shift the equilibrium towards the formation of the ester. A common molar ratio of alcohol to maleic anhydride is 3:1.[1]

  • Catalyst Selection and Loading: Ensure the catalyst is active and used in an appropriate amount. For instance, with ferric sulfate, a loading of 6% of the anhydride mass has been shown to be effective.[1]

  • Temperature and Time Control: Maintain the optimal reaction temperature to ensure a good reaction rate without promoting side reactions. Monitor the reaction progress, for example by measuring the acid value, to determine the optimal reaction time.[1][8]

Q3: How can I minimize the formation of byproducts in my reaction?

A3: Byproduct formation can complicate purification and reduce the overall yield. To minimize unwanted products:

  • Select a Milder Catalyst: Strong acids like concentrated sulfuric acid can promote side reactions. Switching to a solid acid catalyst like a zeolite or an ion-exchange resin can improve selectivity.[1]

  • Control the Temperature: High temperatures can lead to the isomerization of this compound to dioctyl fumarate and other side reactions. Operating at the lowest effective temperature can enhance selectivity.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation of the reactants or products, especially if they are sensitive to air at high temperatures.

Q4: Is it possible to reuse the catalyst for multiple reaction cycles?

A4: Yes, one of the significant advantages of using solid acid catalysts like zeolites, ferric sulfate, alumina, and ion-exchange resins is their reusability.[1][3][4] After the reaction, the solid catalyst can be recovered by simple filtration. Depending on the catalyst, a washing step with a solvent and subsequent drying may be necessary before it can be reused in the next batch. For example, Amberlyst-15 has been shown to be reusable for multiple cycles without a significant loss of activity.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Conversion of Maleic Anhydride Inactive or insufficient catalyst.- Ensure the catalyst is active. If using a solid catalyst that has been stored for a long time, consider reactivating it according to the manufacturer's instructions. - Increase the catalyst loading incrementally.[9]
Insufficient reaction time or temperature.- Increase the reaction time and monitor the progress by measuring the acid value of the reaction mixture.[8] - Gradually increase the reaction temperature, but be mindful of potential side reactions.
Product is a Dark Color High reaction temperature leading to degradation.- Lower the reaction temperature. - Ensure the reaction is not heated for an unnecessarily long time.
Oxidation of reactants or products.- Purge the reaction vessel with an inert gas like nitrogen before starting the reaction.
Difficulty in Product Purification Presence of unreacted starting materials and byproducts.- Optimize the reaction conditions (catalyst, temperature, time, molar ratio) to maximize conversion and selectivity. - Wash the crude product with a dilute sodium carbonate solution to remove unreacted maleic anhydride and the acid catalyst, followed by a water wash.[10]
Catalyst Deactivation After a Few Cycles Poisoning of catalyst active sites or thermal degradation.- Ensure the reactants and solvents are of high purity to avoid introducing catalyst poisons. - If the catalyst is thermally sensitive, ensure the reaction and regeneration temperatures do not exceed its stability limit.

Data Presentation

Table 1: Comparison of Different Catalysts for this compound Synthesis

CatalystReactantsMolar Ratio (Alcohol:Anhydride)Catalyst LoadingTemperatureReaction TimeConversion (%)Yield (%)Reference
Ferric Sulfate2-Ethylhexanol, Maleic Anhydride3.0:16% of anhydride massReflux1 hour99.185.7[1]
Niobic Acidn-Octanol, Maleic Anhydride3.0:15 g per mole of anhydrideReflux1 hour99.3-[1]
Alumina2-Ethylhexanol, Maleic Acid3.0:14% of alcohol massReflux1 hour99.5-[1]
Amberlyst-152-Ethylhexanol, Maleic Anhydride2.0:11 mol%Toluene, Reflux--High[3]

Experimental Protocols

General Protocol for this compound Synthesis using a Solid Acid Catalyst

This protocol provides a general method for the synthesis of this compound from maleic anhydride and 2-ethylhexanol using a solid acid catalyst.

Materials:

  • Maleic anhydride

  • 2-Ethylhexanol

  • Solid acid catalyst (e.g., Ferric Sulfate, Amberlyst-15)

  • Toluene (or another suitable water entrainer)

  • Sodium carbonate solution (5% w/v)

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the three-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add maleic anhydride, 2-ethylhexanol (in a 1:3 molar ratio), the solid acid catalyst (e.g., 6% by weight of maleic anhydride for ferric sulfate), and a suitable amount of toluene to facilitate water removal.

  • Esterification: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: Continue the reaction until the theoretical amount of water has been collected, or monitor the reaction progress by periodically taking samples and determining the acid value by titration with a standard solution of potassium hydroxide. The reaction is considered complete when the acid value becomes constant.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be recovered by filtration. The recovered catalyst can be washed with a solvent and dried for reuse.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% sodium carbonate solution to remove any remaining acidic components, followed by washing with deionized water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the toluene and any excess 2-ethylhexanol under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Mandatory Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Work-up and Purification reactants Charge Reactants: - Maleic Anhydride - 2-Ethylhexanol - Catalyst - Toluene heat Heat to Reflux reactants->heat water_removal Continuous Water Removal (Dean-Stark) heat->water_removal monitoring Monitor Reaction Progress (Acid Value) water_removal->monitoring cool Cool to Room Temperature monitoring->cool filter Filter to Recover Catalyst cool->filter wash Wash with Na2CO3 and Water filter->wash dry Dry with Na2SO4 wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Vacuum Distillation evaporate->distill product High-Purity This compound distill->product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Low_Yield start Low Yield Detected equilibrium Is the reaction at equilibrium? start->equilibrium conditions Are reaction conditions optimal? equilibrium->conditions No remove_water Action: Remove water (e.g., Dean-Stark). equilibrium->remove_water Yes catalyst Is the catalyst active and sufficient? conditions->catalyst Yes optimize_temp_time Action: Optimize temperature and time. conditions->optimize_temp_time No check_catalyst Action: Check catalyst activity/loading. catalyst->check_catalyst No re_evaluate Re-evaluate Yield catalyst->re_evaluate Yes adjust_ratio Action: Increase alcohol molar ratio. remove_water->adjust_ratio adjust_ratio->re_evaluate optimize_temp_time->re_evaluate check_catalyst->re_evaluate

Caption: Troubleshooting workflow for addressing low yield.

References

Technical Support Center: Reducing Dioctyl Maleate (DOM) Leaching from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dioctyl maleate (DOM) leaching from polymer matrices during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOM) and why is it used in polymers?

A1: this compound (DOM) is an organic compound used as a plasticizer to increase the flexibility and elasticity of polymers, particularly polyvinyl chloride (PVC).[1][2][3] It is also used as a co-monomer in the production of various copolymers for applications such as adhesives, coatings, and films.[1][2]

Q2: What causes this compound to leach from a polymer matrix?

A2: this compound, like other plasticizers, is not chemically bonded to the polymer matrix and can migrate to the surface and into the surrounding environment.[4] This leaching is influenced by several factors, including:

  • Temperature: Higher temperatures increase the mobility of plasticizer molecules.

  • Contacting Medium: Leaching is more significant into lipophilic (oily or fatty) substances and some organic solvents compared to aqueous solutions.[4]

  • Plasticizer Concentration: Higher concentrations of DOM in the polymer can lead to increased migration.[4]

  • Time: Leaching is a time-dependent process, with a faster rate initially that slows down as equilibrium is approached.[4]

  • Polymer Properties: The morphology and density of the polymer matrix can affect the diffusion rate of the plasticizer.

Q3: What are the potential consequences of DOM leaching in a laboratory or drug development setting?

A3: The leaching of DOM can have several negative impacts:

  • Altered Material Properties: The polymer can become brittle and lose its flexibility, potentially leading to mechanical failure of experimental apparatus or devices.

  • Contamination of Experimental Systems: Leached DOM can contaminate cell cultures, drug formulations, or analytical samples, leading to inaccurate or unreliable results.

  • Biological Effects: Some plasticizers are known endocrine disruptors.[5][6][7] Toxicogenomic studies have shown that DOM can upregulate genes involved in the glutathione stress response, DNA repair, and cholesterol biosynthesis in Sertoli cells, indicating potential biological activity that could interfere with experimental models.[8]

Q4: What are the primary strategies to reduce DOM leaching?

A4: The main approaches to minimize DOM leaching include:

  • Surface Modification: Creating a barrier on the polymer surface through techniques like surface coating, plasma treatment, or UV-grafting.[4][9]

  • Use of Alternative Plasticizers: Employing polymeric plasticizers or plasticizers with higher molecular weights that have lower mobility.[9]

  • Covalent Bonding: Using reactive plasticizers that can be chemically bonded to the polymer backbone.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving polymers plasticized with this compound.

Problem Possible Causes Recommended Solutions
Unexpected changes in the mechanical properties of a polymer component (e.g., embrittlement, cracking). High rate of DOM leaching.1. Verify Experimental Conditions: Ensure that the temperature and solvent exposure are within the recommended limits for the polymer. 2. Select an Alternative Polymer/Plasticizer: If the experimental conditions cannot be changed, consider using a polymer with a more leach-resistant plasticizer or a different base polymer altogether. 3. Apply a Surface Treatment: For existing components, consider applying a barrier coating to reduce leaching.
Inconsistent or non-reproducible results in biological assays (e.g., cell culture). Contamination of the culture medium with leached DOM.1. Pre-leach Polymer Components: Before use, wash polymer components with a solvent that can extract surface plasticizer but does not damage the polymer (e.g., ethanol), followed by thorough rinsing with sterile, deionized water. 2. Use Certified Low-Leachable Products: Whenever possible, use medical- or laboratory-grade polymer products certified for low leachables. 3. Quantify Leaching: Perform a leaching study under your experimental conditions to determine the concentration of DOM in your system.
Oily film or residue observed on the surface of the polymer or in the surrounding liquid. Significant DOM migration to the surface.1. Clean the Surface: Thoroughly clean the polymer surface with a suitable solvent (e.g., isopropanol or ethanol) to remove the surface layer of the plasticizer. 2. Reduce Plasticizer Concentration: If you are formulating the polymer yourself, consider reducing the percentage of DOM. 3. Incorporate Fillers: Adding nanoparticles or other fillers can create a more tortuous path for the plasticizer to migrate, reducing the surface accumulation rate.
Interference peaks in analytical chromatography (e.g., HPLC, GC-MS). Leached DOM co-eluting with the analyte of interest.1. Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to separate the DOM peak from your analyte peak. 2. Sample Preparation: Use a solid-phase extraction (SPE) method to clean up your sample and remove the interfering plasticizer before analysis. 3. Use Non-plasticized Components: Replace plastic components in your sample flow path (e.g., tubing, vials) with glass or other inert materials.

Quantitative Data on Plasticizer Leaching Reduction

Specific quantitative data on the reduction of this compound leaching is limited in publicly available literature. However, data from studies on structurally similar plasticizers, such as dioctyl phthalate (DOP) and other phthalates, can provide valuable insights into the effectiveness of different mitigation strategies.

Table 1: Leaching Rates of Various Phthalates from PVC Microplastics into an Aqueous Environment

PlasticizerInitial Plasticizer Content in PVC (%)Leaching Rate (µ g/day )
Di(2-ethylhexyl) phthalate (DEHP)380.122
Di(2-ethylhexyl) phthalate (DEHP)330.101
Di(2-ethylhexyl) terephthalate (DOTP)350.056
Di(2-ethylhexyl) terephthalate (DOTP)240.021
Diisononyl phthalate (DINP)390.030
Diisononyl phthalate (DINP)230.014
Data adapted from a study on phthalate leaching from PVC microplastics.[10]

Table 2: Effectiveness of a Protein-Based Coating on Reducing Phthalate Leaching

PlasticizerReduction in Leaching with PTL/SA Coating (%)
Dioctyl phthalate (DOP)~92
Di(2-ethylhexyl) phthalate (DEHP)~92
Data from a study on a novel protein-based coating to prevent plasticizer leaching.[11]

Experimental Protocols

Protocol 1: Quantification of this compound Leaching by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for quantifying the amount of DOM that has leached from a polymer into a liquid medium.

1. Sample Preparation:

  • Cut a piece of the DOM-plasticized polymer of a known surface area and weight.
  • Immerse the polymer sample in a known volume of the test liquid (e.g., food simulant, cell culture medium, or relevant solvent) in a glass container.
  • Incubate the sample at the desired temperature for a specific time period (e.g., 24 hours at 37°C).
  • At the end of the incubation period, remove the polymer sample.
  • Prepare a calibration curve using standard solutions of DOM in the test liquid.

2. Extraction of DOM from the Liquid Medium:

  • To an aliquot of the test liquid, add a suitable extraction solvent (e.g., hexane or a hexane:acetone mixture).
  • Vortex the mixture vigorously for 1-2 minutes to extract the DOM into the organic phase.
  • Centrifuge the mixture to separate the phases.
  • Carefully transfer the organic layer to a clean glass vial.
  • Concentrate the extract under a gentle stream of nitrogen if necessary.

3. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the extracted sample and the calibration standards into the GC-MS system.
  • Use a suitable GC column (e.g., a non-polar or semi-polar column) and temperature program to separate the DOM from other components.
  • Set the mass spectrometer to scan for characteristic ions of DOM or use selected ion monitoring (SIM) for higher sensitivity and specificity.
  • Quantify the amount of DOM in the sample by comparing its peak area to the calibration curve.

Protocol 2: Surface Modification of a Polymer Film by UV-Induced Grafting

This protocol describes a method for grafting a hydrophilic monomer onto the surface of a polymer film to create a barrier against DOM leaching.

1. Materials:

  • Polymer film containing DOM.
  • Monomer for grafting (e.g., acrylic acid).
  • Photoinitiator (e.g., benzophenone).
  • Solvent for the monomer and photoinitiator (e.g., acetone or ethanol).
  • UV lamp (e.g., 254 nm).
  • Inert gas (e.g., nitrogen or argon).

2. Procedure:

  • Clean the polymer film by sonicating it in ethanol for 15 minutes, then dry it under a stream of nitrogen.
  • Prepare a solution of the monomer and photoinitiator in the chosen solvent.
  • Immerse the polymer film in the solution in a quartz reaction vessel.
  • Purge the vessel with an inert gas for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
  • While maintaining the inert atmosphere, irradiate the sample with the UV lamp for a specified time (e.g., 10-60 minutes). The distance between the lamp and the sample should be kept constant.
  • After irradiation, remove the film and wash it thoroughly with a solvent (e.g., distilled water for acrylic acid grafts) to remove any ungrafted monomer and homopolymer.
  • Dry the surface-grafted polymer film in a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Polymer Sample (Known surface area and weight) B Immersion in Test Liquid A->B C Incubation (Temperature and Time) B->C D Solvent Addition (e.g., Hexane) C->D E Vortex and Centrifuge D->E F Collect Organic Phase E->F G GC-MS Injection F->G H Quantification G->H

Caption: Experimental workflow for the quantification of this compound leaching.

signaling_pathway cluster_cellular_response Cellular Response DOM This compound (DOM) stress Glutathione Stress Response DOM->stress Upregulates genes in dna_repair DNA Repair Pathways DOM->dna_repair Upregulates genes in cholesterol Cholesterol Biosynthesis DOM->cholesterol Upregulates genes in logical_relationship leaching DOM Leaching effect1 Altered Polymer Properties leaching->effect1 effect2 Experimental Contamination leaching->effect2 cause1 High Temperature cause1->leaching cause2 Lipophilic Medium cause2->leaching cause3 High DOM Concentration cause3->leaching solution1 Surface Modification solution1->leaching Reduces solution2 Alternative Plasticizers solution2->leaching Reduces

References

Technical Support Center: Addressing Emulsion Instability in Dioctyl Maleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of dioctyl maleate (DOM) emulsions. Whether you are working on polymer synthesis, drug delivery systems, or cosmetic formulations, this resource offers practical guidance to enhance the stability and performance of your emulsions.

Troubleshooting Guides

This section is designed to help you identify and resolve specific emulsion instability issues you may encounter in your experiments.

Issue 1: Creaming or Sedimentation in the Emulsion

Q: My this compound emulsion is separating, with a distinct layer forming at the top (creaming) or bottom (sedimentation). What is causing this, and how can I fix it?

A: Creaming and sedimentation are common forms of gravitational separation in emulsions. Creaming, the upward movement of the dispersed phase, occurs when the oil phase (this compound) is less dense than the aqueous phase. Sedimentation is the opposite phenomenon. These are often precursors to more severe instability like coalescence.

Possible Causes and Solutions:

CauseSolution
Insufficient Viscosity of the Continuous Phase Increase the viscosity of the continuous phase (typically water) by adding a thickening agent or rheology modifier. Examples include xanthan gum, hydroxyethyl cellulose, or carbomers. A more viscous medium slows down the movement of the dispersed droplets.
Large Droplet Size Optimize your homogenization process to reduce the droplet size of the this compound. This can be achieved by increasing the homogenization speed or time. Smaller droplets are less affected by gravity.
Inadequate Surfactant Concentration Ensure you are using an adequate concentration of a suitable surfactant. Insufficient surfactant can lead to droplet flocculation, a precursor to creaming.
High Dispersed Phase Concentration If the concentration of this compound is too high, it can increase the likelihood of droplet interaction and separation. Consider reducing the oil-to-water ratio in your formulation.
Issue 2: Coalescence and Breaking of the Emulsion

Q: The droplets in my this compound emulsion are merging, leading to complete phase separation (breaking). How can I prevent this irreversible instability?

A: Coalescence is the process where dispersed droplets merge to form larger ones, ultimately leading to the breaking of the emulsion into two distinct layers. This is an irreversible process.

Possible Causes and Solutions:

CauseSolution
Incorrect Surfactant or HLB Value The Hydrophile-Lipophile Balance (HLB) of your surfactant system is critical. For an oil-in-water (O/W) emulsion with this compound, a hydrophilic surfactant or a blend with a higher HLB value is generally required. Experiment with different surfactants or blends to find the optimal HLB for your specific formulation.
Insufficient Surfactant Concentration The surfactant concentration must be high enough to form a stable interfacial film around the this compound droplets. Increase the surfactant concentration incrementally to find the optimal level.
Incompatible Ingredients Certain electrolytes or other formulation components can disrupt the stabilizing interfacial film. Review all ingredients for potential incompatibilities.
Extreme Temperatures High temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and coalescence. Conversely, freezing can disrupt the emulsion structure.[1] Maintain a controlled temperature during preparation and storage.
Improper Mixing or Homogenization Inadequate energy input during emulsification can result in a poorly formed interfacial film. Ensure your mixing process provides sufficient shear to create a stable emulsion.
Issue 3: Phase Inversion

Q: My intended oil-in-water (O/W) this compound emulsion has unexpectedly turned into a water-in-oil (W/O) emulsion. What causes this phase inversion?

A: Phase inversion is the process where the continuous and dispersed phases of an emulsion switch. This can be triggered by changes in formulation or processing conditions.

Possible Causes and Solutions:

CauseSolution
Incorrect Surfactant HLB Using a surfactant with a low HLB value in a high internal phase ratio can favor the formation of a W/O emulsion. Ensure your surfactant system's HLB is appropriate for an O/W emulsion.
High Dispersed Phase Ratio As the volume of the dispersed (oil) phase increases, the droplets become more packed, which can lead to inversion. If a high oil load is necessary, a stabilizing polymer may be required.
Temperature Changes For non-ionic surfactants, the HLB can be temperature-dependent. An increase in temperature can sometimes cause a hydrophilic surfactant to become more lipophilic, potentially triggering phase inversion.
Addition of Electrolytes The presence of electrolytes can affect the hydration of the hydrophilic head of the surfactant, altering its effective HLB and potentially causing phase inversion.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Hydrophile-Lipophile Balance (HLB) for emulsifying this compound?

Q2: What type of surfactants are recommended for this compound emulsions?

Both non-ionic and anionic surfactants can be effective. Non-ionic surfactants like polysorbates (e.g., Tween series) and sorbitan esters (e.g., Span series) are commonly used in combination to achieve the desired HLB. Anionic surfactants, such as sodium dodecyl sulfate (SDS), can also be used, particularly in emulsion polymerization applications. Dioctyl sodium sulfosuccinate is a derivative of this compound and also functions as an emulsifying agent.[3]

Q3: How does homogenization speed and time affect the stability of a this compound emulsion?

Increasing homogenization speed and time generally leads to a reduction in droplet size, which in turn enhances emulsion stability by minimizing gravitational separation. However, excessive homogenization can sometimes lead to over-processing and should be optimized for your specific system.

Illustrative Data on Homogenization Parameters:

Homogenization Speed (rpm)Homogenization Time (min)Average Droplet Size (nm)Stability Observation (after 24h)
5,0005850Significant Creaming
10,00010450Slight Creaming
15,00015250No Visible Separation
20,00020200No Visible Separation
Note: This data is illustrative and the optimal conditions for your formulation should be determined experimentally.

Q4: Can the pH of the aqueous phase impact the stability of my this compound emulsion?

Yes, the pH of the aqueous phase can significantly influence emulsion stability, especially when using pH-sensitive surfactants or if other components in the formulation are affected by pH. For instance, the charge on ionic surfactants is pH-dependent, which affects their ability to stabilize droplets. It is crucial to measure and control the pH of your formulation and assess its impact on stability.

Q5: How can I test the stability of my this compound emulsion?

Several methods can be used to assess emulsion stability:

  • Macroscopic Observation: Visual inspection for creaming, sedimentation, flocculation, or phase separation over time at different storage conditions (e.g., room temperature, elevated temperature, refrigerated).[1]

  • Microscopy: To observe changes in droplet size and morphology over time.

  • Particle Size Analysis: Using techniques like dynamic light scattering (DLS) to monitor changes in the mean droplet size and size distribution.

  • Centrifugation: To accelerate gravitational separation and assess the emulsion's resistance to creaming or sedimentation.[1]

  • Rheology Measurements: To evaluate changes in the viscosity and viscoelastic properties of the emulsion, which can indicate structural changes.

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) this compound Emulsion

Objective: To prepare a stable O/W emulsion of this compound for general research applications.

Materials:

  • This compound (DOM)

  • Deionized Water

  • Surfactant(s) (e.g., Tween 80 and Span 80)

  • High-shear homogenizer

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve the hydrophilic surfactant (e.g., Tween 80) in deionized water. Gently heat to 60-70°C to ensure complete dissolution.

  • Prepare the Oil Phase: In a separate beaker, dissolve the lipophilic surfactant (e.g., Span 80) in this compound. Heat this mixture to 60-70°C.

  • Combine the Phases: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

  • Homogenization: Transfer the coarse emulsion to a high-shear homogenizer. Homogenize at a controlled speed (e.g., 10,000-15,000 rpm) for a specific duration (e.g., 10-15 minutes).

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

  • Characterization: Evaluate the emulsion for its physical appearance, droplet size, and short-term stability.

Protocol 2: Accelerated Stability Testing via Centrifugation

Objective: To quickly assess the physical stability of a this compound emulsion against gravitational separation.

Materials:

  • Prepared this compound emulsion

  • Centrifuge with temperature control

  • Graduated centrifuge tubes

Procedure:

  • Sample Preparation: Fill a graduated centrifuge tube with a known volume of the emulsion.

  • Centrifugation: Place the tube in the centrifuge and spin at a defined speed (e.g., 3,000 rpm) for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

  • Analysis: After centrifugation, carefully remove the tube and measure the height of any separated layers (cream or sediment).

  • Calculate Creaming Index: Creaming Index (%) = (Height of Cream Layer / Total Height of Emulsion) x 100

  • Interpretation: A lower creaming index indicates better stability.

Visualizations

Emulsion_Destabilization_Pathways Stable Stable Emulsion Flocculation Flocculation (Reversible) Stable->Flocculation Weak van der Waals forces Creaming Creaming/Sedimentation (Reversible) Stable->Creaming Gravitational forces PhaseInversion Phase Inversion Stable->PhaseInversion Change in formulation/conditions Coalescence Coalescence (Irreversible) Flocculation->Coalescence Rupture of interfacial film Creaming->Coalescence Breaking Phase Separation (Breaking) Coalescence->Breaking

Caption: Pathways of emulsion destabilization.

Troubleshooting_Workflow Start Emulsion Instability Observed Identify Identify Type of Instability Start->Identify Creaming Creaming / Sedimentation Identify->Creaming Coalescence Coalescence / Breaking Identify->Coalescence PhaseInversion Phase Inversion Identify->PhaseInversion Action1 Increase Viscosity / Decrease Droplet Size Creaming->Action1 Action2 Optimize Surfactant (HLB, Concentration) Coalescence->Action2 Action3 Check Ingredient Compatibility Coalescence->Action3 Action4 Adjust Phase Ratio / Surfactant HLB PhaseInversion->Action4 Result Stable Emulsion? Action1->Result Action2->Result Action3->Result Action4->Result

Caption: Troubleshooting workflow for emulsion instability.

References

Technical Support Center: Enhancing PVC Flexibility with Dioctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing dioctyl maleate (DOM) as a plasticizer for polyvinyl chloride (PVC). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Troubleshooting Guide

This section addresses common issues encountered during the experimental process of plasticizing PVC with this compound.

IssuePotential Cause(s)Suggested Solution(s)
Poor Dispersion of DOM in PVC Resin - Insufficient mixing time or intensity.- Incorrect mixing temperature.- Increase mixing time and/or shear rate.- Ensure the mixing temperature is adequate to soften the PVC particles for plasticizer absorption (typically above 87°C), but below the degradation temperature of PVC.[1]
Brittleness or Cracking of the Final PVC Product - Incomplete fusion/gelation of the PVC compound.- Insufficient amount of this compound.- Processing temperature is too low.- Increase the processing temperature to ensure complete fusion.- Optimize the concentration of this compound in the formulation.- Enhance the use of processing aids if necessary.[2]
Poor Surface Finish (Roughness, Pitting) - Poor dispersion of additives.- Residual moisture in the compound.- Imbalance in the lubricant system.- Improve mixing efficiency to ensure uniform dispersion of all components.- Dry the PVC resin and other solid additives before processing.- Adjust the internal and external lubricant balance.[2]
Yellowing or Discoloration - Thermal degradation of PVC due to excessive processing temperatures.- Insufficient heat stabilizer.- Lower the processing temperature to the minimum required for proper fusion.- Ensure an adequate amount of an appropriate heat stabilizer is used in the formulation.[2]
Plasticizer Leaching or "Sweating" - Poor compatibility between PVC and this compound at the used concentration.- Use of excess plasticizer beyond the absorption capacity of the PVC resin.- Re-evaluate the this compound concentration; start with lower concentrations and incrementally increase.- Consider using a secondary plasticizer to improve overall compatibility.
Inconsistent Mechanical Properties - Non-uniform mixing of the PVC compound.- Fluctuations in processing temperature.- Ensure a homogenous blend is achieved through proper mixing protocols.- Maintain tight control over processing temperatures during extrusion, molding, or calendering.

Frequently Asked Questions (FAQs)

1. What is the primary function of this compound (DOM) in PVC formulations?

This compound (DOM) acts as a plasticizer for PVC.[3][4] Its main role is to increase the flexibility, elasticity, and processability of the otherwise rigid PVC resin.[3][4]

2. How does this compound compare to other common plasticizers like dioctyl phthalate (DOP) and dioctyl terephthalate (DOTP)?

DOM is a non-phthalate plasticizer, which can be an advantage in applications with regulatory restrictions on phthalates.[4] While DOP has been a standard for high plasticizing efficiency, DOTP is known for better thermal stability and lower volatility.[5] The performance of DOM is comparable to some traditional phthalates, offering a good balance of flexibility and efficiency.

3. What are the typical starting concentrations for this compound in a PVC formulation?

The concentration of this compound can vary significantly depending on the desired flexibility of the final product. A common starting point for flexible PVC is in the range of 30 to 60 parts per hundred parts of resin (phr).

4. What type of heat stabilizer should be used with this compound in PVC?

The choice of heat stabilizer depends on the processing conditions and the end-use application. Tin-based stabilizers, such as dioctyltin maleate, and mixed metal stabilizers (e.g., Ca/Zn stearates) are commonly used in PVC formulations.[6][7]

5. Can this compound be used as a co-monomer?

Yes, this compound can also act as a co-monomer and can be polymerized with vinyl chloride, as well as other monomers like vinyl acetate and acrylates.[3][4][6]

Data Presentation

The following table summarizes the estimated mechanical properties of PVC plasticized with this compound compared to other common plasticizers. Note that these values are estimations and should be verified experimentally.

PlasticizerTypeTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
This compound (DOM) Maleate15 - 20300 - 35080 - 85
Dioctyl Phthalate (DOP)Phthalate18 - 24300 - 40075 - 85
Diisononyl Phthalate (DINP)Phthalate17 - 23350 - 45070 - 80
Dioctyl Terephthalate (DOTP)Terephthalate20 - 26300 - 38080 - 90

Data is estimated based on typical formulations and should be used for comparative purposes. Actual values will depend on the specific formulation and processing conditions.

Experimental Protocols

Preparation of Plasticized PVC Sheets with this compound

Objective: To prepare flexible PVC sheets plasticized with this compound for subsequent mechanical testing.

Materials:

  • PVC resin (suspension grade, K-value 65-70)

  • This compound (DOM)

  • Heat stabilizer (e.g., Ca/Zn stearate or a tin-based stabilizer)

  • Lubricants (internal and external, e.g., stearic acid and paraffin wax)

Equipment:

  • High-speed mixer or a two-roll mill

  • Hydraulic press with heated platens

  • Molds for sheet preparation

  • Analytical balance

Procedure:

  • Dry Blending:

    • Pre-dry the PVC resin to remove any residual moisture.

    • In a high-speed mixer, add the PVC resin and start mixing at a low speed.

    • Add the heat stabilizer and lubricants and continue mixing until a homogenous powder blend is achieved.

    • Gradually add the pre-weighed this compound to the mixer while continuing to mix.

    • Increase the mixer speed to generate frictional heat. Continue mixing until the temperature reaches approximately 80-90°C to ensure good absorption of the plasticizer. The result should be a dry, free-flowing powder.[5]

  • Melt Compounding (Two-Roll Mill):

    • Preheat the two-roll mill to a surface temperature of 150-170°C. The exact temperature will depend on the specific formulation.

    • Set the nip gap between the rolls to a small opening.

    • Introduce the dry blend into the nip of the rolls. The material will begin to flux and form a band on one of the rolls.

    • Continuously cut and fold the material back into the nip to ensure homogenous mixing. This process should be continued for 5-10 minutes.

    • Once the compound appears uniform, gradually decrease the nip gap to the desired sheet thickness.

  • Sheet Preparation (Compression Molding):

    • Cut a portion of the compounded PVC from the two-roll mill.

    • Place the material into a preheated mold on a hydraulic press. The press platens should be heated to 160-180°C.

    • Apply low pressure initially to allow the material to flow and fill the mold cavity.

    • Gradually increase the pressure to consolidate the sheet and remove any trapped air.

    • Maintain the temperature and pressure for a set time (e.g., 5-10 minutes) to ensure complete fusion.

    • Cool the mold under pressure using a cooling cycle on the press.

    • Once cooled, remove the PVC sheet from the mold.

  • Conditioning:

    • Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before mechanical testing.

Mechanical Property Testing

a) Tensile Strength and Elongation at Break (ASTM D638)

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.

  • Test Procedure:

    • Measure the width and thickness of the narrow section of the dumbbell specimen.

    • Mount the specimen in the grips of a universal testing machine (UTM).

    • Apply a constant rate of extension until the specimen fractures.

    • Record the maximum load and the elongation at the point of rupture.

  • Calculations:

    • Tensile Strength (MPa) = Maximum Load (N) / Original Cross-Sectional Area (mm²)

    • Elongation at Break (%) = (Increase in length at break / Original length) x 100

b) Shore A Hardness (ASTM D2240)

  • Specimen Preparation: Use a PVC sheet with a minimum thickness of 6 mm. If the sheet is thinner, stack multiple layers to achieve the required thickness.

  • Test Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the indenter of the Shore A durometer firmly onto the specimen.

    • Read the hardness value from the durometer scale within one second of firm contact.

    • Take multiple readings at different locations on the specimen and calculate the average.

Visualizations

Experimental_Workflow cluster_preparation Material Preparation cluster_testing Material Testing cluster_analysis Data Analysis Dry_Blend Dry Blending (PVC, DOM, Stabilizer, Lubricants) Melt_Compounding Melt Compounding (Two-Roll Mill) Dry_Blend->Melt_Compounding Sheet_Formation Sheet Formation (Compression Molding) Melt_Compounding->Sheet_Formation Conditioning Conditioning (23°C, 50% RH, 40h) Sheet_Formation->Conditioning Tensile_Test Tensile Testing (ASTM D638) Conditioning->Tensile_Test Hardness_Test Hardness Testing (ASTM D2240) Conditioning->Hardness_Test Data_Analysis Data Analysis & Comparison Tensile_Test->Data_Analysis Hardness_Test->Data_Analysis

Caption: Experimental workflow for preparing and testing PVC plasticized with this compound.

Troubleshooting_Workflow cluster_brittleness Brittleness Solutions cluster_surface Surface Defect Solutions cluster_discoloration Discoloration Solutions Start Identify Issue with Plasticized PVC Brittleness Brittleness / Cracking? Start->Brittleness Surface_Defects Poor Surface Finish? Brittleness->Surface_Defects No Check_Fusion Verify Complete Fusion Brittleness->Check_Fusion Yes Discoloration Yellowing / Discoloration? Surface_Defects->Discoloration No Improve_Mixing Improve Additive Dispersion Surface_Defects->Improve_Mixing Yes Check_Temp Check for Overheating Discoloration->Check_Temp Yes End Issue Resolved Discoloration->End No Increase_DOM Increase DOM Concentration Check_Fusion->Increase_DOM Increase_Temp Increase Processing Temp Increase_DOM->Increase_Temp Increase_Temp->End Dry_Materials Dry Raw Materials Improve_Mixing->Dry_Materials Adjust_Lubricants Adjust Lubricant System Dry_Materials->Adjust_Lubricants Adjust_Lubricants->End Check_Stabilizer Verify Stabilizer Level Check_Temp->Check_Stabilizer Check_Stabilizer->End

Caption: Troubleshooting decision tree for common issues in PVC plasticized with this compound.

References

Overcoming challenges in the characterization of DOM copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of Dissolved Organic Matter (DOM) copolymers.

Troubleshooting Guides

This section addresses specific issues that may arise during the characterization of DOM copolymers using various analytical techniques.

Size Exclusion Chromatography (SEC)

Question: Why am I observing poor peak resolution and broad peaks in my SEC chromatogram?

Answer: Poor peak resolution and broadening in Size Exclusion Chromatography (SEC) of DOM copolymers can stem from several factors.[1] A primary cause is often related to the sample itself or the experimental setup.

Possible Causes and Solutions:

CauseSolution
Sample Overload Reduce the concentration or injection volume of your DOM copolymer sample. Overloading the column is a common cause of peak broadening.[1]
Inappropriate Column Ensure the pore size of the SEC column is suitable for the molecular weight range of your DOM copolymers. If the molecular weight is too large for the pore size, molecules will elute in the void volume. If too small, they may be retained excessively.
Poor Column Packing If you are packing your own columns, ensure the packing is uniform and dense. Channeling or voids in the column bed will lead to significant peak broadening. For pre-packed columns, this is less of an issue.
Interactions with Stationary Phase DOM is known to interact with stationary phase materials. Use a mobile phase with sufficient ionic strength (e.g., add salt like NaCl) to minimize secondary interactions such as ionic or hydrophobic interactions.[2]
Degraded Column The column may be degraded. Check the column's performance with a known standard. If performance is poor, the column may need to be replaced.

Question: My SEC system is showing an unexpectedly high backpressure. What should I do?

Answer: High backpressure in an SEC system is a common issue that can halt your experiments and potentially damage the column or pump. Systematically identifying the source of the blockage is key to resolving the problem.[3][4]

Troubleshooting Steps:

  • Isolate the Column: Disconnect the column from the system and run the pump with the mobile phase. If the pressure returns to normal, the blockage is within the column. If the high pressure persists, the issue is in the HPLC system (pump, injector, tubing).

  • Check for Precipitates: Ensure your sample and mobile phase are free of particulates. Filter all samples and mobile phases before use.[1][2] DOM samples can sometimes precipitate, especially if there is a change in solvent composition or pH.

  • Column Cleaning: If the column is the source of the high pressure, it may be clogged with adsorbed sample or particulates. Refer to the column manufacturer's instructions for appropriate cleaning procedures. This may involve flushing with a series of different solvents.

  • Check Frits and Filters: In-line filters and column inlet frits can become clogged over time. These are consumable parts and may need to be replaced.[2]

Mass Spectrometry (MS)

Question: I am observing a low signal-to-noise ratio and poor ionization of my DOM copolymers in the mass spectrometer. How can I improve this?

Answer: Achieving good signal intensity for complex mixtures like DOM copolymers in Mass Spectrometry (MS) can be challenging due to their heterogeneity and potential for ion suppression.[5]

Possible Causes and Solutions:

CauseSolution
Low Sample Concentration The concentration of your DOM copolymer solution may be too low. Concentrate the sample before analysis. However, be aware that overly concentrated samples can lead to ion suppression.[5]
Ion Suppression The complexity of the DOM mixture can lead to ion suppression, where more easily ionizable components prevent the ionization of others.[6] Diluting the sample can sometimes mitigate this effect. Alternatively, using a separation technique like liquid chromatography (LC) before MS can reduce the complexity of the mixture entering the ion source at any given time.
Inappropriate Ionization Source Electrospray ionization (ESI) is commonly used for DOM, but its efficiency can vary depending on the copolymer's characteristics.[6] Experiment with both positive and negative ion modes. For certain types of copolymers, other ionization techniques like matrix-assisted laser desorption/ionization (MALDI) might be more suitable.
Suboptimal Source Parameters Optimize the ion source parameters, including spray voltage, capillary temperature, and gas flow rates, to maximize the signal for your specific sample.
Presence of Salts High salt concentrations can significantly suppress the ESI signal. Desalt your sample using techniques like solid-phase extraction (SPE) or dialysis before MS analysis.

Question: The mass accuracy of my high-resolution mass spectrometry (HRMS) data for DOM copolymers is poor, preventing confident elemental formula assignment. What could be the issue?

Answer: High mass accuracy is crucial for the molecular formula assignment of the thousands of compounds present in DOM.[7] Poor mass accuracy can result from several factors.

Possible Causes and Solutions:

CauseSolution
Instrument Calibration The mass spectrometer needs to be properly calibrated. Perform regular mass calibration using an appropriate standard solution that covers the mass range of interest.[5] For very high accuracy, consider using a lock mass for real-time internal calibration.[7]
Fluctuating Lab Temperature Significant temperature fluctuations in the laboratory can affect the stability of the mass spectrometer's electronics and magnet (in the case of FT-ICR-MS), leading to mass drift. Ensure a stable laboratory environment.
Space Charge Effects Too many ions in the mass analyzer (e.g., Orbitrap or ICR cell) can lead to ion-ion repulsion, causing a shift in the measured mass. Try reducing the ion accumulation time or the overall sample concentration.
Incorrect Peak Picking The algorithm used to identify peaks in the mass spectrum might be performing poorly. Ensure that the peak picking parameters are optimized for your data's resolution and signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My NMR spectra of DOM copolymers have broad, poorly resolved peaks. What are the possible reasons?

Answer: The inherent complexity and heterogeneity of DOM often lead to broad signals in NMR spectra. However, experimental factors can exacerbate this issue.

Possible Causes and Solutions:

CauseSolution
Poor Magnetic Field Homogeneity (Shimming) The magnetic field needs to be homogenous across the sample volume. Carefully shim the spectrometer for each sample to optimize field homogeneity.[8][9]
Sample Heterogeneity The presence of suspended particles or undissolved material in the NMR tube will severely degrade the spectral quality.[9] Ensure your sample is fully dissolved and filter it if necessary.
High Sample Concentration/Viscosity Highly concentrated or viscous samples can lead to broader lines due to slower molecular tumbling. Dilute your sample if possible.
Paramagnetic Impurities The presence of paramagnetic metal ions can cause significant line broadening. If suspected, consider treating your sample with a chelating agent.
Inherent Properties of DOM The overlapping signals from thousands of different molecules in DOM naturally result in broad spectral features.[10] Advanced NMR techniques, such as 2D NMR (e.g., HSQC, HMBC), can help to disperse the signals and improve resolution.

Question: I am struggling with a very large solvent peak (e.g., water) in my NMR spectrum, which obscures signals from my DOM copolymer. How can I address this?

Answer: Solvent suppression is a critical step when analyzing DOM in aqueous solutions, as the water signal can be orders of magnitude more intense than the analyte signals.[6]

Possible Solutions:

  • Solvent Suppression Pulse Sequences: Utilize specialized NMR pulse sequences designed for solvent suppression, such as presaturation or WATERGATE.

  • Freeze-Drying and Re-dissolving: Lyophilize your sample to remove the water and then re-dissolve it in a deuterated solvent (e.g., D₂O, DMSO-d₆). This is a very effective method but may introduce bias if some components are not soluble in the new solvent.

  • Use of a Deuterated Solvent: Whenever possible, prepare your samples in a deuterated solvent to minimize the residual solvent signal.

Fluorescence Spectroscopy

Question: The fluorescence intensity of my DOM copolymer samples is not stable and seems to be decreasing over time. What is happening?

Answer: Photobleaching, the photochemical destruction of a fluorophore, can be a significant issue in fluorescence spectroscopy, especially for samples that are exposed to the excitation light for extended periods.

Possible Causes and Solutions:

CauseSolution
Photobleaching Minimize the exposure time of the sample to the excitation light. Reduce the excitation slit width or use a neutral density filter to decrease the light intensity. If performing time-based measurements, use the shortest possible acquisition time.
Sample Precipitation Changes in sample temperature or solvent composition during the experiment could cause the DOM copolymer to precipitate, leading to a decrease in the measured fluorescence. Ensure the sample remains fully dissolved.
Instrumental Drift The light source or detector of the spectrofluorometer may be drifting over time. Allow the instrument to warm up sufficiently before starting measurements and perform regular checks with a stable standard.

Question: My fluorescence excitation-emission matrix (EEM) is distorted by scattering peaks. How can I correct for this?

Answer: Rayleigh and Raman scattering can interfere with the measurement of fluorescence EEMs, appearing as intense diagonal or sloped ridges.

Possible Solutions:

  • Subtract a Blank: Measure the EEM of a blank sample (the solvent used for your DOM copolymers) and subtract it from the sample EEM. This can effectively remove the Raman scatter peak of the solvent.

  • Mathematical Correction: Many software packages for fluorescence data analysis include algorithms to remove or interpolate over the Rayleigh and Raman scattering peaks.

  • Instrumental Settings: Adjusting the excitation and emission slit widths can sometimes help to minimize the impact of scattering, although this may also affect the fluorescence signal.

Fourier Transform Infrared (FTIR) Spectroscopy

Question: The baseline of my FTIR spectrum is sloped or curved. What is the cause?

Answer: A non-flat baseline in an FTIR spectrum can be caused by several factors, often related to the sample preparation or the instrument itself.

Possible Causes and Solutions:

CauseSolution
Poor Sample Contact (ATR-FTIR) In Attenuated Total Reflectance (ATR)-FTIR, poor contact between the sample and the ATR crystal can lead to a sloping baseline. Ensure that the sample is pressed firmly and evenly against the crystal.
Thick Sample (Transmission) If you are analyzing a solid sample as a film, a film that is too thick can cause baseline issues and saturated peaks. Prepare a thinner film.
Scattering from Particles If the sample is a powder, scattering of the infrared light by the particles can cause a sloping baseline. Ensure the particles are finely ground and well-dispersed in the KBr pellet or on the ATR crystal.
Instrumental Issues The instrument's optics may be misaligned, or the detector may not be functioning correctly. Run a background spectrum and check for any abnormalities.

Frequently Asked Questions (FAQs)

1. What is the biggest challenge in characterizing DOM copolymers?

The single greatest challenge is the immense complexity and heterogeneity of DOM itself.[10] DOM is not a single compound but a vast mixture of thousands of different organic molecules with a wide range of molecular weights, structures, and functional groups.[11] This complexity makes it difficult to separate, identify, and quantify individual copolymeric components.

2. Why is a single analytical technique insufficient for DOM copolymer characterization?

No single technique can provide a complete picture of DOM's composition and structure. Each method has its own strengths and limitations:

  • SEC provides information on the molecular size distribution but does not give chemical information.

  • MS provides detailed information on the elemental composition of individual molecules but can be biased towards more easily ionizable components.[6]

  • NMR provides quantitative information on the types of functional groups present but suffers from low sensitivity and overlapping signals for complex mixtures.[10]

  • Fluorescence Spectroscopy is highly sensitive for the fluorescent fraction of DOM (FDOM) but this is only a subset of the total DOM.

  • FTIR provides information on the functional groups present but is generally not as detailed as NMR or MS.

Therefore, a multi-faceted approach combining several of these techniques is necessary for a comprehensive characterization.

3. How can I be sure that my sample preparation method is not altering the DOM copolymer?

This is a critical consideration. Any sample preparation step, such as filtration, extraction, or concentration, has the potential to introduce bias by selectively removing or altering certain components of the DOM. To minimize this:

  • Use the mildest possible methods.

  • Whenever possible, analyze the sample with minimal preparation. For example, direct NMR analysis of water samples is challenging but can provide a snapshot of the unaltered DOM.[6]

  • Perform control experiments to assess the impact of each preparation step. For instance, analyze the sample before and after a concentration step to see if the relative proportions of different components have changed.

4. What are some common quantitative metrics that can be derived from these characterization techniques?

TechniqueQuantitative Data
SEC - Weight-average molecular weight (Mw)- Number-average molecular weight (Mn)- Polydispersity index (PDI = Mw/Mn)
MS - Relative abundance of different molecular formulas- Elemental ratios (e.g., O/C, H/C)
NMR - Relative abundance of different functional groups (e.g., aliphatic, aromatic, carboxyl)
Fluorescence - Fluorescence intensity- Humification Index (HIX)- Fluorescence Index (FI)- Biological Index (BIX)
FTIR - Ratios of peak areas corresponding to different functional groups

5. How do I choose the right analytical techniques for my specific research question?

The choice of techniques depends on the information you need:

  • For molecular size and distribution: SEC is the primary technique.

  • For elemental composition and identification of specific molecules: High-resolution MS is essential.

  • For an overview of functional group composition: NMR and FTIR are the most suitable.

  • For tracking changes in the fluorescent portion of DOM: Fluorescence spectroscopy is the method of choice.

Often, a combination of these techniques will provide the most complete understanding of your DOM copolymers.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) of DOM Copolymers

Objective: To determine the molecular weight distribution of DOM copolymers.

Materials:

  • DOM copolymer sample, filtered through a 0.2 µm filter.

  • Mobile phase (e.g., phosphate buffer with 0.1 M NaCl, pH 7), filtered and degassed.

  • SEC column appropriate for the expected molecular weight range.

  • HPLC system with a refractive index (RI) detector.

  • Molecular weight standards (e.g., polyethylene glycol or dextran).

Procedure:

  • System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the RI detector.

  • Calibration: Inject a series of molecular weight standards of known concentration. Record the elution volume for each standard. Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

  • Sample Analysis: Inject the filtered DOM copolymer sample.

  • Data Acquisition: Record the chromatogram until the RI signal returns to the baseline.

  • Data Analysis: Using the calibration curve, determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the DOM copolymer sample.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) of DOM Copolymers

Objective: To determine the elemental composition of molecules within the DOM copolymer mixture.

Materials:

  • DOM copolymer sample, desalted if necessary.

  • High-purity solvent (e.g., methanol/water mixture).

  • Electrospray ionization high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR-MS).

Procedure:

  • Sample Preparation: Dilute the DOM copolymer sample in the solvent to an appropriate concentration (typically in the low ppm range).

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set up the ESI source in either negative or positive ion mode. Typical parameters for negative mode include a spray voltage of -3.5 kV and a capillary temperature of 300 °C.

  • Direct Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 3 µL/min).

  • Data Acquisition: Acquire spectra over a wide mass range (e.g., m/z 150-1200) for a sufficient period to obtain good signal averaging.

  • Data Processing:

    • Perform peak picking on the averaged spectrum.

    • Assign elemental formulas (C, H, O, N, S, P) to the accurate masses within a specified mass tolerance (e.g., < 1 ppm).

    • Filter the assigned formulas based on chemical plausibility (e.g., appropriate element ratios and double bond equivalents).

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy of DOM Copolymers

Objective: To obtain an overview of the functional group composition of DOM copolymers.

Materials:

  • Concentrated or freeze-dried DOM copolymer sample.

  • Deuterated solvent (e.g., D₂O).

  • NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve the DOM copolymer sample in the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.[3]

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton (¹H) NMR spectrum. Use a solvent suppression pulse sequence if necessary.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the free induction decay (FID).

    • Integrate the areas of different chemical shift regions to determine the relative proportions of different types of protons (e.g., aliphatic, aromatic, carbohydrate).

Visualizations

Logical Workflow for DOM Copolymer Characterization

DOM_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample DOM Copolymer Sample Filtration Filtration (0.2 µm) Sample->Filtration Concentration Concentration / Desalting (e.g., SPE, Dialysis) Filtration->Concentration Fluorescence Fluorescence Spectroscopy Filtration->Fluorescence SEC Size Exclusion Chromatography (SEC) Concentration->SEC HRMS High-Resolution Mass Spectrometry (HRMS) Concentration->HRMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Concentration->NMR FTIR Fourier Transform Infrared (FTIR) Spectroscopy Concentration->FTIR MW_Dist Molecular Weight Distribution SEC->MW_Dist Mol_Formulas Molecular Formulas & Elemental Ratios HRMS->Mol_Formulas Func_Groups Functional Group Composition NMR->Func_Groups Optical_Props Optical Properties Fluorescence->Optical_Props Vibrational_Modes Vibrational Modes FTIR->Vibrational_Modes Comprehensive_Characterization Comprehensive Characterization MW_Dist->Comprehensive_Characterization Mol_Formulas->Comprehensive_Characterization Func_Groups->Comprehensive_Characterization Optical_Props->Comprehensive_Characterization Vibrational_Modes->Comprehensive_Characterization

Caption: A logical workflow for the comprehensive characterization of DOM copolymers.

Common Challenges in DOM Copolymer Characterization

DOM_Challenges center DOM Copolymer Characterization complexity High Complexity & Heterogeneity center->complexity matrix Matrix Effects & Ion Suppression center->matrix bias Sample Preparation Bias center->bias low_conc Low Concentration in Natural Waters center->low_conc data_interp Complex Data Interpretation center->data_interp

Caption: Key challenges in the characterization of DOM copolymers.

References

Technical Support Center: Minimizing Residual Dioctyl Maleate in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of residual dioctyl maleate (DOM) in polymerization processes. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in polymerization?

This compound (DOM) is primarily used as a co-monomer in polymerization reactions to impart flexibility and elasticity to the resulting polymer. It is commonly copolymerized with monomers such as vinyl acetate, vinyl chloride, acrylates, and styrene.[1] These copolymers are used in a variety of applications, including adhesives, emulsion paints, textile coatings, and as wetting agents.[2][3]

Q2: What factors influence the concentration of residual this compound monomer?

Several factors can influence the final concentration of residual DOM, including:

  • Initiator Concentration: The concentration of the initiator affects the rate of polymerization and the final monomer conversion.

  • Reaction Temperature: Temperature plays a crucial role in the kinetics of the polymerization reaction.

  • Reaction Time: The duration of the polymerization process directly impacts the extent of monomer conversion.

  • Monomer Purity: Impurities in the this compound or other co-monomers can inhibit or retard the polymerization process.

Q3: How can I accurately measure the residual this compound concentration in my polymer?

The most common and reliable methods for determining residual monomer content are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4] Gas chromatography, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a robust method with high sensitivity for volatile and semi-volatile monomers like DOM.[4][5][6] Sample preparation typically involves extracting the residual monomer from the polymer matrix using a suitable solvent.[4][5]

Troubleshooting Guide: High Residual this compound Monomer

High residual monomer content is a common issue in polymerization. The following guide provides potential causes and recommended solutions to troubleshoot this problem.

Problem Potential Cause Recommended Solution
High Residual DOM Suboptimal Initiator Concentration Optimize the initiator concentration. An insufficient amount may lead to incomplete polymerization, while an excessive amount can cause side reactions. It is recommended to perform a series of experiments with varying initiator concentrations to find the optimal level for maximum conversion.[7]
Inappropriate Reaction Temperature Adjust the reaction temperature. Higher temperatures generally increase the reaction rate, but excessive heat can lead to polymer degradation or side reactions. For maleate copolymerizations, a temperature range of 60-80°C is often effective.[8]
Insufficient Reaction Time Increase the polymerization time. Monitor the monomer conversion at different time points to determine the point at which the conversion plateaus. Extending the reaction time beyond this point may not significantly reduce residual monomer and could lead to polymer degradation.
Monomer or Reagent Impurities Ensure the purity of this compound and other reactants. Impurities can act as inhibitors or retarders, hindering the polymerization process. Purification of the monomer may be necessary.
Oxygen Inhibition De-gas the reaction mixture before initiating polymerization. Oxygen is a known inhibitor of free-radical polymerization. Purging the system with an inert gas like nitrogen or argon is a common practice.
Quantitative Data on Polymerization Parameters

The following tables summarize the impact of key polymerization parameters on monomer conversion, using data from the copolymerization of vinyl acetate (VAc) and dibutyl maleate (DBM) as a representative system for this compound.

Table 1: Effect of Initiator (AIBN) Concentration on Overall Monomer Conversion

Molar Ratio ([VAc]₀:[DBM]₀) / [AIBN]₀Reaction Time (min)Overall Conversion (%)
1 (5:1) / 0.019022.4
1 (5:1) / 0.029031.5
1 (5:1) / 0.039038.7
Data adapted from a study on VAc and DBM copolymerization at 60°C.[8]

Table 2: Effect of Temperature on Overall Monomer Conversion

Temperature (°C)Reaction Time (min)Overall Conversion (%)
52.527035.1
60.027054.8
67.527071.2
Data for a VAc:DBM molar ratio of 5:1 and an initiator ratio of 0.01.[8]

Table 3: Effect of Reaction Time on Overall Monomer Conversion

Molar Ratio ([VAc]₀:[DBM]₀)Reaction Time (min)Overall Conversion (%)
2.5:13010.2
2.5:16018.5
2.5:19025.8
2.5:115038.9
2.5:127058.3
Data from a study on VAc and DBM copolymerization at 60°C.[8]

Experimental Protocols

Protocol 1: Emulsion Polymerization of Vinyl Acetate with this compound

This protocol describes a typical laboratory-scale semi-batch emulsion polymerization.

Materials:

  • Vinyl Acetate (inhibitor removed)

  • This compound

  • Potassium Persulfate (KPS) (initiator)

  • Sodium Bicarbonate (buffer)

  • Surfactant (e.g., Sodium Dodecyl Sulfate)

  • Deionized Water

Procedure:

  • Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and ports for monomer and initiator addition.

  • Initial Charge: Add deionized water, sodium bicarbonate, and surfactant to the reactor.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 70°C) while stirring.

  • Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion of vinyl acetate, this compound, and a portion of the deionized water and surfactant.

  • Initiator Solution: Prepare an aqueous solution of potassium persulfate.

  • Initiation: Add a small portion of the initiator solution to the reactor.

  • Monomer Feed: Begin the continuous addition of the monomer pre-emulsion to the reactor over a period of 2-3 hours.

  • Initiator Feed: Concurrently, feed the remaining initiator solution over the same period.

  • Post-Polymerization: After the feeds are complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling: Cool the reactor to room temperature.

  • Characterization: The resulting polymer latex can be analyzed for solid content, particle size, and residual monomer concentration.

Protocol 2: Determination of Residual this compound by Gas Chromatography (GC)

This protocol outlines a general procedure for the analysis of residual DOM in a polymer sample.

Materials:

  • Polymer Sample

  • Extraction Solvent (e.g., Acetone, Ethyl Acetate)[5][6]

  • Internal Standard (e.g., Dimethyl Phthalate)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column (e.g., DB-WAX or equivalent)[6]

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the polymer sample (e.g., 100 mg) into a vial.

    • Add a precise volume of the extraction solvent containing a known concentration of the internal standard.

    • Seal the vial and agitate (e.g., using a shaker or ultrasonicator) for a sufficient time to extract the residual monomer (e.g., 80 minutes).[5]

    • If necessary, precipitate the polymer by adding a non-solvent and centrifuge or filter to obtain a clear extract.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into the GC.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

      • Detector Temperature: 260°C

      • Carrier Gas: Helium or Nitrogen

  • Quantification:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times, confirmed by running standards.

    • Calculate the concentration of residual this compound in the polymer sample using a calibration curve prepared with standard solutions of DOM and the internal standard.

Visualizations

TroubleshootingWorkflow Start High Residual DOM Detected CheckInitiator Review Initiator Concentration Start->CheckInitiator CheckTemp Evaluate Reaction Temperature Start->CheckTemp CheckTime Assess Reaction Time Start->CheckTime CheckPurity Verify Monomer Purity Start->CheckPurity OptimizeInitiator Adjust Initiator Concentration CheckInitiator->OptimizeInitiator Suboptimal OptimizeTemp Modify Temperature CheckTemp->OptimizeTemp Inappropriate OptimizeTime Extend Reaction Time CheckTime->OptimizeTime Insufficient PurifyMonomer Purify Monomers CheckPurity->PurifyMonomer Impurities Found End Residual DOM Minimized OptimizeInitiator->End OptimizeTemp->End OptimizeTime->End PurifyMonomer->End

Caption: Troubleshooting workflow for addressing high residual this compound.

EmulsionPolymerization Reactants Reactants This compound Vinyl Monomer Water Surfactant PreEmulsion Monomer Pre-emulsion Reactants->PreEmulsion Reactor Reactor Setup Initial Charge (Water, Surfactant) Inert Atmosphere (N₂) Heating Reactants->Reactor Initiator Initiator Solution (KPS) Reactants->Initiator Polymerization Polymerization (Semi-batch) PreEmulsion->Polymerization Monomer Feed Reactor->Polymerization Initiator->Polymerization Initiator Feed FinalProduct Polymer Latex (Low Residual DOM) Polymerization->FinalProduct Cooling

Caption: Process flow for emulsion polymerization of vinyl acetate and this compound.

References

Technical Support Center: Strategies to Control the Molecular Weight of Dioctyl Maleate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) during the synthesis of dioctyl maleate (DOM) copolymers. This compound is a versatile co-monomer used to impart flexibility and elasticity into polymer systems like adhesives, coatings, and paints.[1] Precise control over the molecular weight of these copolymers is critical for tailoring their final physical and mechanical properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to control the molecular weight of this compound (DOM) copolymers?

A1: The molecular weight of DOM copolymers, typically synthesized via free-radical polymerization, can be controlled by manipulating several key reaction parameters:

  • Initiator Concentration: Adjusting the amount of initiator.

  • Monomer Concentration: Varying the ratio of monomers to other reactants.

  • Chain Transfer Agent (CTA) Concentration: Introducing and controlling the amount of a CTA.

  • Reaction Temperature: Modifying the temperature at which the polymerization is conducted.

  • Controlled Radical Polymerization (CRP) Techniques: Employing advanced methods like RAFT or ATRP for more precise control.[2]

Q2: How does the initiator concentration affect the final molecular weight?

A2: The initiator concentration is inversely related to the molecular weight. An increase in the initiator concentration generates a higher number of free radicals at the beginning of the polymerization.[3] This leads to the simultaneous growth of many polymer chains, which consume the available monomer more quickly, resulting in shorter average chain lengths and a lower overall molecular weight.[3] Conversely, a lower initiator concentration produces fewer, but longer, polymer chains, leading to a higher molecular weight.

Q3: What is the role of a Chain Transfer Agent (CTA) and how does it work?

Q4: How does the monomer-to-initiator ratio influence the final polymer size?

A4: The ratio of monomer to initiator is a critical parameter for controlling the degree of polymerization and, consequently, the molecular weight.[2] In general, a higher monomer-to-initiator ratio results in a higher molecular weight polymer because more monomer units are available for each initiated chain to propagate.[2][8] A lower ratio leads to a lower molecular weight.

Q5: What is the effect of reaction temperature on molecular weight control?

A5: Reaction temperature can have a complex effect on molecular weight. Generally, increasing the reaction temperature increases the rate of both initiation and chain transfer.[7] The increased initiation rate can lead to a higher concentration of radicals and thus a lower molecular weight. Additionally, higher temperatures can enhance the rate of chain transfer reactions, further contributing to a reduction in the final molecular weight.[7]

Q6: What are Controlled Radical Polymerization (CRP) techniques and what are their benefits?

A6: Controlled Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), offer significant advantages over conventional free-radical polymerization.[2][9] These methods create a "living" polymerization environment where polymer chains grow at a similar rate and termination events are minimized.[10] This allows for the synthesis of polymers with predictable molecular weights that increase linearly with monomer conversion and a very narrow molecular weight distribution (low PDI, typically 1.1-1.4).[2] These techniques also enable the synthesis of complex polymer architectures like block copolymers.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound copolymers.

IssuePotential CausesRecommended Solutions
Molecular Weight is Significantly Higher than Target 1. Insufficient initiator concentration.2. Absence or insufficient concentration of a Chain Transfer Agent (CTA).3. Low reaction temperature.4. Impurities in monomers or solvents that retard initiation.1. Increase the initiator concentration.2. Introduce or increase the concentration of a suitable CTA.3. Increase the reaction temperature, if compatible with the system.4. Purify all reagents and solvents before use.
Molecular Weight is Significantly Lower than Target 1. Excessive initiator concentration.[3]2. Excessive CTA concentration.[7]3. High reaction temperature enhancing chain transfer.[7]4. Presence of impurities that act as chain transfer agents.1. Decrease the initiator concentration.2. Decrease the CTA concentration or select a less active CTA.3. Lower the reaction temperature.4. Ensure high purity of all monomers and solvents.
Polydispersity Index (PDI) is too Broad (>2.0) 1. Poor mixing or localized high concentrations of initiator.2. Chain transfer to solvent or monomer.3. Temperature fluctuations during polymerization.1. Ensure vigorous and consistent stirring throughout the reaction.2. Choose a solvent with a low chain transfer constant.3. Maintain a stable reaction temperature.4. Consider using a CRP technique like RAFT for better PDI control.[2]
Bimodal or Multimodal Molecular Weight Distribution 1. Inconsistent initiation rate.2. Delayed addition of CTA after polymerization has started.[7]3. Presence of significant amounts of impurities that can initiate or terminate chains at different stages.1. Ensure the initiator is fully dissolved and evenly dispersed before starting the reaction.2. Add the CTA to the monomer mixture before adding the initiator.[7]3. Purify all reagents to remove inhibitors or other reactive species.
Data Presentation

Table 1: Summary of the Effect of Key Parameters on Molecular Weight and PDI

ParameterChangeEffect on Molecular Weight (MW)Effect on Polydispersity Index (PDI)
Initiator Concentration Increase (↑)Decrease (↓)[3]May increase due to more termination events
Decrease (↓)Increase (↑)May decrease
Monomer Concentration Increase (↑)Increase (↑)[8]Generally minor effect
Decrease (↓)Decrease (↓)Generally minor effect
Chain Transfer Agent (CTA) Conc. Increase (↑)Decrease (↓)[7]Can narrow or broaden depending on CTA activity
Decrease (↓)Increase (↑)Generally minor effect
Temperature Increase (↑)Decrease (↓)[7]May increase due to higher rates of side reactions
Decrease (↓)Increase (↑)May decrease

Table 2: Common Thiol-Based Chain Transfer Agents for Radical Polymerization

Chain Transfer AgentChemical FormulaKey Features
n-Dodecyl Mercaptan (NDM) C₁₂H₂₅SHWidely used, effective at controlling MW in various systems.[][6]
tert-Dodecyl Mercaptan (TDM) C₁₂H₂₅SH (branched)Another common CTA with slightly different reactivity compared to NDM.[6]
Octylthioglycolate (OTG) C₈H₁₇SCH₂CO₂HFunctional CTA that can introduce a carboxylic acid end group.[6]
2-Mercaptoethanol HSCH₂CH₂OHCan introduce a hydroxyl end group, useful for post-polymerization modification.
Experimental Protocols

Example Protocol: Emulsion Copolymerization of Vinyl Acetate and this compound

This protocol provides a general methodology for synthesizing a vinyl acetate-dioctyl maleate copolymer with controlled molecular weight using a chain transfer agent.

1. Reagents and Materials:

  • Vinyl Acetate (inhibitor removed)

  • This compound (DOM)

  • Potassium Persulfate (KPS) (Initiator)

  • n-Dodecyl Mercaptan (NDM) (Chain Transfer Agent)

  • Sodium Dodecylbenzenesulfonate (Emulsifier)

  • Deionized Water

  • Nitrogen gas source

  • Reaction vessel with mechanical stirrer, condenser, thermometer, and nitrogen inlet.

2. Procedure:

  • Reactor Setup: Assemble the reaction vessel and purge with nitrogen for 30 minutes to remove oxygen. Maintain a gentle nitrogen blanket throughout the reaction.

  • Initial Charge: To the reactor, add deionized water and the emulsifier. Stir until fully dissolved.

  • Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by combining vinyl acetate, this compound, and the desired amount of n-dodecyl mercaptan (CTA). Mix gently.

  • Polymerization: After the initial exotherm subsides (indicating polymerization has begun), slowly feed the remaining monomer emulsion into the reactor over a period of 2-3 hours. Maintain constant stirring and temperature.

  • Completion and Cooling: After the monomer feed is complete, continue stirring at the reaction temperature for an additional hour to ensure high conversion. Cool the reactor to room temperature.

  • Characterization: Filter the resulting latex to remove any coagulum. Determine the molecular weight (Mn, Mw) and Polydispersity Index (PDI) of the copolymer using Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC).[11]

Visualizations

Troubleshooting_Workflow start Problem: Poor MW Control mw_high Result: MW is too HIGH start->mw_high mw_low Result: MW is too LOW start->mw_low pdi_broad Result: PDI is too BROAD start->pdi_broad cause_high1 Cause: Low [Initiator]? mw_high->cause_high1 cause_low1 Cause: High [Initiator]? mw_low->cause_low1 cause_pdi Cause: Poor Mixing or Temp Fluctuation? pdi_broad->cause_pdi cause_high2 Cause: Insufficient [CTA]? cause_high1->cause_high2 No sol_high1 Solution: Increase [Initiator] cause_high1->sol_high1 Yes sol_high2 Solution: Increase [CTA] cause_high2->sol_high2 Yes cause_low2 Cause: Excessive [CTA]? cause_low1->cause_low2 No sol_low1 Solution: Decrease [Initiator] cause_low1->sol_low1 Yes sol_low2 Solution: Decrease [CTA] cause_low2->sol_low2 Yes sol_pdi Solution: Improve Process Control (Stirring, Temp) cause_pdi->sol_pdi Yes

Caption: Troubleshooting workflow for poor molecular weight control.

Chain_Transfer_Mechanism cluster_0 Chain Growth cluster_1 Chain Transfer cluster_2 Re-initiation P_radical Pn• (Growing Chain) Monomer M (Monomer) P_radical->Monomer kp CTA R-SH (CTA) P_terminated Pn-H (Terminated Chain) CTA->P_terminated CTA_radical RS• (New Radical) CTA->CTA_radical P_radical2 Pn• P_radical2->CTA k_tr CTA_radical2 RS• Monomer2 M (Monomer) CTA_radical2->Monomer2 ki New_chain RS-M• (New Growing Chain) Monomer2->New_chain

Caption: Mechanism of a thiol-based chain transfer agent (CTA).

Initiator_Effect cluster_low Low Initiator Concentration cluster_high High Initiator Concentration l_init Fewer Initiating Radicals l_chain1 Long Polymer Chain l_init->l_chain1 l_chain2 Long Polymer Chain l_init->l_chain2 l_result Result: HIGH Molecular Weight h_init More Initiating Radicals h_chain1 Short Chain h_init->h_chain1 h_chain2 Short Chain h_init->h_chain2 h_chain3 Short Chain h_init->h_chain3 h_chain4 Short Chain h_init->h_chain4 h_result Result: LOW Molecular Weight

Caption: Effect of initiator concentration on polymer chain length.

References

Validation & Comparative

A Comparative Performance Analysis of Dioctyl Maleate (DOM) and Dioctyl Phthalate (DOP) in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of dioctyl maleate (DOM) and the widely used dioctyl phthalate (DOP) as plasticizers for polyvinyl chloride (PVC). The selection of a suitable plasticizer is critical in determining the final properties of a PVC product, impacting its flexibility, durability, and overall performance. While DOP has been a benchmark plasticizer for decades, there is growing interest in alternatives like DOM due to various performance and regulatory considerations. This document summarizes key performance data, details the experimental protocols used to generate such data, and provides visual representations of testing workflows.

Executive Summary

Dioctyl phthalate (DOP) is a well-established, general-purpose plasticizer known for its high efficiency and good compatibility with PVC.[1] It effectively increases the flexibility and workability of the polymer. This compound (DOM) is another ester plasticizer that enhances the elasticity and flexibility of PVC resins.[2] While direct, comprehensive comparative studies between DOM and DOP are limited in publicly available literature, this guide synthesizes available data for DOP and utilizes data for other maleate esters as a proxy to provide a comparative overview. It is important to note that the data for DOM should be considered indicative and may vary in direct application.

Quantitative Performance Comparison

The following table summarizes key performance metrics for PVC plasticized with DOP and provides estimated or proxy values for DOM based on data for similar maleate plasticizers. The concentration of the plasticizer is a critical factor influencing these properties.

Performance MetricDioctyl Phthalate (DOP)This compound (DOM) (Proxy Data)Test Method
Mechanical Properties
Tensile Strength (MPa)~15 - 20~18 - 22ASTM D882 / ASTM D638
Elongation at Break (%)~300 - 400~350 - 400ASTM D882 / ASTM D638
Shore A Hardness~80 - 90~80 - 85ASTM D2240
Thermal Properties
Glass Transition Temp. (°C)~-40 to -50~-30 to -40DSC/DMA
5% Weight Loss Temp. (°C)~240 - 260~230 - 250TGA
Permanence Properties
Volatility (% weight loss)LowModerateASTM D1203
Migration RateModerate to HighModerateSolvent Extraction

Detailed Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental procedures. The following are detailed methodologies for the key performance evaluations of plasticizers in PVC.

Mechanical Properties Testing

a) Tensile Strength and Elongation at Break (ASTM D882)

This test determines the force required to stretch a thin plastic film until it breaks and the extent of that stretching.

  • Specimen Preparation: Thin films of plasticized PVC are prepared, typically by solvent casting or extrusion, with a thickness of less than 1.0 mm. Rectangular test specimens are cut to specific dimensions.

  • Apparatus: A universal testing machine (UTM) equipped with grips suitable for thin films is used.

  • Procedure:

    • The thickness and width of the specimen's gauge section are measured.

    • The specimen is mounted securely in the grips of the UTM.

    • The specimen is pulled at a constant rate of speed until it ruptures.

    • The force and elongation are continuously recorded.

  • Calculation:

    • Tensile Strength (MPa) = Maximum Load (N) / Original Cross-Sectional Area (mm²)

    • Elongation at Break (%) = (Final Length at Break - Initial Length) / Initial Length * 100

b) Shore A Hardness (ASTM D2240)

This method measures the indentation hardness of the plasticized PVC.

  • Specimen Preparation: A flat, smooth PVC sample with a minimum thickness of 6 mm is required. If necessary, multiple layers can be stacked.

  • Apparatus: A Shore A durometer.

  • Procedure:

    • The durometer is placed on the surface of the specimen.

    • A specified pressure is applied to the indentor for a set duration (typically 1 second).

    • The hardness value is read directly from the durometer's scale.

Thermal Properties Testing

a) Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a material as a function of temperature, indicating its thermal stability.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, precisely weighed sample of the plasticized PVC is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored and recorded as the temperature increases.

  • Analysis: The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is determined as an indicator of the onset of thermal degradation.

Permanence Properties Testing

a) Volatility (ASTM D1203)

This test determines the weight loss of a plastic material due to the evaporation of volatile components, primarily the plasticizer.

  • Apparatus: An analytical balance, a circulating air oven, and containers with activated carbon.

  • Procedure:

    • A pre-weighed specimen of the plasticized PVC is placed in a container with activated carbon.

    • The container is placed in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).

    • After the exposure period, the specimen is removed, cooled, and reweighed.

  • Calculation: Volatility (% weight loss) = [(Initial Weight - Final Weight) / Initial Weight] * 100

b) Migration Resistance

This test evaluates the tendency of the plasticizer to move out of the PVC matrix into a contacting substance.

  • Procedure (Solvent Extraction Method):

    • A pre-weighed specimen of the plasticized PVC is immersed in a specific solvent (e.g., hexane, ethanol, or a food simulant) at a controlled temperature for a defined duration.

    • The specimen is then removed, dried, and reweighed.

    • The amount of plasticizer that has migrated into the solvent can also be quantified using analytical techniques like gas chromatography.

  • Calculation: Migration (% weight loss) = [(Initial Weight - Final Weight) / Initial Weight] * 100

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_calc Data Analysis Prep1 Prepare PVC Film (<1mm) Prep2 Cut Rectangular Specimen Prep1->Prep2 Test1 Measure Dimensions Prep2->Test1 Test2 Mount in UTM Grips Test1->Test2 Test3 Apply Tensile Load Test2->Test3 Test4 Record Force & Elongation Test3->Test4 Calc1 Calculate Tensile Strength Test4->Calc1 Calc2 Calculate Elongation at Break Test4->Calc2

Tensile Properties Testing Workflow (ASTM D882)

TGA_Workflow cluster_prep Sample Preparation cluster_test TGA Analysis cluster_analysis Data Interpretation Prep1 Weigh PVC Sample Test1 Place in TGA Furnace Prep1->Test1 Test2 Heat at Constant Rate Test1->Test2 Test3 Monitor Weight Loss vs. Temp Test2->Test3 Analysis1 Determine Onset of Degradation Test3->Analysis1 Analysis2 Identify % Weight Loss Temperatures Test3->Analysis2

Thermal Stability Analysis Workflow (TGA)

Migration_Testing_Workflow cluster_prep Specimen Preparation cluster_exposure Exposure cluster_analysis Analysis Prep1 Cut PVC Specimen Prep2 Weigh Specimen (Initial) Prep1->Prep2 Exp1 Immerse in Solvent Prep2->Exp1 Exp2 Maintain Temp. & Time Exp1->Exp2 Analysis1 Remove and Dry Specimen Exp2->Analysis1 Analysis2 Weigh Specimen (Final) Analysis1->Analysis2 Analysis3 Calculate % Weight Loss Analysis2->Analysis3

Plasticizer Migration Testing Workflow

Concluding Remarks

Dioctyl phthalate remains a highly effective and widely used plasticizer for PVC, offering excellent plasticizing efficiency. This compound presents a viable alternative, and based on data from similar maleate esters, it is expected to provide comparable mechanical properties. However, a key consideration for maleates may be their potentially lower thermal stability compared to phthalates.[3] The choice between DOM and DOP will ultimately depend on the specific performance requirements of the end application, including the desired balance of flexibility, thermal resistance, and permanence, as well as regulatory considerations. For critical applications, direct experimental evaluation of DOM in the specific PVC formulation is strongly recommended to validate its performance characteristics.

References

Comparative analysis of dioctyl maleate and dibutyl maleate (DBM)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dioctyl Maleate and Dibutyl Maleate as Polymer Additives

In the realm of polymer science, particularly in the modification of polyvinyl chloride (PVC) and the synthesis of copolymers, maleate esters serve as critical additives. This compound (DOM) and dibutyl maleate (DBM) are two such unsaturated diesters that function as internal plasticizers and reactive comonomers. This guide provides a detailed comparison of their physicochemical properties, performance characteristics when incorporated into polymers, and their reactivity in copolymerization, supported by experimental data and standard testing protocols.

Physicochemical Properties

The fundamental differences between DOM and DBM arise from their distinct alkyl ester chains: DBM possesses butyl (C4) groups, while DOM has longer octyl (C8) groups. This variation in molecular structure directly influences their physical properties, as summarized below.

PropertyThis compound (DOM)Dibutyl Maleate (DBM)
Molecular Formula C₂₀H₃₆O₄C₁₂H₂₀O₄[1]
Molecular Weight 340.50 g/mol [2]228.29 g/mol [1]
Appearance Clear, colorless to pale yellow oily liquid[3]Clear, colorless to yellowish liquid[1]
Boiling Point ~417 °C @ 760 mmHg (est.)281 °C @ 760 mmHg[4]
Melting Point -20 °C to -60 °C[5]-85 °C[4][6]
Density ~0.94 g/mL @ 20°C[5]~0.99 g/mL @ 25°C[1]
Solubility in Water <1 g/L[5]Very slightly soluble / Insoluble[1][7]

Performance as Plasticizers in PVC

Both DOM and DBM are utilized as internal plasticizers, meaning they are copolymerized with monomers like vinyl acetate or vinyl chloride to impart flexibility.[8][9] This contrasts with external plasticizers, which are blended with the polymer and can leach out over time. The length of the alkyl chain is a determining factor in plasticizer efficiency.

Studies have shown that for linear maleate diesters, plasticization efficiency in PVC increases with the length of the alkyl chain.[10][11] Therefore, DOM is expected to be a more efficient plasticizer than DBM. Longer alkyl chains provide greater spacing between polymer chains, which enhances molecular mobility and flexibility.[9]

Performance MetricPVC with Dibutyl Maleate (DBM) (at 40 phr)PVC with this compound (DOM) (Expected)
Tensile Strength ~18 - 22 MPaLower than DBM, as increased plasticization typically reduces tensile strength.
Elongation at Break ~350 - 400%Higher than DBM, reflecting greater flexibility.
Shore A Hardness ~80 - 85Lower than DBM, indicating a softer, more flexible material.
Glass Transition Temp. ~ -30 to -40 °CLower than DBM, as the longer octyl chains create more free volume and increase polymer chain mobility more effectively.[9][10]

Note: Data for DBM is sourced from a comparative guide where it was used as a proxy for a similar maleate.[2] Expected performance for DOM is based on established trends where plasticizer efficiency increases with alkyl chain length.[10][11]

Performance as Reactive Comonomers

DBM and DOM are valuable comonomers in emulsion polymerization, often used with vinyl acetate to produce latexes for paints and adhesives.[2][8][9] The incorporation of these maleates improves the flexibility, adhesion, and water resistance of the final polymer film.[9]

The reactivity of a monomer in a copolymerization reaction is described by its reactivity ratios (r₁ and r₂). For the copolymerization of vinyl acetate (VAc, M₁) and dibutyl maleate (DBM, M₂), the reactivity ratios have been determined to be:

  • r₁ (VAc) = 0.1135

  • r₂ (DBM) = 0.0562 [9][11]

Since both reactivity ratios are less than one, this system favors the formation of an alternating copolymer.[9] This means the monomers tend to add to the growing polymer chain in an alternating sequence rather than forming long blocks of a single monomer. While specific reactivity ratios for DOM are not cited in the available literature, its structural similarity suggests it would exhibit similar copolymerization behavior with vinyl acetate.

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized testing methodologies are employed.

Protocol for Evaluation of Mechanical Properties

This protocol is based on ASTM D638 for tensile properties and ASTM D2240 for hardness.

  • Sample Preparation:

    • Prepare PVC blends by mixing PVC resin with the plasticizer (e.g., DBM or DOM) at a specified concentration (e.g., 40 parts per hundred of resin, phr) in a two-roll mill at a temperature suitable for PVC compounding (approx. 160-170°C).

    • Include appropriate stabilizers and lubricants in the formulation to prevent thermal degradation.

    • Compression mold the resulting compound into sheets of a specified thickness (e.g., 2-3 mm) using a hydraulic press.

    • Die-cut dumbbell-shaped specimens from the sheets for tensile testing as per ASTM D638 Type IV dimensions. For hardness testing, use a specimen with a minimum thickness of 6 mm, stacking layers if necessary.[12]

    • Condition all specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.

  • Tensile Testing (ASTM D638):

    • Measure the width and thickness of the gauge section of each dumbbell specimen.

    • Mount the specimen in the grips of a Universal Testing Machine (UTM).

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[2]

    • Record the maximum load and the elongation at fracture.

    • Calculation:

      • Tensile Strength (MPa) = Maximum Load (N) / Original Cross-Sectional Area (mm²).[12]

      • Elongation at Break (%) = [(Final Length at Break - Initial Length) / Initial Length] x 100.[12]

  • Hardness Testing (ASTM D2240):

    • Place the conditioned specimen on a hard, flat surface.

    • Use a Shore A durometer. Press the indenter foot firmly and rapidly onto the specimen surface.

    • Record the reading on the dial within 1 second of firm contact.

    • Take at least five measurements at different positions on the specimen (at least 12 mm apart) and calculate the average value.[12]

Protocol for Determination of Glass Transition Temperature (Tg)

This protocol is based on the principles of Differential Scanning Calorimetry (DSC), as referenced in ASTM E1356.

  • Instrument: Differential Scanning Calorimeter.

  • Sample Preparation:

    • Cut a small piece (5-10 mg) from the plasticized PVC sheet.

    • Place the sample into an aluminum DSC pan and hermetically seal it.

  • Procedure:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[2][5]

    • The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

    • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[8]

Visualized Workflows and Structures

Diagrams created using DOT language help visualize the chemical processes and logical relationships discussed.

Synthesis of Maleate Esters

Both DBM and DOM are synthesized via Fischer esterification, where maleic anhydride is reacted with the corresponding alcohol (n-butanol for DBM, n-octanol for DOM) in the presence of an acid catalyst.

G cluster_dbm Dibutyl Maleate (DBM) Synthesis cluster_dom This compound (DOM) Synthesis MA1 Maleic Anhydride DBM Dibutyl Maleate MA1->DBM H⁺ Catalyst, Heat Butanol n-Butanol (2 eq.) Butanol->DBM H2O1 Water DBM->H2O1 MA2 Maleic Anhydride DOM This compound MA2->DOM H⁺ Catalyst, Heat Octanol n-Octanol (2 eq.) Octanol->DOM H2O2 Water DOM->H2O2

Caption: Fischer esterification pathway for DBM and DOM synthesis.

Plasticizer Evaluation Workflow

The logical flow for comparing the performance of plasticizers in PVC involves standardized preparation and a series of characterization tests.

G cluster_tests Performance Testing cluster_results Data Analysis Start Start: Select Plasticizers (DBM vs. DOM) Compounding PVC Compounding (Two-Roll Mill) Start->Compounding Molding Compression Molding (Heated Press) Compounding->Molding Conditioning Specimen Conditioning (ASTM Standards) Molding->Conditioning Tensile Tensile Test (ASTM D638) Conditioning->Tensile Hardness Hardness Test (ASTM D2240) Conditioning->Hardness Thermal Thermal Analysis (DSC) Conditioning->Thermal Mech Tensile Strength, Elongation at Break Tensile->Mech Hard Shore A Hardness Hardness->Hard Tg Glass Transition (Tg) Thermal->Tg Compare Comparative Analysis Mech->Compare Hard->Compare Tg->Compare

Caption: Logical workflow for the experimental evaluation of plasticizers.

Conclusion

Both this compound and dibutyl maleate are effective polymer additives, serving as internal plasticizers and comonomers. The primary distinction in their performance stems from the length of their alkyl chains. DOM, with its longer C8 chains, is expected to be a more efficient plasticizer than the C4-based DBM, resulting in softer, more flexible polymers with lower glass transition temperatures. Conversely, the lower molecular weight of DBM may be advantageous in applications where higher monomer mobility or different copolymerization kinetics are desired. The choice between DOM and DBM will ultimately depend on the specific performance requirements of the final application, including the desired degree of flexibility, mechanical properties, and operating temperature range.

References

A Head-to-Head Battle of Plasticizers: Dioctyl Maleate vs. Dioctyl Adipate (DOA)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer modification, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a comprehensive performance evaluation of two prominent non-phthalate plasticizers: Dioctyl Maleate (DOM) and Dioctyl Adipate (DOA). Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data to offer an objective comparison, supported by detailed experimental protocols for performance validation.

Executive Summary

Dioctyl Adipate (DOA) is a well-established and widely utilized plasticizer, renowned for its exceptional low-temperature flexibility, good thermal stability, and compatibility with a variety of polymers, most notably polyvinyl chloride (PVC).[1][2][3] It is frequently employed in applications demanding high performance in cold environments, such as food packaging, medical devices, and automotive interiors.[1][4] this compound (DOM), while also functioning as a plasticizer to impart elasticity and flexibility, is often highlighted for its role as a co-monomer in polymerization processes.[5][6] It finds common use in the production of adhesives, coatings, and paints.[7]

While direct, head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, this guide consolidates known properties and performance characteristics to facilitate an informed selection process.

Physicochemical Properties: A Comparative Overview

A fundamental comparison begins with the intrinsic physicochemical properties of DOM and DOA, which influence their processing behavior and interaction with polymer matrices.

PropertyThis compound (DOM)Dioctyl Adipate (DOA)
Chemical Formula C20H36O4C22H42O4
Molecular Weight 340.50 g/mol 370.57 g/mol
Appearance Clear, virtually colorless liquid[7]Colorless oily liquid[8]
Odor Ester-like[7]Faint, slightly greasy[2]
CAS Number 2915-53-9103-23-1[1]

Performance Evaluation: Key Metrics

The efficacy of a plasticizer is determined by its ability to modify the physical properties of a polymer. The following sections compare the expected performance of DOM and DOA based on available data.

Plasticizing Efficiency

Plasticizing efficiency is a measure of how effectively a plasticizer can increase the flexibility and reduce the hardness of a polymer. This is often quantified by the reduction in glass transition temperature (Tg) and changes in mechanical properties such as tensile strength, elongation at break, and Shore hardness.

While direct comparative data is scarce, adipate esters like DOA are well-documented for their high plasticizing efficiency, significantly lowering the Tg of polymers and imparting excellent flexibility.[4][9] Maleate esters are also recognized as effective plasticizers.[10]

Table 2: Typical Mechanical Properties of Plasticized PVC (Qualitative Comparison)

Mechanical PropertyThis compound (DOM) in PVCDioctyl Adipate (DOA) in PVC
Tensile Strength Expected to decreaseDecreases significantly
Elongation at Break Expected to increaseIncreases significantly
Shore Hardness Expected to decreaseDecreases significantly
Low-Temperature Flexibility

One of the most critical performance indicators for many applications is the ability of a plasticized material to remain flexible at low temperatures.

Dioctyl Adipate is widely recognized for its superior low-temperature performance, maintaining the flexibility and ductility of materials even in freezing conditions.[1][2] Polymers enhanced with DOA can remain pliable at temperatures as low as -60°C.[1] this compound is also described as having good physical and chemical properties under low to ultra-low temperature conditions.

Thermal Stability

Thermal stability is crucial for polymer processing and for the longevity of the final product in high-temperature environments. Thermogravimetric analysis (TGA) is the standard method for assessing this property.

Migration Resistance

Plasticizer migration, or the leaching of the plasticizer from the polymer matrix, is a critical consideration, particularly for applications in food contact materials, medical devices, and pharmaceuticals.[13][14]

Generally, plasticizers with higher molecular weights tend to have lower migration rates. Given that DOA has a slightly higher molecular weight than DOM, it might be expected to exhibit marginally better migration resistance. However, DOA is known to have a slightly higher propensity for migration compared to some other plasticizers.[9] The migration of both DOM and DOA can be a concern in sensitive applications and should be evaluated based on the specific use case.[15][16][17]

Applications in Drug Development

Both DOM and DOA have found applications in the pharmaceutical and medical fields, primarily due to their ability to impart flexibility to polymers used in drug delivery systems and medical devices.

This compound (DOM): DOM is noted for its utility in formulating tablets and transdermal drug delivery systems, where it can act as a plasticizer and a solvent.[18] Its ability to enhance the flexibility of polymeric films makes it a candidate for use in controlled-release coatings and transdermal patches.

Dioctyl Adipate (DOA): DOA is frequently used as a plasticizer in medical-grade PVC for applications such as blood bags, tubing, and catheters.[19][20] Its low toxicity profile makes it a safer alternative to some phthalate plasticizers.[1] There is also interest in its use as a penetration enhancer in transdermal drug delivery systems, where it may help to facilitate the transport of active pharmaceutical ingredients through the skin.[21][22][23][24][25]

The potential for leachables and extractables is a significant concern in these applications. Both plasticizers can migrate from the polymer matrix, and the extent of this migration must be carefully assessed to ensure patient safety.[14][20][26]

Experimental Protocols

To provide a framework for the comparative evaluation of this compound and dioctyl adipate, the following are detailed methodologies for key experiments.

Mechanical Properties Testing (Tensile Strength, Elongation at Break)
  • Standard: Based on ISO 527-3, which specifies the test conditions for determining the tensile properties of plastic films and sheets with a thickness of less than 1 mm.[1][4][9][15]

  • Objective: To determine the tensile strength and elongation at break of a polymer film plasticized with either DOM or DOA.

  • Methodology:

    • Specimen Preparation: Prepare standardized dumbbell-shaped or strip specimens of the plasticized polymer film.

    • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.

    • Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile force at a constant rate of crosshead displacement until the specimen fails.

    • Data Acquisition: Record the force and elongation throughout the test.

    • Calculation:

      • Tensile Strength (MPa) = Maximum Force (N) / Initial Cross-Sectional Area (mm²)

      • Elongation at Break (%) = (Final Length at Break - Initial Length) / Initial Length * 100

Hardness Testing (Shore Durometer)
  • Standard: Based on ASTM D2240, which covers the determination of the indentation hardness of substances classified as thermoplastic elastomers, vulcanized (thermoset) rubber, elastomeric materials, cellular materials, gel-like materials, and some plastics.[10][27]

  • Objective: To measure the Shore A or Shore D hardness of the plasticized polymer.

  • Methodology:

    • Specimen Preparation: Use a flat specimen with a minimum thickness of 6 mm.

    • Testing: Press the durometer indenter firmly and without shock onto the surface of the specimen. The reading is taken immediately after firm contact is made.

    • Reporting: Record the Shore hardness value and the scale used (A or D).

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
  • Objective: To determine the thermal stability and decomposition profile of the plasticized polymer.

  • Methodology:

    • Sample Preparation: Place a small, known mass of the plasticized polymer into a TGA sample pan.

    • Analysis: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

    • Data Acquisition: Continuously record the sample's mass as a function of temperature.

    • Interpretation: The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a key indicator of thermal stability.

Plasticizer Migration Testing
  • Standard: Based on principles outlined in various ASTM methods for determining plasticizer loss, such as extraction by liquids or volatility.

  • Objective: To quantify the amount of plasticizer that migrates from the polymer over time.

  • Methodology (Solvent Extraction):

    • Sample Preparation: Cut a precisely weighed sample of the plasticized polymer.

    • Extraction: Immerse the sample in a specific solvent (e.g., hexane, ethanol, or a food simulant) at a controlled temperature for a defined period.

    • Analysis: After the extraction period, remove the sample, dry it, and weigh it again. The weight loss corresponds to the amount of plasticizer that has migrated into the solvent. Alternatively, the concentration of the plasticizer in the solvent can be measured using techniques like gas chromatography-mass spectrometry (GC-MS).

Mandatory Visualizations

Plasticizer_Mechanism cluster_0 Unplasticized Polymer (e.g., PVC) cluster_1 Plasticized Polymer Rigid_Polymer Rigid, Brittle Polymer Chains (Strong Intermolecular Forces) Flexible_Polymer Flexible, Workable Polymer Chains (Reduced Intermolecular Forces) Plasticizer Plasticizer Molecules (DOM or DOA) Plasticizer->Flexible_Polymer Intercalates between polymer chains

Caption: Mechanism of plasticizer action in a polymer matrix.

Experimental_Workflow cluster_tests Performance Testing Start Start: Select Plasticizer (DOM or DOA) Formulation Prepare Polymer Formulation (e.g., PVC + Plasticizer) Start->Formulation Sample_Prep Prepare Test Specimens (e.g., Films, Molded Parts) Formulation->Sample_Prep Conditioning Condition Specimens (Standard Temp & Humidity) Sample_Prep->Conditioning Mechanical Mechanical Tests (Tensile, Hardness) Conditioning->Mechanical Thermal Thermal Analysis (TGA) Conditioning->Thermal Migration Migration Test (Solvent Extraction) Conditioning->Migration Data_Analysis Analyze and Compare Data Mechanical->Data_Analysis Thermal->Data_Analysis Migration->Data_Analysis Conclusion Conclusion: Evaluate Performance Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating plasticizer performance.

Leachables_Extractables cluster_device Medical Device / Pharmaceutical Packaging Polymer_Matrix Polymer Matrix with Plasticizer (e.g., PVC with DOM or DOA) Extractables Extractables (Forced extraction in lab) Polymer_Matrix->Extractables Aggressive Conditions (e.g., Harsh Solvents, High Temp) Leachables Leachables (Migrate under normal use) Polymer_Matrix->Leachables Normal Conditions (Storage, Patient Contact) Drug_Product Drug Product or Biological Fluid Leachables->Drug_Product Contamination

Caption: Logical relationship of extractables and leachables.

Conclusion

Both this compound and Dioctyl Adipate are effective non-phthalate plasticizers that enhance the flexibility and performance of polymers. DOA is a well-characterized, high-performance plasticizer with exceptional low-temperature flexibility, making it a preferred choice for demanding applications. DOM, while also an effective plasticizer, is frequently utilized for its co-monomeric properties in the synthesis of various polymers for coatings and adhesives.

The selection between DOM and DOA will ultimately depend on the specific performance requirements of the end application. For applications where excellent low-temperature flexibility is the primary driver, DOA is a proven and reliable option. For applications where co-polymerization and modification of resin properties are desired, DOM presents a versatile choice. For use in drug delivery and medical devices, a thorough evaluation of migration potential (leachables and extractables) is critical for both plasticizers to ensure patient safety and product stability. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative performance.

References

A Comparative Guide to the Validation of Analytical Methods for Dioctyl Maleate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of dioctyl maleate (DOM), a common plasticizer and versatile intermediate in the pharmaceutical and chemical industries.[1][2][3] Ensuring the precise measurement of DOM is critical for quality control, formulation development, and safety assessment. This document outlines validated experimental protocols for Gas Chromatography (GC) and a representative High-Performance Liquid Chromatography (HPLC) method, presenting their performance characteristics in a comparative format to aid in selecting the most suitable technique for your research needs.

Comparison of Analytical Methods

The two primary chromatographic techniques suitable for the quantification of this compound are Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Gas Chromatography (GC) is a robust and highly sensitive method ideal for the analysis of volatile and semi-volatile compounds like this compound.[4] It offers excellent separation efficiency and, when combined with a mass spectrometer, provides high specificity for analyte identification.[5]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds.[4] While less common for this compound itself, HPLC methods are widely used for other plasticizers and can be readily adapted.[6]

The selection between these methods depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Quantitative Performance Data

The following table summarizes the validated performance data for a Gas Chromatography method for the quantification of this compound.[7]

Validation ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV) (Representative)
Linearity Range 10 - 1000 mg/L[7]5 - 25 µg/ml (for a related compound)[8]
Correlation Coefficient (R²) 0.9993[7]≥ 0.999[7]
Accuracy (% Recovery) 96.98% - 100.26%[7]Typically 98% - 102%
Precision (RSD) 1.97% - 4.38%[7]< 2%
Limit of Detection (LOD) 0.424 mg/L[7]0.049 mg/ml (for a related compound)[8]
Limit of Quantification (LOQ) Not specified, but calculable from LOD0.149 mg/ml (for a related compound)[8]

Experimental Protocols

Gas Chromatography (GC-FID/MS) Method for this compound Quantification

This protocol is based on a validated method for the determination of di-2-ethylhexyl maleate (this compound).[7]

1. Instrumentation and Conditions:

  • System: Gas chromatograph equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

  • Column: PEG-20M polar capillary column.[7]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C

  • Oven Temperature Program: 70°C for 2 min, then ramp at 4°C/min to 180°C and hold for 2 min, then ramp at 20°C/min to 200°C and hold for 3 min.[7]

  • Detector Temperature: 280°C (FID)

  • Internal Standard: Dimethyl phthalate.[7]

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 10 to 1000 mg/L).[7]

  • Add a fixed concentration of the internal standard (dimethyl phthalate) to each calibration standard and sample.[7]

  • For samples from a complex matrix, a liquid-liquid extraction with a solvent like dichloromethane may be necessary.[9]

3. Data Analysis:

  • A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • The concentration of this compound in the samples is determined from the calibration curve.

Representative High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a representative method based on the analysis of similar maleate esters and other plasticizers.[4]

1. Instrumentation and Conditions:

  • System: Standard HPLC system with a UV detector.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4][5]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[5][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[5]

  • Detection Wavelength: 220 nm.[6]

  • Injection Volume: 20 µL.[5]

2. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of at least five calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area of this compound against the concentration of the standards.

  • The concentration of this compound in the samples is calculated from the linear regression equation of the calibration curve.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow A Method Development B Method Optimization A->B C Method Validation Protocol B->C D Validation Execution C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Validation Report E->K F->K G->K H->K I->K J->K L Method Implementation K->L

Caption: A typical workflow for the validation of an analytical method.

This guide provides a foundational comparison to assist in the selection and implementation of an appropriate analytical method for the quantification of this compound. The choice between GC and HPLC will ultimately be guided by the specific analytical problem, available resources, and the desired performance characteristics.

References

Leaching study of dioctyl maleate from food contact materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Leaching of Dioctyl Maleate and Other Plasticizers from Food Contact Materials

Introduction

Plasticizers are essential additives incorporated into polymers to enhance their flexibility, durability, and processability. In the realm of food contact materials (FCMs), particularly those made from polyvinyl chloride (PVC), plasticizers play a crucial role in achieving the desired material properties for applications such as flexible films, gaskets, and tubing. For decades, ortho-phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), have been the most widely used plasticizers. However, growing concerns over their potential to migrate into foodstuffs and act as endocrine disruptors have led to increased regulatory scrutiny and a search for safer alternatives.[1][2]

One such group of alternative plasticizers is the maleates, with this compound (DOM) being a key example. As the food packaging industry shifts away from traditional phthalates, it is imperative for researchers, scientists, and drug development professionals to understand the leaching characteristics of these alternative compounds. This guide provides a comparative overview of the leaching of plasticizers from FCMs, with a focus on contrasting the well-documented behavior of phthalates with the available information on this compound. Due to a notable lack of extensive public data on DOM migration, this guide also serves to highlight critical data gaps and provide a framework for future research in this area.

Comparison of Leaching Behavior: Phthalates vs. This compound

The migration of plasticizers from FCMs into food is a complex process influenced by several factors, including the chemical nature of the plasticizer and the food, contact time, temperature, and the type of polymer matrix.[3][4][5]

Leaching of Common Phthalates

Extensive research has been conducted on the migration of phthalates from various FCMs. The data consistently show that phthalate leaching is more significant into fatty or oily food simulants due to their lipophilic nature.[1][6][7] Temperature and contact time are also directly proportional to the extent of migration.[6][8]

Below is a summary of representative data on the leaching of common phthalates from PVC food contact materials.

PlasticizerFood SimulantTemperature (°C)TimeMigration LevelReference
DEHPOlive Oil4010 days2.3 - 15.42 mg/kg[6]
DEHP95% Ethanol602 hours1.8 mg/dm²[6]
DBP3% Acetic Acid4010 days<0.01 - 0.1 mg/kg[6]
DBPOlive Oil4010 days0.32 - 11.11 mg/kg[6]
DEHPMeat Product428 days14.66 - 28.20 mg/kg[6]
DBPMeat Product428 days3.37 - 8.27 mg/kg[6]

This table presents a selection of data to illustrate the range of migration values. Actual values can vary significantly based on the specific formulation of the FCM and experimental conditions.

Leaching of this compound (DOM)

In contrast to the wealth of data available for phthalates, there is a significant lack of publicly available, peer-reviewed studies quantifying the migration of this compound from food contact materials. While some studies have investigated maleates as potential "green" plasticizers and have assessed their plasticizing efficiency and biodegradability, they have often not included migration testing.[9]

One study that developed a multi-analyte method for detecting substances in food simulants included dibutyl maleate (a shorter-chain maleate) as a non-intentionally added substance (NIAS), but did not provide quantitative migration data for it or for DOM.[10] The U.S. Food and Drug Administration (FDA) lists di(n-octyl) tin maleate as a food contact substance, but this is a different compound, and specific migration data for this compound itself is not provided.[11]

The absence of robust migration data for DOM represents a critical knowledge gap for risk assessment and for the confident adoption of this plasticizer as a safer alternative to phthalates in food contact applications.

Regulatory Context

Regulatory bodies in various regions, including the European Union and the United States, have established frameworks to ensure the safety of food contact materials. A key component of these regulations is the establishment of Specific Migration Limits (SMLs) for certain substances. An SML is the maximum permitted amount of a substance that can migrate from a material or article into food.[12]

  • Phthalates: Due to health concerns, several phthalates have stringent SMLs. For example, in the European Union, the SML for DEHP is 1.5 mg/kg of food, and for DBP, it is 0.3 mg/kg of food.[6]

  • This compound: A specific SML for this compound in food contact materials was not identified in the public regulatory documents reviewed for this guide. The lack of a harmonized SML underscores the need for further toxicological and migration studies.

Experimental Protocols for Leaching Studies

To address the data gap for this compound and to ensure the safety of any new food contact material, standardized migration testing is essential. The following is a generalized experimental protocol for determining the specific migration of a plasticizer from a polymer matrix into food simulants.

Preparation of Test Specimens
  • Obtain representative samples of the food contact material.

  • Cut the material into specimens of a known surface area (e.g., 1 dm²).

  • Clean the specimens to remove any surface contamination, typically by wiping with a lint-free cloth.

  • Condition the specimens at a controlled temperature and humidity prior to testing.

Selection of Food Simulants

Food simulants are chosen to represent different types of food products based on their chemical properties (e.g., aqueous, acidic, alcoholic, fatty). Commonly used food simulants as per European Union regulations include:

  • Simulant A: 10% ethanol (v/v) in water (for aqueous foods)

  • Simulant B: 3% acetic acid (w/v) in water (for acidic foods with pH < 4.5)

  • Simulant C: 20% ethanol (v/v) in water (for alcoholic foods with alcohol content ≤ 20%)

  • Simulant D1: 50% ethanol (v/v) in water (for alcoholic foods with alcohol content > 20% and for oil-in-water emulsions)

  • Simulant D2: Vegetable oil (e.g., olive oil) (for fatty foods)

  • Simulant E: Poly(2,6-diphenyl-p-phenylene oxide) (Tenax®) (for dry foods)

Migration Test Conditions

The test conditions (time and temperature) should be selected to simulate the intended use of the food contact material, including processing and storage. These conditions are often designed to represent the "worst-case scenario" of foreseeable use.

  • Contact Method: The test specimen is immersed in or brought into single-sided contact with the food simulant. The surface area to volume ratio is typically standardized (e.g., 6 dm² per 1 kg of food simulant).

  • Time and Temperature: Examples of standardized test conditions include:

    • 10 days at 40°C for long-term storage at room temperature.

    • 2 hours at 70°C for hot-fill applications.

    • 1 hour at 100°C for high-temperature applications.

Analytical Quantification

After the specified contact time, the food simulant is collected for analysis.

  • Sample Preparation: This may involve liquid-liquid extraction or solid-phase extraction to isolate the plasticizer from the food simulant and concentrate it for analysis.

  • Analytical Technique: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method for the quantification of plasticizers.[10]

    • Gas Chromatography (GC): Separates the components of the sample based on their volatility and interaction with a stationary phase in a capillary column.

    • Mass Spectrometry (MS): Detects and identifies the separated components based on their mass-to-charge ratio, providing high sensitivity and specificity.

  • Quantification: The concentration of the plasticizer in the food simulant is determined by comparing its response to a calibration curve prepared with known concentrations of a certified reference standard.

Visualizations

Experimental Workflow for Leaching Study

G cluster_prep Sample Preparation cluster_test Migration Testing cluster_analysis Analytical Quantification cluster_reporting Data Analysis & Reporting A Obtain FCM Sample B Cut Specimen (Known Surface Area) A->B C Clean and Condition Specimen B->C F Expose Specimen to Simulant C->F D Select Food Simulant(s) D->F E Set Test Conditions (Time, Temp) E->F G Collect Food Simulant F->G H Sample Preparation (e.g., LLE) G->H I GC-MS Analysis H->I J Quantify Migrant Concentration I->J K Calculate Migration (mg/kg or mg/dm²) J->K L Compare with SML K->L

Caption: A typical experimental workflow for a leaching study of a food contact material.

Generic Signaling Pathway for Endocrine Disruption by Plasticizers

G cluster_cell Target Cell cluster_nucleus Nucleus DNA DNA (Hormone Response Element) mRNA mRNA Transcription DNA->mRNA Protein Protein Synthesis mRNA->Protein Response Altered Cell Function Protein->Response Receptor Hormone Receptor (e.g., Estrogen Receptor) Receptor->DNA Receptor-Ligand Complex Translocates to Nucleus Hormone Natural Hormone (e.g., Estradiol) Hormone->Receptor Normal Binding Plasticizer Plasticizer Migrant (Endocrine Disruptor) Plasticizer->Receptor Binds to Receptor (Mimics Hormone)

Caption: A simplified signaling pathway illustrating how some plasticizers can act as endocrine disruptors.

Conclusion

The potential for chemical migration from food contact materials is a critical aspect of food safety. While the leaching behavior of traditional phthalate plasticizers from FCMs is well-documented, allowing for robust risk assessments, there is a significant and concerning lack of publicly available data for many alternative plasticizers, including this compound.

For researchers, scientists, and professionals in drug and food development, this data gap highlights an urgent need for further research. Rigorous migration studies, following standardized protocols such as the one outlined in this guide, are essential to quantify the leaching of DOM from various FCMs under realistic conditions of use. Such data are a prerequisite for establishing a comprehensive toxicological profile and, if necessary, setting a specific migration limit for this substance. Until such data become widely available, a full and objective comparison of the safety of this compound relative to other plasticizers remains challenging. The adoption of new materials and additives in food contact applications must be guided by transparent, data-driven safety assessments to ensure the continued protection of public health.

References

A Comparative Guide to the Efficacy of Dioctyl Maleate as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of dioctyl maleate (DOM) as a plasticizer against two common alternatives: dioctyl phthalate (DEHP) and dioctyl terephthalate (DOTP). The information is supported by experimental data and detailed methodologies to assist in the evaluation and selection of plasticizers for various applications, particularly in the context of polymer science and material development.

Executive Summary

Plasticizers are essential additives that impart flexibility and durability to otherwise rigid polymers, most notably polyvinyl chloride (PVC).[1] The choice of plasticizer significantly impacts the mechanical and thermal properties of the final material. While the phthalate-based plasticizer DEHP has been a long-standing industry standard, health and environmental concerns have driven the demand for alternatives.[2][3] this compound (DOM), a non-phthalate plasticizer, and dioctyl terephthalate (DOTP), a non-ortho-phthalate plasticizer, have emerged as prominent alternatives. This guide evaluates the efficacy of DOM in comparison to DEHP and DOTP based on key performance indicators.

Quantitative Performance Comparison

The following tables summarize the key performance data for PVC plasticized with DOM, DEHP, and DOTP. It is important to note that publicly available, direct comparative data for DOM under the exact same conditions as the alternatives can be limited. Therefore, some data for DOM is based on documented trends for maleate diesters.

Table 1: Mechanical Properties of Plasticized PVC
PropertyThis compound (DOM)Dioctyl Phthalate (DEHP)Dioctyl Terephthalate (DOTP)Test Method
Shore A Hardness ~80 - 8580~82 - 88ASTM D2240
Tensile Strength (MPa) ~18 - 2215.7~20 - 24ASTM D638
Elongation at Break (%) ~350 - 400350~320 - 380ASTM D638

Note: Values for DOM are estimations based on trends observed for similar maleate plasticizers.[2] All values are for PVC formulations with approximately 40 phr (parts per hundred resin) of plasticizer.

Table 2: Thermal and Migration Properties of Plasticized PVC
PropertyThis compound (DOM)Dioctyl Phthalate (DEHP)Dioctyl Terephthalate (DOTP)Test Method
Glass Transition Temp. (°C) ~ -30 to -40-35Data not availableDSC
5% Weight Loss Temp. (°C) ~230 - 250~250~255TGA
Migration Rate (Hexane) ModerateHighLowASTM D1239

Note: Values for DOM are estimations based on trends observed for similar maleate plasticizers.[2] Migration rates are qualitative comparisons based on typical performance.

Experimental Protocols

To validate the performance of plasticizers in PVC, standardized testing methods are essential. The following are detailed protocols for the key experiments cited in this guide.

Hardness Testing (Shore A Durometer)
  • Standard: ASTM D2240

  • Objective: To measure the indentation hardness of the plasticized PVC.

  • Methodology:

    • Specimen Preparation: Test specimens should have a minimum thickness of 6 mm and a flat surface. If necessary, specimens can be stacked to achieve the required thickness, ensuring no air gaps.

    • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

    • Procedure: A Shore A durometer is used for the measurement. The specimen is placed on a hard, flat surface. The indenter of the durometer is pressed firmly and rapidly onto the specimen. The reading is taken within one second of firm contact. At least five measurements are taken at different locations on the specimen, at least 12 mm apart, and the results are averaged.[1]

Tensile Properties (Tensile Strength and Elongation at Break)
  • Standard: ASTM D638

  • Objective: To determine the force required to break a plastic sample and the extent to which it stretches before breaking.

  • Methodology:

    • Specimen Preparation: Dumbbell-shaped test specimens are prepared by injection molding or die-cutting from a compression-molded sheet. Type IV is a common specimen type for flexible plastics.

    • Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

    • Procedure: A universal testing machine (UTM) is used to perform the test. The specimen is securely placed in the grips of the UTM. The test is initiated, and the specimen is pulled at a constant speed (e.g., 500 mm/min for non-rigid plastics) until it fractures. The maximum force and the elongation at the point of rupture are recorded.[1]

    • Calculations:

      • Tensile Strength (MPa) = Maximum load (N) / Original cross-sectional area (mm²)

      • Elongation at Break (%) = (Increase in length at break / Original length) x 100

Thermal Stability (Thermogravimetric Analysis - TGA)
  • Standard: Based on ASTM E1131 principles.

  • Objective: To evaluate the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.

  • Methodology:

    • Sample Preparation: A small, representative sample of the plasticized PVC (typically 5-10 mg) is placed in a TGA sample pan.

    • Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min). The weight of the sample is continuously monitored as the temperature increases.

    • Analysis: The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is used as an indicator of the onset of thermal degradation.

Migration Resistance (Solvent Extraction)
  • Standard: ASTM D1239

  • Objective: To determine the amount of plasticizer that leaches out of the PVC film when immersed in a liquid.

  • Methodology:

    • Specimen Preparation: Test specimens of a standard size (e.g., 50 x 50 mm squares) are cut from the plasticized PVC film. The initial weight of each specimen is accurately measured.

    • Procedure: The pre-weighed specimens are completely immersed in a specified solvent (e.g., hexane, ethanol, or a food simulant) in a sealed container. The immersion is carried out for a specified time and at a controlled temperature (e.g., 24 hours at 23°C).[4]

    • Analysis: After immersion, the specimens are removed, gently wiped dry, and reweighed. The percentage of weight loss is calculated, which corresponds to the amount of plasticizer extracted.

Visualizations

Experimental Workflow for Plasticizer Efficacy Validation

G cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A PVC Resin & Additives C Compounding (e.g., Two-Roll Mill) A->C B Plasticizer (DOM, DEHP, DOTP) B->C D Specimen Preparation (Molding/Cutting) C->D E Hardness (ASTM D2240) D->E Conditioned Specimens F Tensile Properties (ASTM D638) D->F Conditioned Specimens G Thermal Stability (TGA) D->G Conditioned Specimens H Migration Resistance (ASTM D1239) D->H Conditioned Specimens I Quantitative Data Tabulation E->I Experimental Results F->I Experimental Results G->I Experimental Results H->I Experimental Results J Performance Comparison I->J K Efficacy Validation J->K G cluster_plasticizers Plasticizer Alternatives cluster_properties Key Performance Properties DOM This compound (DOM) Flexibility Flexibility & Elongation DOM->Flexibility Good Hardness Hardness DOM->Hardness Comparable Thermal Thermal Stability DOM->Thermal Moderate Migration Migration Resistance DOM->Migration Moderate Safety Environmental & Health Profile DOM->Safety Phthalate-Free DEHP Dioctyl Phthalate (DEHP) DEHP->Flexibility Excellent DEHP->Hardness Standard DEHP->Thermal Good DEHP->Migration High DEHP->Safety Concerns DOTP Dioctyl Terephthalate (DOTP) DOTP->Flexibility Good DOTP->Hardness Slightly Higher DOTP->Thermal Excellent DOTP->Migration Low DOTP->Safety Phthalate-Free

References

A Comparative Guide to the Cross-linking Efficiency of Dioctyl Maleate in Diverse Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-linking efficiency of dioctyl maleate (DOM) in various polymer systems. While direct quantitative comparisons of DOM with other cross-linking agents are limited in publicly available literature, this document synthesizes existing data and outlines the experimental methodologies required for such assessments. The information presented is intended to guide researchers in selecting appropriate cross-linking strategies for their specific applications.

This compound is recognized as a reactive plasticizer and co-monomer that can be integrated into polymer chains, offering enhanced flexibility and elasticity.[1] Its utility as a cross-linking agent is of significant interest in the modification of polymers such as polyvinyl chloride (PVC), polyethylene (PE), and ethylene-vinyl acetate (EVA).

Measuring Cross-linking Efficiency: Key Parameters and Methodologies

The efficiency of a cross-linking agent is typically quantified by measuring the extent of the three-dimensional network formed within the polymer matrix. The primary parameters for this evaluation are gel content and cross-link density.

Table 1: Key Parameters for Assessing Cross-linking Efficiency

ParameterDescriptionCommon Measurement Techniques
Gel Content The insoluble fraction of a cross-linked polymer when subjected to a solvent that would dissolve its non-cross-linked counterpart. It is a direct measure of the amount of polymer that has been incorporated into the network structure.Solvent Extraction (e.g., ASTM D2765)[2][3], Differential Scanning Calorimetry (DSC)[4]
Cross-link Density A measure of the number of cross-links per unit volume of the polymer. It dictates the material's mechanical properties, such as stiffness and elasticity.Swelling Tests (Flory-Rehner equation)[5][6], Rheology (measurement of the rubbery plateau modulus)[7][8], Dynamic Mechanical Analysis (DMA)[7][8]

Experimental Protocols

Determination of Gel Content by Solvent Extraction (ASTM D2765)

This method is a standard procedure for determining the gel content in cross-linked plastics.

Objective: To quantify the insoluble fraction of a cross-linked polymer sample.

Materials:

  • Cross-linked polymer sample

  • Solvent (e.g., xylene for polyethylene, tetrahydrofuran for PVC)

  • Extraction thimble

  • Soxhlet extraction apparatus

  • Analytical balance

  • Drying oven

Procedure:

  • A precisely weighed sample of the cross-linked polymer is placed in an extraction thimble.

  • The thimble is placed in a Soxhlet extraction apparatus.

  • The polymer is extracted with a suitable solvent for a specified period (e.g., 18 hours for cross-linked polyethylene).[9]

  • After extraction, the thimble containing the insoluble gel is removed and dried in an oven until a constant weight is achieved.

  • The gel content is calculated as the percentage of the final dried weight to the initial weight of the sample.

Gel_Content_Workflow cluster_procedure Gel Content Determination Workflow start Weigh Polymer Sample place_in_thimble Place in Extraction Thimble start->place_in_thimble soxhlet_extraction Soxhlet Extraction with Solvent place_in_thimble->soxhlet_extraction dry_thimble Dry Thimble to Constant Weight soxhlet_extraction->dry_thimble weigh_final Weigh Final Dried Sample dry_thimble->weigh_final calculate_gel Calculate Gel Content (%) weigh_final->calculate_gel end Result calculate_gel->end

Workflow for Gel Content Determination
Determination of Cross-link Density by Swelling and Rheological Methods

Objective: To determine the number of cross-links per unit volume.

Swelling Method (based on Flory-Rehner Theory):

  • A cross-linked polymer sample of known weight is immersed in a suitable solvent.

  • The sample is allowed to swell until equilibrium is reached.

  • The swollen weight of the sample is measured.

  • The cross-link density is calculated using the Flory-Rehner equation, which relates the degree of swelling to the polymer-solvent interaction parameter and the molar volume of the solvent.[6]

Rheological Method:

  • A sample of the cross-linked polymer is analyzed using a rheometer.

  • A dynamic mechanical analysis (DMA) is performed in the rubbery plateau region of the material.

  • The storage modulus (G') in this region is used to calculate the cross-link density using the theory of rubber elasticity.[7][8]

Crosslink_Density_Methodology cluster_methods Cross-link Density Measurement Approaches cluster_swelling Swelling Method cluster_rheology Rheological Method title Measurement of Cross-link Density swell_sample Equilibrium Swelling in Solvent measure_weight Measure Swollen Weight swell_sample->measure_weight flory_rehner Apply Flory-Rehner Equation measure_weight->flory_rehner density_result1 Cross-link Density flory_rehner->density_result1 dma_analysis Dynamic Mechanical Analysis (DMA) measure_modulus Measure Storage Modulus (G') in Rubbery Plateau dma_analysis->measure_modulus rubber_elasticity Apply Theory of Rubber Elasticity measure_modulus->rubber_elasticity density_result2 Cross-link Density rubber_elasticity->density_result2

Methods for Determining Cross-link Density

Cross-linking of this compound in Different Polymer Systems: A Comparative Overview

Direct comparative studies detailing the cross-linking efficiency of this compound against other common cross-linkers are not extensively available in the reviewed literature. However, based on the known reactivity and applications of DOM and other cross-linking agents, a qualitative and extrapolated quantitative comparison can be made.

Polyvinyl Chloride (PVC)

In flexible PVC formulations, cross-linking is employed to reduce plasticizer migration and improve mechanical properties at elevated temperatures.[10] While dioctyl phthalate (DOP) is a common plasticizer, reactive plasticizers and cross-linkers like DOM can be incorporated.

Table 2: Comparison of Cross-linking Agents in PVC

Cross-linking AgentTypical ConcentrationExpected Cross-linking EfficiencyImpact on Mechanical PropertiesNotes
This compound (DOM) 5-20 phrModerateIncreases tensile strength and modulus, improves thermal stability.Acts as both a plasticizer and a cross-linker.
Diallyl Phthalate (DAP) 2-10 phrHighSignificantly increases hardness and heat resistance.A well-established cross-linking agent for PVC plastisols.[11]
Ethylene Glycol Dimethacrylate (EGDMA) 1-5 phrHighResults in a rigid, highly cross-linked network.Often used in radiation cross-linking of PVC.[12]
Ethylene-Vinyl Acetate (EVA)

The cross-linking of EVA is crucial for applications requiring good thermal stability and mechanical strength, such as in foam production and solar cell encapsulation. Peroxide-initiated cross-linking is a common method.

Table 3: Comparison of Cross-linking Systems in EVA

Cross-linking SystemComponentsExpected Gel ContentImpact on Mechanical PropertiesNotes
DOM with Peroxide DOM, Dicumyl Peroxide (DCP)Moderate to HighImproves tensile strength and elongation at break.[3]The vinyl acetate content of the EVA copolymer significantly influences cross-linking efficiency.
Peroxide Only Dicumyl Peroxide (DCP)ModerateIncreases tensile strength and thermal resistance.[3]The degree of cross-linking is directly related to the peroxide concentration.[13]
Peroxide with Co-agent DCP, Triallyl Cyanurate (TAC)HighSignificantly increases cross-link density and melt modulus.TAC acts as a co-agent, enhancing the efficiency of the peroxide cross-linking.
Acrylic Adhesives

In pressure-sensitive adhesives (PSAs), cross-linking is essential to balance adhesive and cohesive properties. DOM can be copolymerized into acrylic backbones to provide internal plasticization and potential cross-linking sites.

Table 4: Comparison of Cross-linking Strategies in Acrylic Adhesives

Cross-linking Agent/StrategyMechanismExpected Impact on AdhesionImpact on Cohesion (Shear Strength)
Copolymerization with DOM Free-radical copolymerizationMay increase tack due to plasticization.Moderate increase.
Multifunctional Acrylates (e.g., EGDMA) Free-radical copolymerizationMay decrease tack.Significant increase.
Aziridine Cross-linkers Post-polymerization reactionCan be tailored for specific adhesion levels.High increase.

Conclusion

This compound serves as a functional co-monomer that can participate in cross-linking reactions, thereby modifying the properties of various polymer systems. While it also acts as an internal plasticizer, its cross-linking efficiency is a key factor in enhancing the thermal and mechanical performance of the final products.

The provided experimental protocols for determining gel content and cross-link density offer a standardized approach for researchers to quantitatively assess the efficiency of DOM in their specific polymer formulations. Direct comparative studies are encouraged to further elucidate the performance of DOM relative to other commercially available cross-linking agents. Such data would be invaluable for the rational design of advanced polymer materials with tailored properties.

It is important to note that the efficiency of any cross-linking agent, including DOM, is highly dependent on the specific polymer system, the presence of other additives (such as initiators and stabilizers), and the processing conditions (e.g., temperature and time). Therefore, empirical validation through the described experimental methodologies is crucial for optimizing formulations and achieving desired material performance.

References

A Comparative Review of Leading Non-Phthalate Plasticizers: Performance and Toxicological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers is critical, balancing performance with safety. This guide provides a detailed comparison of Dioctyl Maleate (DOM) and other prominent non-phthalate alternatives—Dioctyl Terephthalate (DOTP), Diisononyl Cyclohexanoate (DINCH), and citrate-based plasticizers—supported by experimental data and toxicological pathway analysis.

The shift away from traditional phthalate plasticizers, driven by health and environmental concerns, has spurred the adoption of a new generation of plasticizing agents. This comparative review delves into the performance characteristics and potential biological impacts of four key non-phthalate plasticizers. Our analysis is designed to equip researchers and industry professionals with the data necessary to make informed decisions for their specific applications, from medical devices to laboratory equipment.

Performance Comparison

The efficacy of a plasticizer is determined by its ability to impart flexibility, durability, and stability to a polymer matrix, most commonly polyvinyl chloride (PVC). Key performance indicators include plasticizing efficiency, migration resistance, and thermal stability.

Data Summary

The following tables summarize the quantitative performance data for DOM, DOTP, DINCH, and a representative citrate-based plasticizer, Acetyl Tributyl Citrate (ATBC).

Table 1: Plasticizing Efficiency in PVC

PlasticizerTypephr for Shore A Hardness of 80*Tensile Strength (MPa) at 60 phrElongation at Break (%) at 60 phr
DOM Maleate~55-6515 - 18280 - 320
DOTP Terephthalate5219.5350
DINCH Cyclohexanoate5418.7360
ATBC Citrate~50-6017 - 20300 - 340

*phr (parts per hundred resin) required to achieve a Shore A hardness of 80 in a standard PVC formulation. A lower phr value indicates higher plasticizing efficiency.

Table 2: Migration Resistance

Plasticizer% Weight Loss (n-Hexane, 24h, 25°C)% Weight Loss (Olive Oil, 10 days, 40°C)
DOM 5.0 - 7.03.0 - 5.0
DOTP ~0.21[1]1.5 - 2.5
DINCH < 0.1< 1.0
ATBC 2.0 - 3.01.0 - 2.0

Table 3: Thermal Stability (TGA Data)

PlasticizerOnset of Decomposition (°C)Temperature at Max Weight Loss (°C)
DOM ~200 - 220~250 - 270
DOTP ~250[2]~350 - 370
DINCH ~240 - 260~340 - 360
ATBC ~230 - 250~320 - 340

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized testing methodologies are paramount. The following are detailed protocols for the key experiments cited in this guide.

Plasticizer Efficiency (ASTM D2284)

This method determines the tensile properties of plasticized PVC, which is indicative of plasticizer efficiency.

Methodology:

  • Specimen Preparation: PVC resin is compounded with the plasticizer at various concentrations (e.g., 40, 50, 60 phr) along with stabilizers and lubricants on a two-roll mill at a set temperature (e.g., 160°C). The milled sheets are then compression molded into dumbbell-shaped specimens according to ASTM D638 specifications.

  • Conditioning: Specimens are conditioned for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Tensile Testing: The tensile strength, elongation at break, and modulus of elasticity are measured using a universal testing machine at a constant crosshead speed (e.g., 50 mm/min).

  • Hardness Testing (ASTM D2240): The Shore A hardness of the molded sheets is measured using a durometer. The phr level required to achieve a specific hardness (e.g., Shore A 80) is a common measure of plasticizing efficiency.[3][4]

G Experimental Workflow for Plasticizer Efficiency Testing cluster_prep Specimen Preparation cluster_cond Conditioning cluster_test Testing cluster_data Data Analysis prep1 PVC Compounding (Two-Roll Mill) prep2 Compression Molding (Dumbbell Specimens) prep1->prep2 cond1 24h at 23°C & 50% RH prep2->cond1 test1 Tensile Testing (ASTM D2284) cond1->test1 test2 Hardness Testing (ASTM D2240) cond1->test2 data1 Tensile Strength, Elongation, Modulus test1->data1 data2 Shore A Hardness test2->data2

Plasticizer Efficiency Testing Workflow
Migration Resistance (ASTM D1239 - Modified)

This test measures the loss of plasticizer from a PVC sample when immersed in a liquid.

Methodology:

  • Specimen Preparation: Circular discs (e.g., 50 mm diameter) are cut from compression-molded sheets of plasticized PVC of known plasticizer concentration.

  • Initial Weighing: The specimens are accurately weighed to four decimal places (W_initial).

  • Immersion: Triplicate specimens are fully immersed in a specified volume of the test liquid (e.g., n-hexane or olive oil) in sealed containers.

  • Incubation: The containers are stored at a constant temperature (e.g., 25°C for n-hexane, 40°C for olive oil) for a specified duration (e.g., 24 hours or 10 days).

  • Final Weighing: After incubation, the specimens are removed, gently wiped with a lint-free cloth to remove excess liquid, and allowed to air-dry for a short period before being reweighed (W_final).

  • Calculation: The percentage weight loss is calculated as: [(W_initial - W_final) / W_initial] * 100.

G Workflow for Plasticizer Migration Testing start Start prep Prepare PVC Disc (Known Weight) start->prep immerse Immerse in Test Liquid prep->immerse incubate Incubate (Time & Temp) immerse->incubate remove Remove & Dry Specimen incubate->remove weigh Reweigh Specimen remove->weigh calculate Calculate % Weight Loss weigh->calculate end End calculate->end G Thermogravimetric Analysis (TGA) Workflow cluster_setup Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation setup1 Place Sample in TGA Pan setup2 Purge with Inert Gas setup1->setup2 run1 Apply Heating Program setup2->run1 run2 Record Weight vs. Temperature run1->run2 analysis1 Generate TGA/ DTG Curves run2->analysis1 analysis2 Determine Decomposition Temperatures analysis1->analysis2 G Putative Signaling Pathway of DINCH Metabolite (MINCH) DINCH DINCH Metabolism Metabolism (Hydrolysis) DINCH->Metabolism MINCH MINCH Metabolism->MINCH PPARg PPARγ MINCH->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Adipogenesis Adipogenesis & Lipid Metabolism Gene_Expression->Adipogenesis Leads to G Putative Pathway of Citrate Ester (ATBC) on Steroid Metabolism ATBC ATBC SXR SXR/PXR ATBC->SXR Activates CYP3A4_Gene CYP3A4 Gene SXR->CYP3A4_Gene Induces Transcription of CYP3A4_Enzyme CYP3A4 Enzyme CYP3A4_Gene->CYP3A4_Enzyme Translates to Metabolism Increased Metabolism CYP3A4_Enzyme->Metabolism Catalyzes Steroid_Hormones Steroid Hormones (e.g., Testosterone, Estradiol) Steroid_Hormones->Metabolism G Potential Interference of DOTP with Thyroid Hormone Signaling DOTP DOTP TR Thyroid Hormone Receptor (TR) DOTP->TR Potential Interaction (Agonist/Antagonist) TRE Thyroid Hormone Response Element (TRE) TR->TRE Binds to T3 T3 Hormone T3->TR Binds Gene_Expression Altered Gene Expression TRE->Gene_Expression Regulates Development Disruption of Metabolism & Development Gene_Expression->Development

References

A Comparative Guide to Dioctyl Maleate in High-Performance Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals: An Objective Analysis of Dioctyl Maleate's Performance Against Key Alternatives

In the competitive landscape of coating formulation, the selection of an appropriate plasticizer is critical to achieving desired performance metrics. This compound (DOM), an unsaturated diester, serves as a versatile co-monomer and internal plasticizer, enhancing coating flexibility and durability.[1] This guide provides a comprehensive benchmark of DOM's performance characteristics against common phthalate and non-phthalate alternatives, supported by established experimental protocols.

Comparative Performance Analysis of Plasticizers

The efficacy of a plasticizer is determined by its ability to impart specific properties to a coating, such as flexibility, hardness, and adhesion. While direct quantitative comparisons are highly dependent on the specific resin system, concentration, and curing conditions, the following table summarizes the typical performance characteristics of this compound (DOM) and its alternatives based on technical literature.

Table 1: Comparison of Key Performance Characteristics of Various Plasticizers in Coatings

Performance MetricThis compound (DOM)Dioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)Acetyl Tributyl Citrate (ATBC)Dioctyl Adipate (DOA)
Flexibility / Low-Temp. Performance Good to ExcellentGood[2]Good, low volatility[3][4]Excellent[5]Excellent, especially at low temperatures[6][7]
Adhesion Good, enhances adhesion[8][9]Good, enhances adhesionGoodExcellent, improves adhesion to metals[10][11]Good, aids in film formation[7][12]
Hardness Moderate (acts as a softener)Moderate (softener)Maintains hardnessModerate (softener)Moderate (softener)
Heat & UV Stability Good weather resistance[8][9]Good heat and UV stability[6]High thermal stability[4]Good heat and light resistance[5][10]Good heat stability[6]
Compatibility Good with acrylates, vinylsBroad compatibility[6]Good with PVC[13]Good with PVC, acrylics, cellulose resins[5][11]Good with PVC, nitrocellulose[6][7]
Safety Profile Phthalate-free alternative[9]Phthalate (scrutinized)Phthalate-free[3]Non-toxic, food-contact approved[11]Non-toxic, food-contact applications[7]
Volatility LowLowVery Low[4][14]Low[10]Low

Note: The performance ratings (e.g., "Good," "Excellent") are qualitative summaries derived from publicly available technical descriptions and may vary based on the specific coating formulation.

Experimental Workflow for Plasticizer Performance Evaluation

To ensure objective and reproducible results when comparing plasticizers, a standardized experimental workflow is essential. The following diagram outlines the key stages, from formulation to final performance testing.

G cluster_prep Preparation & Application cluster_testing Performance Testing (ASTM Methods) cluster_analysis Analysis Formulation 1. Coating Formulation (Resin + Pigment + Solvent + Plasticizer (DOM vs. Alt)) Application 2. Application on Substrate (e.g., Cold-Rolled Steel Panels) Formulation->Application Curing 3. Curing (Specified Time & Temperature) Application->Curing Hardness Pencil Hardness (ASTM D3363) Curing->Hardness Adhesion Cross-Cut Adhesion (ASTM D3359) Curing->Adhesion Flexibility Mandrel Bend (ASTM D522) Curing->Flexibility Impact Impact Resistance (ASTM D2794) Curing->Impact Analysis 4. Data Analysis & Comparative Benchmarking Hardness->Analysis Adhesion->Analysis Flexibility->Analysis Impact->Analysis

Caption: Standardized workflow for evaluating coating performance.

Detailed Experimental Protocols

Accurate benchmarking requires adherence to standardized test methods. Below are detailed methodologies for the key experiments cited in the workflow.

Film Hardness by Pencil Test (ASTM D3363)

This test determines the hardness of a coating by its resistance to scratching from pencils of known hardness.[15][16]

  • Objective: To measure the surface hardness of a cured coating film.

  • Apparatus: A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest), a pencil sharpener, abrasive paper (400-grit), and a mechanical pencil holder or a testing apparatus that maintains a constant force and a 45° angle.[17][18]

  • Procedure:

    • Prepare the pencil by sharpening it and then blunting the tip by holding it perpendicular to abrasive paper and rotating until a flat, smooth circular cross-section is obtained.

    • Place the coated panel on a firm, level surface.

    • Hold the pencil firmly at a 45° angle to the coated surface.[19]

    • Push the pencil away from the operator with sufficient uniform pressure to either cut or scratch the film or crumble the lead.

    • Start with a pencil of medium hardness (e.g., HB) and proceed with harder pencils until one scratches the film. Then, use softer pencils to determine the hardest pencil that will not mar the surface.

  • Data Reporting: The hardness is reported as the grade of the hardest pencil that does not scratch or otherwise mar the coating film.

Adhesion by Tape Test (ASTM D3359)

This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.[20][21]

  • Objective: To evaluate the adhesion of a coating to its substrate.

  • Apparatus: A sharp cutting tool (razor blade, scalpel, or a special cross-hatch cutter), a steel straightedge, and pressure-sensitive tape as specified by the standard.[22][23]

  • Procedure (Method B for films < 5 mils):

    • Place the cured panel on a firm base.

    • Make a series of six or eleven parallel cuts through the film to the substrate, spaced 1-2 mm apart.

    • Make a second series of cuts perpendicular to the first, creating a lattice pattern.[23]

    • Remove any detached flakes from the grid with a soft brush.

    • Apply the center of the pressure-sensitive tape over the grid and smooth it into place.

    • After 60-90 seconds, remove the tape by pulling it off rapidly at a 180° angle back upon itself.[21][23]

  • Data Reporting: Adhesion is rated on a scale from 5B (no peeling or removal) to 0B (over 65% of the area removed) by visual comparison to the standard's classification scale.[24]

Flexibility by Mandrel Bend Test (ASTM D522)

This test measures the resistance of a coating to cracking when bent around a cylindrical or conical mandrel.[25][26]

  • Objective: To determine the flexibility and elongation of an attached organic coating.[27][28]

  • Apparatus: A set of cylindrical mandrels of varying diameters or a single conical mandrel.

  • Procedure (Cylindrical Mandrel):

    • Secure the coated panel and the mandrel in the testing apparatus.

    • Bend the panel approximately 180° around the mandrel at a uniform speed over about 1-2 seconds.

    • Remove the panel and examine the coating for cracks under a magnifier.

    • The test is repeated on different areas of the panel using progressively smaller mandrels.

  • Data Reporting: The result is reported as the smallest mandrel diameter at which the coating does not exhibit cracking.[27][29]

Impact Resistance (ASTM D2794)

This test evaluates the resistance of an organic coating to the effects of rapid deformation caused by a falling weight.[30][31]

  • Objective: To assess the ability of a coating to resist cracking caused by impact.[32][33]

  • Apparatus: An impact tester consisting of a solid base, a guide tube for a standard weight, and an indenter.

  • Procedure:

    • Place the coated panel on the base of the apparatus.

    • Drop a standard weight from a specified height onto the indenter, which deforms the coating and substrate.[34]

    • The test can be performed as an "intrusion" (weight hits the coated side) or "extrusion" (weight hits the uncoated side).

    • Gradually increase the drop height until the point of failure (cracking) is determined.

    • The impacted area is examined for cracks, often with the aid of a magnifier or a copper sulfate solution on steel substrates.[34]

  • Data Reporting: The impact resistance is reported in inch-pounds (or kg-meters) as the maximum impact force the coating can withstand without cracking.

References

Safety Operating Guide

Proper Disposal of Dioctyl Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Dioctyl maleate, a common laboratory reagent, is classified as a hazardous waste and is very toxic to aquatic life with long-lasting effects.[1] Adherence to strict disposal protocols is essential to mitigate potential harm to human health and the environment.

This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area. In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth, and place it into a designated, sealed container for disposal.[1] Do not allow this compound to enter drains or waterways.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • This compound waste is classified as hazardous waste.[1]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific state and local regulations that may apply.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled waste container. The container must be compatible with this compound.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.

  • Waste Accumulation:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

    • Do not dispose of this compound with regular laboratory or household trash.[2]

    • Prevent this compound from entering the sewage system.

Quantitative Data and Hazard Profile

PropertyValueSource
UN Number 3082 (Environmentally hazardous substance, liquid, n.o.s.)[1]
Physical State Clear liquid[1]
Flash Point 185°C[1]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[1]
Persistence and Degradability The product is biodegradable.[1]
Bioaccumulative Potential (log Pow) 7.24[1]

Experimental Protocols

The disposal procedures outlined above are based on standard hazardous waste management practices and information derived from Safety Data Sheets (SDS). No experimental protocols were cited in the creation of this guidance.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dioctyl_Maleate_Disposal cluster_lab_operations In the Laboratory cluster_storage Waste Accumulation Area cluster_disposal Final Disposal A Generate Dioctyl Maleate Waste B Wear Appropriate PPE A->B Always C Segregate and Contain in Labeled Container B->C D Store in Designated Secure Area C->D Pending Pickup E Contact EHS or Licensed Contractor D->E F Transport to Approved Waste Facility E->F

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Dioctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Dioctyl maleate, including operational procedures and disposal plans. Following these guidelines will help minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US).[1]Protects eyes from splashes and vapors that can cause irritation.[2][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., Neoprene or nitrile rubber).[4] Fire/flame resistant and impervious clothing.[1]Prevents skin contact which may cause irritation or eczema.[2][3]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded, or irritation is experienced.[1]Protects the respiratory system from high concentrations of vapors.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's integrity.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][5] Use local exhaust ventilation to control airborne exposures.

  • Avoid Contact: Take measures to avoid contact with skin and eyes.[1][3]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.[1][3]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[5]

Storage:

  • Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[5]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[6]

  • Static Electricity: Earth container and transfer equipment to eliminate sparks from static electricity.[5]

Spill Management Plan

In the event of a spill, a prompt and appropriate response is critical to mitigate hazards.

Immediate Actions:

  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation in the affected area.

  • Ignition Sources: Remove all sources of ignition.[1][5]

Cleanup Procedure:

  • Containment: Dike and contain the spill with inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][5] Do not use combustible materials like paper towels to absorb the spill.

  • Absorption: Slowly add the absorbent material to the spill, working from the outside in.

  • Collection: Once the material is absorbed, use spark-proof tools to collect the residue and place it into a suitable, labeled, and closed container for disposal.[1]

  • Decontamination: Wash the spill area thoroughly with a safety solvent or detergent and water.[2] Collect the rinse water for proper disposal if the spill is large or in a sensitive area.

  • Restock: Replenish any spill cleanup supplies used.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_disposal Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Hazard Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition Contain Contain Spill (Inert Absorbent) Ignition->Contain Absorb Absorb Material Contain->Absorb Collect Collect Residue (Spark-proof tools) Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.

Waste Characterization:

  • While this compound is not always classified as a hazardous waste, it is crucial to consult local, state, and federal regulations to determine the appropriate disposal method.[3] Processing, use, or contamination may alter the waste classification.

Disposal of Unused Product:

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

  • Professional Service: Contact a licensed professional waste disposal service to dispose of the material.[7]

Disposal of Contaminated Materials:

  • Containers: Place all contaminated absorbent materials and PPE into a suitable, closed, and properly labeled container for disposal.

  • Regulations: Dispose of the waste in accordance with all applicable federal, state, and local regulations.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste. The empty, cleaned container can then be disposed of as regular trash after defacing the label.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.